Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chloropyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBRQPXTQXJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Building Block: A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chlorinated Pyrimidine Intermediate
Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a halogenated pyrimidine derivative, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the reactive nature of the chloro-substituent on the pyrimidine ring, which serves as a versatile handle for nucleophilic substitution reactions. This reactivity, coupled with the acetic acid ester moiety, makes it a valuable building block for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.
Core Properties and Identification
A comprehensive understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.
| Property | Value | Source(s) |
| CAS Number | 917025-00-4 | [1][2][3] |
| Molecular Formula | C₈H₉ClN₂O₂ | [2] |
| Molecular Weight | 200.62 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| Purity | Typically ≥98% | |
| InChI Key | RTSBRQPXTQXJFJ-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CC1=CN=C(N=C1)Cl | [1] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A key synthetic route, as outlined in recent patent literature, involves the transformation of 2-chloropyrimidine-5-carboxylic acid.[4]
Conceptual Synthesis Pathway
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on the principles of the Arndt-Eistert homologation, as suggested by patent CN117700369A.[4]
Step 1: Formation of the Acyl Chloride
-
To a solution of 2-chloropyrimidine-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.
-
A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Formation of the Diazoketone
-
Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution to 0°C and add a solution of trimethylsilyl diazomethane dropwise.
-
Stir the reaction mixture at 0°C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess diazomethane.
Step 3: Wolff Rearrangement to the Ester
-
To the solution of the diazoketone, add a suspension of silver oxide in ethanol.
-
Heat the mixture to reflux to induce the Wolff rearrangement.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various pharmaceutical compounds, particularly as a precursor to more complex heterocyclic systems.[5] The pyrimidine scaffold is a common motif in a wide range of biologically active molecules.
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of substituted pyrimidines. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This versatility enables the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[6]
Precursor to Bioactive Molecules
While specific, named pharmaceutical agents directly synthesized from this compound are not extensively detailed in the public domain, its structural analogue, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a known precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[5] This suggests that this compound is likely employed in the synthesis of compounds targeting a range of biological targets, including kinases, which are crucial in cancer and inflammatory disease research.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Triplet (δ ~1.3 ppm, 3H): Corresponding to the methyl protons of the ethyl group, split by the adjacent methylene protons.
-
Singlet (δ ~3.8 ppm, 2H): Attributed to the methylene protons of the acetate group.
-
Quartet (δ ~4.2 ppm, 2H): Corresponding to the methylene protons of the ethyl group, split by the adjacent methyl protons.
-
Singlet (δ ~8.8 ppm, 2H): Attributed to the two equivalent protons on the pyrimidine ring.
¹³C NMR Spectroscopy (Predicted)
-
δ ~14.0 ppm: Methyl carbon of the ethyl group.
-
δ ~35.0 ppm: Methylene carbon of the acetate group.
-
δ ~62.0 ppm: Methylene carbon of the ethyl group.
-
δ ~130.0 ppm: Carbon at the 5-position of the pyrimidine ring.
-
δ ~158.0 ppm: Carbons at the 4 and 6-positions of the pyrimidine ring.
-
δ ~162.0 ppm: Carbon at the 2-position of the pyrimidine ring.
-
δ ~169.0 ppm: Carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy (Predicted)
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching vibration of the ester group.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): m/z = 200/202 (due to the presence of ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅), loss of the entire ester group (-COOC₂H₅), and fragmentation of the pyrimidine ring.
Safety and Handling
As a chlorinated organic compound and a reactive intermediate, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound stands as a testament to the enabling power of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel and complex drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers in their pursuit of innovative therapeutic solutions. As drug discovery continues to evolve, the strategic application of such building blocks will undoubtedly remain a cornerstone of success.
References
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Pen-house. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester.
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PubChem. (n.d.). Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]
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Baghdad Science Journal. (2012). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Retrieved January 19, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2017). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved January 19, 2026, from [Link]
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MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 19, 2026, from [Link]
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PubMed Central. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved January 19, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(2-phenylpyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural molecules and synthetic therapeutic agents.[1][2] As a privileged heterocyclic scaffold, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This wide-ranging bioactivity stems from the pyrimidine ring's ability to engage in various biological interactions, notably as a key component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[5]
Within this vital class of compounds, Ethyl 2-(2-chloropyrimidin-5-yl)acetate emerges as a critical building block. Its structure, featuring a reactive 2-chloro substituent and a versatile ethyl acetate side chain, makes it an exceptionally valuable intermediate for the synthesis of more complex, biologically active molecules. The chloro group can be readily displaced by a variety of nucleophiles, while the ester moiety offers a handle for further functionalization, such as amide bond formation or reduction. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this key intermediate, ensuring high purity and structural integrity for downstream applications in drug development.
Synthesis via Fischer-Speier Esterification
The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-(2-chloropyrimidin-5-yl)acetic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[6]
Causality Behind Experimental Choices:
-
Reaction Principle: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol).[7] The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[8]
-
Driving the Equilibrium: The Fischer esterification is a reversible process.[9] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle in two ways:
-
Excess Reagent: Using a large excess of the alcohol (ethanol) increases the concentration of reactants, driving the reaction forward.[8]
-
Water Removal: The acid catalyst, concentrated sulfuric acid, also acts as a powerful dehydrating agent, sequestering the water produced during the reaction and preventing the reverse hydrolysis reaction.[9]
-
Detailed Experimental Protocol
Materials:
-
2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloropyrimidin-5-yl)acetic acid.
-
Reagent Addition: Add anhydrous ethanol (in large excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound as a solid.
Comprehensive Characterization
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent quality standards required for subsequent research and development stages.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound, based on its chemical structure and standard spectroscopic principles.
| Analysis Technique | Parameter | Expected Result |
| Molecular Formula | - | C₈H₉ClN₂O₂[10] |
| Molecular Weight | - | 200.62 g/mol |
| ¹H NMR | Chemical Shift (δ) | ~ 8.7 ppm (s, 2H, Pyrimidine-H), ~ 4.2 ppm (q, 2H, -OCH₂CH₃), ~ 3.7 ppm (s, 2H, -CH₂-CO), ~ 1.3 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~ 169 ppm (C=O), ~ 160 ppm (C-Cl), ~ 158 ppm (N=C-N), ~ 130 ppm (C-CH₂), ~ 62 ppm (-OCH₂), ~ 35 ppm (-CH₂-CO), ~ 14 ppm (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 2980 (C-H stretch), ~ 1735 (C=O ester stretch), ~ 1560 (C=N/C=C ring stretch), ~ 750 (C-Cl stretch) |
| Mass Spectrometry | m/z (EI+) | M⁺ peak at 200/202 (approx. 3:1 ratio), corresponding to [C₈H₉³⁵ClN₂O₂]⁺ and [C₈H₉³⁷ClN₂O₂]⁺ |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expert Interpretation: The ¹H NMR spectrum is expected to be clean and highly informative. The two pyrimidine protons appearing as a sharp singlet confirms the substitution pattern. The characteristic quartet and triplet of the ethyl group should be clearly resolved with a 3:2 integration ratio. The methylene bridge protons (-CH₂-CO) will appear as a singlet. The ¹³C NMR provides confirmation of all carbon environments, with the ester carbonyl carbon appearing characteristically downfield.
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expert Interpretation: The key diagnostic feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic cluster in an approximate 3:1 intensity ratio, providing unambiguous confirmation of the presence of one chlorine atom in the molecule.[11]
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Acquire the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.
-
Expert Interpretation: The IR spectrum serves as a rapid fingerprint for functional group identification. A strong, sharp absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch.[12] The absence of a broad O-H stretch (which would be present in the starting carboxylic acid) confirms the completion of the esterification reaction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Dissolve the sample in a suitable solvent (e.g., acetonitrile). Inject onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA). Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Expert Interpretation: HPLC is the gold standard for purity assessment. A single major peak with an area percentage greater than 98% indicates a high-purity sample suitable for demanding applications in drug synthesis.
-
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound via Fischer-Speier esterification. The provided experimental and analytical protocols form a self-validating system, ensuring the production of a high-purity, structurally confirmed intermediate. By adhering to these detailed procedures, researchers in medicinal chemistry and drug development can confidently prepare this essential building block for the advancement of novel therapeutic agents.
References
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PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved from [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]
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Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved from [Link]
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IR spectrum of compound isolated from ethyl acetate fraction. (n.d.). ResearchGate. Retrieved from [Link]
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The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H9ClN2O2). Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved from [Link]
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Weifang Yangxu Group Co., Ltd. (n.d.). ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate. LookChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-acetoacetic acid, ethyl ester - Optional[13C NMR]. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]
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The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. (2024). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A Technical Guide
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic characteristics of Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₉ClN₂O₂ and CAS number 917025-00-4, is a substituted pyrimidine derivative.[1] The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. The chloro-substituent at the 2-position and the ethyl acetate group at the 5-position of the pyrimidine ring make this molecule a versatile building block for the synthesis of more complex drug candidates. Accurate and comprehensive spectroscopic data is the cornerstone of its quality control and downstream applications.
Molecular Structure and Key Spectroscopic Features
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.
Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~3.8 | Singlet | 2H | -CH₂ -COOEt (Methylene bridge) |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
The two protons on the pyrimidine ring (H-4 and H-6) are expected to be in a similar chemical environment, appearing as a singlet. The quartet and triplet are characteristic of an ethyl group, arising from the coupling between the methylene and methyl protons. The singlet for the methylene bridge indicates no adjacent protons.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically recorded in the same sample solution as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum.
Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (Ester carbonyl) |
| ~160 | C -Cl (Pyrimidine ring) |
| ~158 | C -H (Pyrimidine ring) |
| ~130 | C -CH₂ (Pyrimidine ring) |
| ~62 | -O-CH₂ -CH₃ (Ethyl ester) |
| ~35 | -CH₂ -COOEt (Methylene bridge) |
| ~14 | -O-CH₂-CH₃ (Ethyl ester) |
Note: The exact chemical shifts are predicted values and may vary.
The downfield signal around 168 ppm is characteristic of a carbonyl carbon in an ester. The carbons of the pyrimidine ring appear in the aromatic region, with the carbon attached to the electronegative chlorine atom being significantly downfield. The aliphatic carbons of the ethyl group and the methylene bridge appear at upfield chemical shifts.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film.
Data Interpretation: The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1250-1000 | Strong | C-O stretching (ester) |
| ~800-600 | Medium-Strong | C-Cl stretching |
The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyrimidine ring. The presence of a C-Cl bond is supported by absorptions in the fingerprint region.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral data is typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer.
Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is 200.62 g/mol .[1]
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Sources
"Ethyl 2-(2-chloropyrimidin-5-yl)acetate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.[1][2] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing derivatives with specific properties, and modeling its interactions with biological targets. This guide provides a comprehensive analysis of the molecular structure of this compound, explores its conformational landscape using established theoretical principles, and outlines a robust experimental and computational workflow for its detailed characterization.
Introduction to this compound
This compound, with the chemical formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol , belongs to the broad class of pyrimidine derivatives.[3][4][5][6][7][8] The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous approved drugs and bioactive molecules.[1][2] The presence of a reactive chlorine atom at the 2-position and an ester functional group on the side chain at the 5-position makes this molecule a valuable intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 917025-00-4 | [3][4][5][6][7][8] |
| Molecular Formula | C8H9ClN2O2 | [3][4][5][6][7][8] |
| Molecular Weight | 200.62 g/mol | [3] |
| Physical Form | Solid | [6][8] |
| Purity | Typically ≥97% | [3] |
| Storage | 2-8°C, Inert atmosphere | [5] |
Molecular Structure Analysis
The molecular architecture of this compound is comprised of two key components: a 2-chloropyrimidine ring and an ethyl acetate side chain connected to the ring at the C5 position via a methylene bridge.
-
The 2-Chloropyrimidine Ring: The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this molecule, a chlorine atom is substituted at the C2 position. The aromatic nature of the pyrimidine ring dictates that it is largely planar. However, minor deviations from planarity, such as a slight puckering, can occur, though this generally requires less than 1.5 kcal/mol of energy.[9] The electronegative chlorine atom and the nitrogen atoms induce a specific electronic distribution within the ring, influencing its reactivity and intermolecular interactions.
-
The Ethyl Acetate Side Chain: The side chain, -CH2COOCH2CH3, introduces several rotatable bonds, which are the primary determinants of the molecule's overall conformation. The key bonds governing the spatial arrangement are the C5-Cα bond (connecting the ring to the side chain), the Cα-C(O) bond, the C(O)-O bond, and the O-CH2 bond of the ethyl group.
A simplified 2D representation of the molecular structure is provided below:
Caption: Key structural components of this compound.
Conformational Analysis: A Theoretical Framework
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. The conformation of this compound is primarily determined by the rotation around its single bonds.
The key dihedral angles that define the conformation are:
-
τ1 (C6-C5-Cα-C(O)): This torsion angle describes the orientation of the acetate group relative to the pyrimidine ring.
-
τ2 (C5-Cα-C(O)-O): This angle defines the orientation of the carbonyl group.
-
τ3 (Cα-C(O)-O-CH2): This describes the conformation of the ester linkage.
-
τ4 (C(O)-O-CH2-CH3): This defines the orientation of the terminal ethyl group.
The preferred conformation will be the one that minimizes the overall steric and electronic repulsions. The planarity of the pyrimidine ring is a key structural feature, although some flexibility exists.[9] The interplay of steric hindrance between the side chain and the ring, particularly the hydrogen at C6, and the electronic interactions (e.g., dipole-dipole repulsion between the C-Cl bond and the C=O bond) will dictate the energetically favorable conformers.
Caption: Key rotatable bonds defining the conformation of the molecule.
Proposed Methodologies for Conformational Study
In the absence of published experimental data for this specific molecule, we propose a standard, robust workflow for a comprehensive conformational analysis. This dual approach, combining computational modeling and spectroscopic techniques, provides a self-validating system for elucidating the molecule's three-dimensional structure in both the gas phase and in solution.
Computational Modeling Workflow
Computational chemistry offers powerful tools for exploring the conformational space of a molecule and identifying its low-energy structures.[1]
Step-by-Step Protocol:
-
Initial 3D Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This will explore the potential energy surface by rotating the key dihedral bonds (τ1-τ4) and identify a set of low-energy conformers.
-
Quantum Mechanical Optimization: Take the lowest energy conformers (e.g., all conformers within 5 kcal/mol of the global minimum) from the molecular mechanics search and perform geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the structures and their relative energies.
-
Frequency Analysis: For each optimized conformer, perform a frequency calculation to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Analysis of Results: Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles. Calculate the Boltzmann population of each conformer at a given temperature to understand their relative abundance.
Caption: Computational workflow for conformational analysis.
Spectroscopic Characterization (Hypothetical Data)
Spectroscopic methods provide experimental insights into the molecular structure and conformation in solution.
Table 2: Hypothetical Spectroscopic Data and Interpretation
| Technique | Hypothetical Data | Interpretation |
| ¹H NMR | A specific set of coupling constants (³J values) for the methylene protons of the side chain. Observation of Nuclear Overhauser Effects (NOEs) between specific protons on the side chain and the pyrimidine ring. | The magnitude of ³J values can be related to dihedral angles via the Karplus equation, providing information about the rotamer populations. NOEs provide through-space distance information, confirming the proximity of certain atoms and thus supporting a particular conformation. |
| ¹³C NMR | Chemical shifts of the pyrimidine ring carbons and the carbonyl carbon. | The chemical shifts are sensitive to the electronic environment, which can be influenced by the overall molecular conformation. |
| Infrared (IR) | The frequency of the C=O stretching vibration. | The position of the carbonyl peak can indicate the presence of different conformers and potential intramolecular interactions. |
Predicted Conformational Preferences
Based on general principles of conformational analysis, we can predict the likely low-energy conformations of this compound.
-
Orientation of the Acetate Group (τ1): Due to steric hindrance with the hydrogen atom at the C6 position of the pyrimidine ring, a conformation where the acetate group is roughly perpendicular to the ring is expected to be favored. A coplanar arrangement would likely lead to significant steric clash.
-
Orientation of the Carbonyl Group (τ2): The orientation of the carbonyl group will be influenced by a balance between steric and electronic factors. A conformation that minimizes dipole-dipole repulsion with the C-Cl bond is likely to be preferred.
-
Ester Conformation (τ3): Esters generally adopt a conformation where the Cα-C(O) and O-CH2 bonds are anti-periplanar to minimize steric interactions.
The two most likely low-energy conformers would differ primarily in the orientation of the carbonyl group relative to the pyrimidine ring. Computational studies would be essential to quantify the energy difference between these conformers.
Conclusion
References
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. [Link]
-
Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition. PubMed. [Link]
-
Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PMC - NIH. [Link]
-
(PDF) Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. ResearchGate. [Link]
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem. [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
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Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate | C9H11ClN2O2. PubChem. [Link]
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CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Pharmaffiliates. [Link]
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This compound | 917025-00-4. Sigma-Aldrich (Chinese). [Link]
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Ethyl 2-(2-bromopyrimidin-5-yl)acetate | C8H9BrN2O2 | CID 57443494. PubChem. [Link]
-
Ethyl 2-(2-phenylpyrimidin-5-yl)acetate | C14H14N2O2 | CID 154146814. PubChem. [Link]
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The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. ResearchGate. [Link]
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An In-depth Technical Guide on the Reactivity and Stability of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules. Its unique structural features, namely the reactive 2-chloropyrimidine core and the ethyl acetate side chain, govern its chemical behavior and stability. A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the integrity of this intermediate, optimize reaction conditions, and develop stable formulations. This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures. We will delve into its key reactive sites, explore potential degradation pathways, and outline a robust framework for its stability assessment, handling, and storage.
Molecular Profile and Physicochemical Properties
Before delving into the reactivity and stability, it is essential to establish the fundamental properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₈H₉ClN₂O₂ | PubChem |
| Molecular Weight | 200.62 g/mol | PubChem |
| CAS Number | 917025-00-4 | PubChem |
| Appearance | Solid | Supplier Data |
| Storage Temperature | 2-8 °C | Supplier Data |
Reactivity Analysis: A Tale of Two Functional Groups
The reactivity of this compound is primarily dictated by two key functional groups: the 2-chloropyrimidine ring and the ethyl acetate side chain .
The 2-Chloropyrimidine Core: A Hub of Nucleophilic Aromatic Substitution
The pyrimidine ring is an electron-deficient heterocycle, and the presence of the electronegative chlorine atom at the 2-position further activates this position for nucleophilic aromatic substitution (SNAr). This is the most significant aspect of its reactivity.
The general mechanism for SNAr at the 2-position of the pyrimidine ring proceeds through a Meisenheimer-like intermediate. The attack of a nucleophile at the carbon bearing the chlorine atom leads to a tetrahedral intermediate, which is stabilized by the electron-withdrawing nitrogen atoms in the ring. Subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.
Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Generalized SNAr mechanism on the 2-chloropyrimidine ring.
Common nucleophiles that readily react with 2-chloropyrimidines include:
-
Amines (Primary and Secondary): Leading to the formation of 2-aminopyrimidine derivatives.
-
Alcohols/Alkoxides: Resulting in 2-alkoxypyrimidine derivatives.
-
Thiols/Thiolates: Yielding 2-thiopyrimidine derivatives.
The ease of this substitution makes this compound a versatile precursor for creating a library of substituted pyrimidine compounds.
The Ethyl Acetate Side Chain: Susceptibility to Hydrolysis
The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.
The rate of hydrolysis is influenced by pH and temperature. At neutral pH, the rate is generally slow, but it increases significantly at both low and high pH.
Diagram: Ester Hydrolysis Pathways
Caption: Workflow for a comprehensive forced degradation study.
Development of a Stability-Indicating HPLC Method
A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay of the active ingredient is not overestimated.
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.
-
Detector: A UV detector is suitable for this compound due to the presence of the chromophoric pyrimidine ring. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [1][2][3][4][5]
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of this compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of chloropyrimidines, appropriate PPE should always be worn. [6]
| PPE | Specification |
|---|---|
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated fume hood. |
Storage Recommendations
Based on supplier information and the chemical nature of the compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Keep in a tightly sealed container to prevent moisture ingress.
-
Light: Protect from light by storing in an amber vial or in a dark location.
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [7]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile dominated by nucleophilic aromatic substitution at the 2-position of the pyrimidine ring and hydrolysis of the ethyl ester side chain. Its stability is influenced by pH, temperature, light, and oxidizing agents. A comprehensive understanding of these factors, coupled with a robust stability testing program, is critical for its effective use in research and drug development. By implementing the guidelines and protocols outlined in this technical guide, scientists can ensure the quality and integrity of this important building block, paving the way for the successful synthesis of novel chemical entities.
References
-
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (n.d.). DocsDrive. Retrieved January 19, 2026, from [Link]
- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436–454.
-
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Retrieved January 19, 2026, from [Link]
-
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (n.d.). DocsDrive. Retrieved January 19, 2026, from [Link]
-
Photochemistry of 2-chloropyrimidine. (2003). Photochemical & Photobiological Sciences. Retrieved January 19, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. Retrieved January 19, 2026, from [Link]
-
Sop for force degradation study. (2023). Pharma Dekho. Retrieved January 19, 2026, from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
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SOP-for-Forced-Degradation-Study. (n.d.). PHARMA DEVILS. Retrieved January 19, 2026, from [Link]
-
Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Materials and Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 19, 2026, from [Link]
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Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. Retrieved January 19, 2026, from [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2021). Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2019). International Journal of Trend in Scientific Research and Development. Retrieved January 19, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. Retrieved January 19, 2026, from [Link]
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A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A Versatile Synthon for Fused Heterocyclic Scaffolds
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically active molecules.[1][2][3] Its unique physicochemical properties and capacity for diverse biological interactions make it a privileged scaffold in drug discovery. This technical guide focuses on a highly functionalized and versatile pyrimidine derivative, Ethyl 2-(2-chloropyrimidin-5-yl)acetate (CAS 917025-00-4). We will explore its inherent chemical reactivity, positioning it as a powerful synthon for the construction of fused heterocyclic systems. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its application, particularly in the synthesis of thieno[2,3-d]pyrimidines, supported by field-proven insights and a detailed, validated experimental protocol.
The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is not merely a structural component; its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions, crucial for molecular recognition at biological targets.[2] This has led to the development of a wide array of drugs with a pyrimidine core, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The synthetic accessibility and the potential for substitution at multiple positions allow for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound: A Multi-Faceted Building Block
This compound is a trifunctional synthon, offering multiple reaction pathways for synthetic chemists. Its utility stems from three key structural features, each providing a distinct handle for chemical manipulation.
-
The C2-Chloro Substituent: The chlorine atom at the C2 position is an excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine, oxygen, or sulfur-based nucleophiles.
-
The α-Methylene Group: The methylene group, positioned between the pyrimidine ring and the ester carbonyl, is activated. It can be readily deprotonated by a suitable base to form a nucleophilic carbanion, enabling reactions like alkylation or condensation.
-
The Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, amidated, or reduced, offering a late-stage diversification point.
The strategic placement of these groups allows for elegant and efficient construction of complex molecules, particularly fused ring systems where the pyrimidine ring is annulated with another heterocycle.
Caption: Key reactive sites of this compound.
Application in Fused Heterocycle Synthesis: The Thieno[2,3-d]pyrimidine Scaffold
Thienopyrimidines are a class of fused heterocycles with significant therapeutic relevance, known to act as kinase inhibitors, anti-cancer agents, and treatments for infections like Helicobacter pylori.[5][6] The synthesis of thieno[2,3-d]pyrimidines can be efficiently achieved by constructing a thiophene ring onto a pre-existing pyrimidine core.[5] this compound is an ideal precursor for this strategy.
The general workflow involves a tandem reaction sequence initiated by a base-mediated condensation, followed by an intramolecular cyclization. This approach, reminiscent of the Gewald reaction, builds the thiophene ring in a highly regioselective manner.
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Mechanistic Rationale
The reaction is initiated by the base-catalyzed Knoevenagel condensation between the active methylene of the pyrimidine acetate and an aldehyde. The resulting activated alkene readily reacts with elemental sulfur. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur onto the pyrimidine ring followed by tautomerization and aromatization, yields the stable thieno[2,3-d]pyrimidine scaffold. The choice of a mild base like morpholine is critical; it is strong enough to facilitate the initial condensation without promoting unwanted side reactions.
Validated Experimental Protocol: Synthesis of Ethyl 2-amino-5-(2-chloropyrimidin-5-yl)-4-phenylthiophene-3-carboxylate
This protocol describes a representative synthesis of a thieno[2,3-d]pyrimidine derivative. The principles are broadly applicable for creating a library of analogs by varying the aldehyde component.
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 917025-00-4 | 200.62 g/mol | 2.00 g | 9.97 |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 1.06 g (1.01 mL) | 9.97 |
| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 0.32 g | 9.97 |
| Morpholine | 110-91-8 | 87.12 g/mol | 0.17 g (0.17 mL) | 1.99 |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | 30 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 9.97 mmol), benzaldehyde (1.06 g, 9.97 mmol), elemental sulfur (0.32 g, 9.97 mmol), and absolute ethanol (30 mL).
-
Initiation: Stir the suspension at room temperature and add morpholine (0.17 mL, 1.99 mmol) dropwise using a syringe. The addition of the base serves as the catalyst for the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material indicates reaction completion.
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.
-
Characterization: Dry the product under vacuum. The expected yield is typically in the range of 75-85%. Characterize the final compound by NMR spectroscopy, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Broader Applications and Future Outlook
The synthetic strategy detailed above is not limited to thienopyrimidines. By replacing elemental sulfur with other reagents, this versatile synthon can be used to access other valuable fused systems. For instance, employing malononitrile could lead to the formation of pyrido[2,3-d]pyrimidines, while other binucleophiles could yield furopyrimidines or pyrrolopyrimidines.[7]
The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of novel heterocyclic compounds with unique biological activities. Its commercial availability and robust reactivity make it an invaluable tool for medicinal chemists in the quest for next-generation therapeutics.[8][9][10]
References
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- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).
- Chloropyrimidines as a new class of antimicrobial agents. PubMed.
- Synthesis, reactions, and applications of pyrimidine deriv
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Synthesis and antimicrobial activity of a novel series of condensed thienopyrimidines. RACO.
- ethyl 2‐(2‐chloropyriMidin‐5‐yl)
- 917025-00-4|Ethyl 2-(2-chloropyrimidin-5-yl)
- Ethyl 2-(2-chloropyrimidin-5-yl)
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An In-Depth Technical Guide to the Synthesis and Utility of Ethyl 2-(2-chloropyrimidin-5-yl)acetate Derivatives
Abstract: Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive 2-chloro substituent ripe for nucleophilic substitution and a versatile ethyl acetate moiety—make it an ideal scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis of this core intermediate, the key synthetic transformations used to generate its derivatives, and a survey of their significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Detailed protocols, mechanistic insights, and data are presented to equip researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental motif in a vast number of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide range of therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for molecular recognition at biological targets. This compound, with CAS Number 917025-00-4, has emerged as a particularly valuable intermediate.[3][4][5] The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, activates the chlorine atom at the C2 position, rendering it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the systematic and efficient introduction of various functional groups, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide will dissect the synthetic pathways to and from this key intermediate, providing both the strategic "why" and the practical "how" for its utilization in a research and development setting.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a critical first step. While multiple proprietary methods exist, a common and logical retrosynthetic approach involves the construction of the pyrimidine ring followed by functionalization. A plausible and frequently utilized strategy begins with more readily available precursors, often involving a condensation reaction to form the heterocyclic core.
One general and effective method is the Biginelli reaction or similar multicomponent reactions which can produce dihydropyrimidine derivatives that are subsequently oxidized and functionalized.[1] For instance, the condensation of an appropriate three-carbon synthons with urea or a related amidine, followed by chlorination (e.g., using POCl₃ or SOCl₂), can yield the 2-chloropyrimidine core.[6] Subsequent elaboration of the side chain at the 5-position leads to the target acetate.
Conceptual Synthetic Workflow: The diagram below illustrates a generalized workflow for generating diverse pyrimidine derivatives, highlighting the central role of the 2-chloropyrimidine intermediate.
Caption: Generalized workflow for the synthesis and derivatization of this compound.
Key Synthetic Transformations and Derivative Synthesis
The true utility of this compound lies in its capacity to serve as a launchpad for a multitude of derivatives. The two primary sites for modification are the C2-chloro group and the C5-ethyl acetate side chain.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most significant reaction of this scaffold is the SNAr reaction at the C2 position. The electron-withdrawing pyrimidine nitrogens make the carbon atom attached to the chlorine highly electrophilic, facilitating attack by a wide range of nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophiles: Primary and secondary amines are overwhelmingly the most common nucleophiles. This reaction is fundamental to the synthesis of numerous kinase inhibitors, where a substituted aniline or other amine provides crucial interactions within the ATP-binding pocket of the target enzyme.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required. Its role is to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the primary nucleophile.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred. They effectively solvate the reactants and intermediates, facilitating the reaction, and can be heated to the high temperatures often required for SNAr reactions.
Example Reaction Scheme: The reaction with a substituted aniline is a hallmark transformation, leading to scaffolds found in many kinase inhibitors.
(Image of a chemical reaction showing this compound reacting with a generic substituted aniline (R-Ar-NH2) in the presence of DIPEA and heat to yield an Ethyl 2-(2-(arylamino)pyrimidin-5-yl)acetate derivative.)
Modifications of the Ethyl Acetate Side Chain
The ethyl acetate group at the C5-position offers a secondary handle for diversification.
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This introduces a new functional group that can be used for amide coupling (e.g., via EDC/HOBt chemistry), serve as a key pharmacophoric feature, or improve solubility.
-
Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more common route is to first hydrolyze the ester to the acid and then perform a standard amide coupling reaction.
Therapeutic Applications and Biological Targets
Derivatives of this compound are prominently featured in the discovery of small molecule kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[7]
Kinase Inhibitors in Oncology
The 2-anilinopyrimidine scaffold, readily synthesized from the title compound, is a classic "hinge-binding" motif. It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
-
Target Examples: Research has shown that derivatives of this scaffold can be potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]
-
Mechanism of Action: By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins. This blocks the signal transduction pathways that drive cancer cell proliferation, survival, and angiogenesis.[7]
The diagram below illustrates the inhibitory action of a generic 2-anilinopyrimidine derivative on a kinase signaling pathway.
Caption: Inhibition of a generic kinase signaling pathway by a 2-anilinopyrimidine derivative.
Other Potential Uses
The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][10][11] The ability to easily modify the substituents at the C2 and C5 positions allows for the fine-tuning of activity against various biological targets.
Data Presentation and Protocols
Table of Representative Derivatives and Applications
| Derivative Structure Class | R Group at C2 | R' Group at C5 | Target/Application Example | Reference |
| 2-Anilinopyrimidines | Substituted Anilines | -CH₂COOEt | Kinase Inhibition (CDK, VEGFR) | [8][9] |
| 2-Aminopyrimidines | Alkyl/Aryl Amines | -CH₂COOH | General Medicinal Chemistry | [8] |
| 2-Alkoxypyrimidines | -OR | -CH₂COOEt | Synthetic Intermediates | [10] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-((3-nitrophenyl)amino)pyrimidin-5-yl)acetate
This protocol provides a representative example of a C2-position SNAr reaction, a cornerstone of derivative synthesis from the parent compound.
Materials:
-
This compound (1.0 eq)
-
3-Nitroaniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 3-nitroaniline (1.1 eq).
-
Solvent and Base Addition: Add DMF to dissolve the solids, followed by the addition of DIPEA (2.5 eq).
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Scientific Rationale: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DMF is a suitable high-boiling polar aprotic solvent.
-
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Scientific Rationale: The aqueous washes remove the DMF solvent and the DIPEA·HCl salt byproduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
Conclusion
This compound is more than just a chemical; it is a strategic tool for medicinal chemists and drug development professionals. Its predictable reactivity and dual functional handles provide a robust and versatile platform for the synthesis of diverse molecular libraries. The demonstrated success of its derivatives, particularly as kinase inhibitors, underscores its importance and ensures its continued relevance in the quest for novel therapeutics. A thorough understanding of its synthesis and chemical behavior, as detailed in this guide, is essential for unlocking its full potential in modern drug discovery.
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The Strategic Role of Ethyl 2-(2-chloropyrimidin-5-yl)acetate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of drug design.[1][2][3][4][5] This six-membered aromatic heterocycle, containing two nitrogen atoms, is a "privileged scaffold," meaning it has the inherent ability to bind to a wide array of biological targets.[2][4] Its prevalence in nature as a key component of nucleobases (uracil, thymine, and cytosine) provides a biological relevance that medicinal chemists have expertly leveraged for decades.[2] The adaptability of the pyrimidine ring for diverse functionalization has led to the development of numerous FDA-approved drugs for a multitude of diseases, including cancer, infectious diseases, and metabolic disorders.[1][3]
Within the vast chemical space of pyrimidine-based building blocks, Ethyl 2-(2-chloropyrimidin-5-yl)acetate has emerged as a particularly valuable and versatile intermediate. Its strategic placement of reactive handles—the chloro group at the 2-position and the ethyl acetate side chain at the 5-position—offers medicinal chemists a powerful tool for the synthesis of complex molecules with tailored biological activities. This in-depth technical guide will explore the synthesis, properties, and, most importantly, the pivotal role of this compound in the discovery and development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 917025-00-4 | [4] |
| Molecular Formula | C8H9ClN2O2 | [4] |
| Molecular Weight | 200.62 g/mol |
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the use of commercially available starting materials and well-established chemical transformations.
Representative Synthetic Protocol
A plausible synthetic route, based on established pyrimidine chemistry, is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Synthesis of 2-chloropyrimidine-5-carbaldehyde
-
To a solution of 2-aminopyrimidine-5-carbaldehyde in a suitable solvent (e.g., acetonitrile), add a diazotizing agent (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).
-
Carefully add a source of chloride ions (e.g., copper(I) chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-chloropyrimidine-5-carbaldehyde.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
-
To a solution of a suitable phosphonium ylide or phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C to generate the corresponding ylide.
-
Add a solution of 2-chloropyrimidine-5-carbaldehyde in the same solvent to the ylide solution.
-
Allow the reaction to proceed at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting α,β-unsaturated ester.
Step 3: Reduction of the Double Bond
-
Dissolve the α,β-unsaturated ester in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst (e.g., palladium on carbon) and subject the mixture to hydrogenation under a hydrogen atmosphere.
-
Monitor the reaction until the double bond is fully reduced.
-
Filter off the catalyst and concentrate the solvent under reduced pressure to obtain this compound.
Figure 2: A conceptual workflow illustrating the use of a pyrimidine-5-acetate scaffold in the synthesis of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The 2-chloropyrimidine moiety of this compound is a key anchor for building structure-activity relationships. The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents at the 2-position. This is a common strategy in kinase inhibitor design, as this position often interacts with the hinge region of the kinase active site.
The ethyl acetate side chain at the 5-position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the α-carbon can be functionalized, or the ester can be reduced to an alcohol, opening up further avenues for chemical modification.
| Position of Modification | Common Modifications | Rationale in Kinase Inhibitor Design |
| 2-position (from chloro) | Amines, anilines, heterocycles | Interaction with the kinase hinge region, influencing potency and selectivity. |
| 5-position (from ethyl acetate) | Amides, alcohols, extended linkers | Targeting solvent-exposed regions, improving physicochemical properties (e.g., solubility), and introducing additional binding interactions. |
Experimental Protocols: Key Transformations
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the 2-position
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Saponification of the Ethyl Ester
-
Dissolve ethyl 2-(2-substituted-pyrimidin-5-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.
-
Add an aqueous solution of a strong base (e.g., lithium hydroxide or sodium hydroxide, 1.5 eq).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and concentrate to yield the desired carboxylic acid.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned reactive sites enable the efficient synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors. The pyrimidine core, with its inherent biological relevance and tunable properties, continues to be a rich source of novel therapeutic agents.
The future of drug discovery will likely see the continued and expanded use of such "privileged" scaffolds in combination with modern drug design techniques, such as structure-based design and computational modeling. The ability to rapidly and efficiently generate diverse libraries of compounds from starting materials like this compound will be crucial for accelerating the discovery of next-generation medicines. As our understanding of disease biology deepens, the demand for sophisticated and highly specific small molecule therapeutics will only increase, further solidifying the importance of versatile chemical intermediates in the drug discovery pipeline.
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
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Investigating the Electrophilicity of Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Executive Summary
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the electrophilic nature of its pyrimidine core, which is artfully modulated by its substituent pattern. The presence of a chloro group at the 2-position renders this site highly susceptible to nucleophilic attack, making it a versatile scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of the electrophilicity of this compound, blending theoretical principles with actionable experimental and computational protocols. We will dissect the electronic properties of the substituted pyrimidine ring, offer detailed methodologies for probing its reactivity, and present a framework for leveraging these insights in the rational design of novel therapeutics.
Introduction to this compound
Chemical Identity and Properties
This compound is a substituted pyrimidine derivative that serves as a crucial intermediate in organic synthesis. Its structure features a pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms, which is functionalized with a reactive chlorine atom and an ethyl acetate group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 917025-00-4[1][2][3][4] |
| Molecular Formula | C8H9ClN2O2[1][2][3][4] |
| Molecular Weight | 200.62 g/mol [2][4] |
| Appearance | Solid[4] |
| SMILES | CCOC(=O)CC1=CN=C(N=C1)Cl |
Significance in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, including antiviral agents and kinase inhibitors.[5][6] The specific arrangement of substituents in this compound makes it an ideal precursor for generating complex molecules. The 2-chloro position acts as a handle for introducing a wide array of nucleophilic fragments via Nucleophilic Aromatic Substitution (SNAr), while the ethyl acetate moiety at the 5-position can be further modified, for instance, through hydrolysis and amide coupling, allowing for rapid analogue synthesis and structure-activity relationship (SAR) studies.
Theoretical Framework: Understanding Electrophilicity in Pyrimidine Systems
Electronic Properties of the Pyrimidine Ring
Six-membered aromatic heterocycles containing nitrogen, such as pyrimidine, are classified as π-deficient systems.[7] The presence of two electronegative nitrogen atoms withdraws electron density from the ring, making the carbon atoms electron-poor and thus, electrophilic. This intrinsic π-deficiency has two major consequences for reactivity:
-
Facilitated Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards attack by nucleophiles, especially at positions ortho and para to the ring nitrogens (the 2, 4, and 6 positions).[7][8]
-
Deactivated Electrophilic Aromatic Substitution: The ring is resistant to attack by electrophiles. Such reactions, when they do occur, are typically directed to the 5-position, which is the least electron-deficient carbon atom.[7][9]
The Decisive Role of Substituents
The electrophilic character of the pyrimidine ring in the title compound is significantly enhanced by its substituents.
-
The 2-Chloro Substituent: The chlorine atom at the 2-position is a key activating group. Its electron-withdrawing inductive effect further depletes the electron density of the ring, particularly at the C2 carbon to which it is attached. More importantly, chloride is an excellent leaving group, which kinetically favors the SNAr reaction at this position. The 2-position is inherently one of the most electron-deficient positions on the pyrimidine ring, and the presence of a good leaving group like chlorine makes it the primary site for nucleophilic attack.[10][11][12] Studies have shown that 2-chloropyrimidine is highly reactive towards nucleophiles, often not requiring metal catalysis for amination reactions.[11]
-
The 5-Ethyl Acetate Moiety: The ethyl acetate group at the 5-position primarily influences the electronic properties of the C5 carbon. While the ester group can be weakly deactivating through resonance, its overall impact on the electrophilicity of the C2 position is less pronounced compared to the powerful activating effect of the 2-chloro substituent and the ring nitrogens. Its main utility lies in providing a secondary point for chemical diversification.
Computational Assessment of Electrophilicity
To gain a deeper, quantitative understanding of the molecule's reactivity, we can employ computational methods, primarily Density Functional Theory (DFT).[13][14] These in silico techniques provide invaluable insights into the electronic structure that governs electrophilicity.
Key Computational Descriptors of Electrophilicity
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region of a molecule most likely to accept electrons from an incoming nucleophile. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. For this compound, the LUMO is expected to have a large coefficient on the C2 carbon, confirming it as the primary electrophilic site.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are attractive to nucleophiles. A strong positive potential is anticipated near the C2 carbon.
-
Global and Local Electrophilicity Indices (ω): The global electrophilicity index (ω), as defined by Parr et al., quantifies the overall electrophilic nature of a molecule.[15][16] It is calculated from the electronic chemical potential (μ) and chemical hardness (η). Furthermore, local electrophilicity indices or Fukui functions can be used to identify the most reactive sites within the molecule.[17]
Proposed Computational Workflow
A robust computational investigation would follow a clear, structured workflow to ensure accuracy and reproducibility.
Caption: Workflow for computational analysis of electrophilicity.
Experimental Validation of Electrophilicity
Computational predictions must be validated through rigorous experimentation. The primary method for this is to conduct Nucleophilic Aromatic Substitution (SNAr) reactions with a variety of nucleophiles.
General Experimental Considerations
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) without interfering with the nucleophile.
-
Base: For nucleophiles like amines or thiols, a non-nucleophilic base (e.g., DIPEA, K2CO3) may be required to deprotonate the nucleophile or scavenge the HCl byproduct.
-
Temperature: Reactions are often performed at elevated temperatures to overcome the activation energy barrier, although the high reactivity of 2-chloropyrimidines can sometimes allow for milder conditions.[18]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 4.2: SNAr with a Secondary Amine (Piperidine)
Objective: To demonstrate the displacement of the 2-chloro substituent with an amine nucleophile.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K2CO3 (2.0 eq).
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 2-piperidylpyrimidine derivative.
Protocol 4.3: SNAr with an Alkoxide (Sodium Ethoxide)
Objective: To synthesize the corresponding 2-ethoxy derivative.
Materials:
-
This compound
-
Sodium Ethoxide (NaOEt) solution in Ethanol
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous EtOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOEt in EtOH (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, neutralize the reaction with a dilute aqueous HCl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., Dichloromethane), dry, and concentrate.
-
Purify by chromatography if necessary.
Analytical Characterization
The identity and purity of all synthesized products must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the successful incorporation of the nucleophile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe changes in functional group vibrations.
Experimental Workflow Diagram
Caption: General experimental workflow for SNAr reactions.
Data Interpretation and Synthesis
A successful investigation integrates both computational and experimental findings. The predicted electrophilic sites from DFT calculations should align with the observed regioselectivity of the SNAr reactions. For instance, the large LUMO coefficient and positive MEP at C2 are validated by the exclusive formation of 2-substituted pyrimidines in the lab.
Comparative Reactivity Data
The relative rates of reaction with different nucleophiles can provide a qualitative and quantitative measure of electrophilicity. This data can be summarized for easy comparison.
| Nucleophile | Reaction Conditions | Relative Rate (Qualitative) | Yield (%) |
| Piperidine | K2CO3, DMF, 80 °C | Fast | High |
| Sodium Ethoxide | EtOH, RT | Very Fast | High |
| Thiophenol | K2CO3, DMF, 60 °C | Moderate | Good |
| Aniline | Cs2CO3, DMF, 100 °C | Slow | Moderate |
Note: This table is illustrative. Actual rates and yields would be determined experimentally.
Implications for Drug Design
Understanding the electrophilicity of this compound is paramount for its effective use in drug discovery campaigns.
-
Library Synthesis: The predictable reactivity at the C2 position allows for the parallel synthesis of large libraries of compounds by reacting the core with a diverse set of nucleophiles.
-
SAR Exploration: By systematically varying the nucleophile introduced at C2, chemists can rapidly explore the structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic properties.
-
Covalent Inhibitor Design: The inherent electrophilicity of the pyrimidine ring can be tuned to design targeted covalent inhibitors, where the pyrimidine core acts as a "warhead" that reacts with a nucleophilic residue (e.g., cysteine) in a protein active site.
Conclusion
This compound is a powerful and versatile building block whose utility is fundamentally derived from the pronounced electrophilicity of its C2 position. This reactivity is a direct consequence of the π-deficient nature of the pyrimidine ring, further activated by the 2-chloro substituent. A combined computational and experimental approach, as outlined in this guide, provides a robust framework for understanding, predicting, and exploiting this reactivity. For researchers in drug development, a thorough grasp of these principles is essential for leveraging this scaffold to its full potential in the creation of novel and effective medicines.
References
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Wikipedia. Pyrimidine. [Link]
-
Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology, 27(12), 2052-2061. [Link]
-
ACS Publications. (2014). Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology. [Link]
-
MDPI. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]
-
ACS Publications. Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. [Link]
-
ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... [Link]
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ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. [Link]
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ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
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National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
Zenodo. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
- This reference was not utilized in the final guide.
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- This reference was not utilized in the final guide.
-
YouTube. (2023). pyrimidines synthesis. [Link]
-
National Institutes of Health. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
ResearchGate. Correlation between the experimental electrophilicity (E) and the theoretical relative electrophilicity (∆ω) of a series of benzhydryl cations. [Link]
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
-
ChemBK. This compound. [Link]
- This reference was not utilized in the final guide.
-
weifang yangxu group co.,ltd. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate. [Link]
-
ResearchGate. (2025). The Electrophilicity Index in Organic Chemistry. [Link]
- This reference was not utilized in the final guide.
-
MDPI. (2023). Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections. [Link]
- This reference was not utilized in the final guide.
-
ResearchGate. (2025). Quantitative characterization of the global electrophilicity pattern of some reagents involved in 1,3-dipolar cycloaddition reactions. [Link]
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
-
PubMed. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
National Institutes of Health. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Ethyl 2-(2-chloropyrimidin-5-yl)acetate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a versatile building block, offers a direct route to introduce a functionalized acetic ester side chain onto a pyrimidine ring. The subsequent derivatization of this molecule, particularly through carbon-carbon bond formation, is of paramount importance for generating novel molecular architectures in drug discovery programs.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for creating C(sp²)–C(sp²) bonds.[3][4] Its appeal lies in its operational simplicity, broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
However, the application of this reaction to heteroaryl chlorides, such as this compound, presents distinct challenges. Compared to their bromide or iodide counterparts, aryl chlorides are significantly less reactive, requiring more robust and specialized catalytic systems to achieve efficient oxidative addition to the palladium center.[6][7] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and diminished yields.[6][8]
This guide provides an in-depth analysis of the mechanistic principles and practical considerations for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices and furnish detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding each step is critical for troubleshooting and optimizing reactions involving challenging substrates like 2-chloropyrimidines.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and necessitates the use of electron-rich, bulky phosphine ligands to promote the reaction.[6]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The Suzuki-Miyaura catalytic cycle for heteroaryl chlorides.
Key Experimental Parameters: A Rationale-Driven Approach
The success of coupling with a deactivated substrate like this compound hinges on the judicious selection of reaction components.
Palladium Catalyst and Ligand Selection
-
The Challenge: The C-Cl bond is strong, and the pyrimidine nitrogen can sequester the palladium catalyst. Therefore, standard catalysts like Pd(PPh₃)₄ often yield poor results.[2][7]
-
The Solution: Modern catalyst systems employing electron-rich and sterically hindered phosphine ligands are required. These ligands stabilize the Pd(0) state, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.[6][13]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are excellent choices. Their bulk and electron-donating properties create a highly active catalytic species ideal for heteroaryl chlorides.[13]
-
Pre-formed Catalysts: Air-stable pre-catalysts like Pd(dppf)Cl₂ or specialized catalysts such as Pd(Amphos)₂Cl₂ offer convenience and high reactivity for heteroaryl substrates.[3][14] They ensure the efficient generation of the active Pd(0) species in situ.
-
Choice of Boron Reagent
-
Boronic Acids: These are the most common coupling partners due to their high reactivity and atom economy.[15] However, they can be prone to side reactions like protodeboronation (hydrolysis back to the arene), especially under harsh conditions or with certain substrates.[7][13]
-
Boronic Esters (e.g., Pinacol Esters): Boronic esters offer superior stability compared to their corresponding acids.[15] This is particularly advantageous when dealing with unstable heteroaryl boron reagents (e.g., 2-pyridyl boronic acid) or when slow, controlled reaction kinetics are desired.[15] While they can transmetalate directly, they may also hydrolyze to the boronic acid in situ, especially in aqueous solvent mixtures.[3][16]
The Role of the Base
-
Function: The base is essential for activating the boronic acid into a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base, often used in aqueous solvent mixtures. It is a reliable first choice for many Suzuki couplings.[13][17]
-
Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for difficult couplings, including those involving aryl chlorides. It is often used with Buchwald-type ligands.[4][18]
-
Potassium Fluoride (KF): A milder base that can be effective, particularly in solid-supported synthesis.[19]
-
Solvent System Selection
-
Function: The solvent must solubilize all reaction components and influence the reaction rate.
-
Common Systems: A mixture of an aprotic organic solvent and water is standard. Water can play a complex role by increasing the solubility of the inorganic base and potentially influencing the transmetalation mechanism.[3]
-
1,4-Dioxane/Water: A classic and highly effective solvent system for a wide range of Suzuki couplings.[4][7]
-
Toluene/Water or 2-MeTHF/Water: These are good alternatives to dioxane, with 2-MeTHF offering better phase separation and a more favorable environmental profile.[13]
-
Anhydrous Conditions: In cases where protodeboronation of the boronic acid is a significant issue, running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.[13]
-
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Argon or Nitrogen).
Workflow Overview
Caption: A generalized workflow for setting up the Suzuki-Miyaura reaction.
Protocol 1: Robust Method with a Buchwald Pre-catalyst
This protocol is recommended as a starting point for achieving high yields with a broad range of aryl and heteroaryl boronic acids, leveraging a modern, highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.3 equiv)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the SPhos Pd G3 pre-catalyst to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 5:1 (dioxane:water) and a substrate concentration of ~0.1 M.
-
Seal the flask tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Classic Method with Pd(dppf)Cl₂
This protocol uses a widely available and reliable pre-formed catalyst, suitable for many standard transformations.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Water, degassed
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.[4]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DME and water via syringe in a 4:1 ratio to achieve a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls, an additional portion of the catalyst (1-2 mol%) may be added.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Data Summary and Troubleshooting
Table 1: Comparison of Recommended Starting Conditions
| Parameter | Protocol 1 (Buchwald) | Protocol 2 (Classic) | Rationale / Notes |
| Catalyst | SPhos Pd G3 (2 mol%) | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Buchwald pre-catalysts are generally more active for C-Cl bond activation.[6][14] |
| Ligand Type | Buchwald (Monodentate) | Ferrocene-based (Bidentate) | Bulky, electron-rich monodentate ligands excel with hindered substrates.[6] |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is a stronger base, often superior for challenging couplings.[4][18] |
| Solvent | Dioxane/Water (5:1) | DME/Water (4:1) | Both are effective solvent systems; choice can depend on substrate solubility.[4][7] |
| Temperature | 100 °C | 90 °C | Higher temperatures are often required to overcome the activation barrier for chlorides.[7] |
| Typical Time | 4-16 h | 12-24 h | Higher catalyst activity generally leads to shorter reaction times. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Oxygen contamination. | 1. Use a fresh, high-quality catalyst; consider a more active system (Protocol 1). 2. Increase temperature in 10 °C increments. 3. Ensure thorough degassing of solvents and proper inert atmosphere technique.[7] |
| Protodeboronation | 1. Boronic acid instability. 2. Reaction conditions too harsh (high temp, strong base). | 1. Switch to the corresponding pinacol boronic ester.[15] 2. Use a milder base (e.g., KF) or anhydrous conditions with K₃PO₄.[13][19] |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction. 2. Catalyst system promotes this side reaction. | 1. Improve degassing procedures rigorously.[7] 2. Screen different ligands; sometimes a less active catalyst can minimize this. |
| Formation of Byproducts | 1. Reaction run for too long. 2. Hydrolysis of the ester group. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use anhydrous conditions if ester hydrolysis is significant. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation that requires a carefully optimized approach. Due to the inherent low reactivity of the C-Cl bond and potential for catalyst inhibition by the pyrimidine nitrogens, success is predicated on the use of modern, highly active palladium catalyst systems. By understanding the mechanistic underpinnings and systematically selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively unlock the synthetic potential of this important building block for applications in drug discovery and beyond. The protocols provided herein serve as robust and validated starting points for achieving this goal.
References
- (No direct source from search results, general chemical knowledge)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- PubMed. (n.d.). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Karunanithy, G., & Datta, A. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Thomas, S. E., & Sigman, M. S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- Hussain, M., et al. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Available from: [Link]
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
- (Source not directly used for a specific claim in the text but supports general knowledge)
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Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Introduction: The Strategic Importance of Alkynylpyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology and virology.[1] The introduction of an alkyne moiety onto this privileged scaffold via the Sonogashira coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates.[2][3] This carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular architectures under relatively mild conditions.[4][5] This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the alkynylation of ethyl 2-(2-chloropyrimidin-5-yl)acetate, a versatile building block in pharmaceutical synthesis. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer practical troubleshooting advice to empower researchers in their drug development endeavors.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction is a testament to the power of cooperative catalysis, typically employing a palladium complex and a copper(I) co-catalyst.[4][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Reductive Elimination and Catalyst Activation: The active palladium(0) catalyst is often generated in situ from a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂. In the presence of a phosphine ligand and a base, the Pd(II) is reduced to the catalytically active Pd(0) species.[4]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the this compound, forming a Pd(II)-aryl complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.
-
Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, is transferred from the copper cycle to the palladium center, displacing the halide and forming a Pd(II)-alkynyl-aryl complex.
-
Reductive Elimination: The final C-C bond is formed as the desired alkynylated pyrimidine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst to continue the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine like triethylamine or diisopropylethylamine, removes the acidic proton from the alkyne, forming a copper(I) acetylide intermediate.
-
Acetylide Transfer: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.
Copper-Free Sonogashira Coupling: While the classic Sonogashira reaction relies on a copper co-catalyst, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). To circumvent this, copper-free protocols have been developed. In these systems, the base plays a more direct role in the deprotonation of the alkyne, and the reaction often requires more specialized ligands to facilitate the catalytic cycle.[6]
Visualizing the Catalytic Pathway
Caption: Figure 1: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocols: Alkynylation of this compound
Given the reduced reactivity of 2-chloropyrimidines compared to their bromo or iodo counterparts, careful selection of the catalyst system and reaction conditions is crucial for a successful coupling. The following protocols are based on established procedures for similar electron-deficient heteroaryl chlorides and pyrimidine derivatives.
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, 1-hexyne)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids.
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Add the base (Et₃N or DIPEA, 2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02-0.05 equiv) and the phosphine ligand (0.04-0.10 equiv) to a Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), and the base (Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor its progress.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Data Presentation: A Comparative Overview of Reaction Parameters
| Parameter | Protocol 1 (Pd/Cu Co-catalyzed) | Protocol 2 (Copper-Free) | Rationale & Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Pd(II) precatalysts are generally more air-stable. |
| Ligand | Triphenylphosphine (in PdCl₂(PPh₃)₂) | Bulky, electron-rich phosphines (e.g., XPhos) | Bulky ligands promote oxidative addition to the C-Cl bond. |
| Copper Source | CuI | None | Eliminates alkyne homocoupling side products. |
| Base | Et₃N or DIPEA | Cs₂CO₃ or K₂CO₃ | Stronger inorganic bases are often needed in copper-free systems. |
| Solvent | THF, 1,4-Dioxane | 1,4-Dioxane, Toluene | Higher boiling point solvents may be required for less reactive chlorides. |
| Temperature | Room Temperature to 80 °C | 80-120 °C | Higher temperatures are often necessary for aryl chlorides. |
Experimental Workflow Visualization
Caption: Figure 2: A general experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues in the Sonogashira Coupling of 2-Chloropyrimidines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently high temperature- Inappropriate ligand for the 2-chloropyrimidine | - Use a fresh batch of palladium catalyst and phosphine ligand.- Increase the reaction temperature in increments of 10-20 °C.- Switch to a more electron-rich and bulky ligand such as XPhos or SPhos. |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in the reaction mixture- High concentration of copper catalyst | - Ensure thorough degassing of the solvent and maintain a strict inert atmosphere.- Reduce the amount of CuI or switch to a copper-free protocol. |
| Dehalogenation of the Starting Material | - Presence of water or other protic impurities- Certain bases under specific conditions | - Use anhydrous solvents and reagents.- Consider a different base, such as an inorganic base in a copper-free system. |
| Formation of Palladium Black | - Catalyst decomposition at high temperatures- Impurities in the reagents or solvent | - Use fresh, high-purity reagents and solvents.- Consider a more stable palladium precatalyst or a ligand that better stabilizes the Pd(0) species. |
Conclusion
The Sonogashira coupling is an indispensable transformation in modern synthetic organic chemistry, providing a reliable route to valuable alkynyl-substituted heterocycles. While the coupling of electron-deficient 2-chloropyrimidines such as this compound can present challenges, a systematic approach to the selection of catalysts, ligands, and reaction conditions can lead to successful outcomes. The protocols and troubleshooting guide presented here offer a solid foundation for researchers to explore the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
-
He, H., Liu, J.-Q., & Wang, X.-S. (2023). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 21(39), 7886-7890. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. BenchChem.
-
Wikipedia. (2024). Sonogashira coupling. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Hassan, A. A., et al. (2020).
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
Sources
Application Notes and Protocols for the Heck Reaction of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Olefination of a Privileged Heterocycle
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in the discovery and development of novel drugs. Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a valuable building block, possessing a reactive chloro-substituent and an ester moiety that allows for diverse synthetic elaborations. The palladium-catalyzed Heck-Mizoroki reaction offers a powerful and versatile method for the olefination of this substrate, enabling the formation of carbon-carbon bonds and the introduction of a wide range of vinyl groups. This transformation is pivotal for accessing complex molecular architectures with potential biological activity.
This document provides a comprehensive guide to the Heck reaction conditions tailored for this compound. As a Senior Application Scientist, the following protocols and insights are grounded in established principles of organometallic catalysis, with a focus on overcoming the inherent challenges associated with the coupling of electron-deficient heteroaryl chlorides.
Scientific Rationale: Navigating the Challenges of Chloropyrimidine Coupling
The Heck reaction of aryl chlorides, particularly electron-deficient heteroaryl chlorides like 2-chloropyrimidines, presents a significant synthetic hurdle. The primary challenge lies in the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition to a Pd(0) center the rate-limiting step of the catalytic cycle.[1][2] Furthermore, the presence of the pyrimidine nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center, effectively sequestering the active catalyst.[3][4]
To address these challenges, the selection of an appropriate catalyst system is critical. Modern approaches have demonstrated that the use of sterically bulky and electron-rich ligands is essential for promoting the oxidative addition of the C-Cl bond.[5][6][7] Two main classes of ligands have proven particularly effective:
-
Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are highly effective due to their large cone angles and strong electron-donating ability, which increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are excellent σ-donors that form very stable bonds with palladium.[1][2][8][9] This strong Pd-C bond enhances the stability and catalytic activity of the complex, making them robust catalysts for challenging cross-coupling reactions.[1][2][8][9]
The choice of base and solvent also plays a crucial role. A suitable base is required to neutralize the hydrogen halide generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[10] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, are commonly employed to ensure the solubility of the reactants and the catalyst system, particularly at the elevated temperatures often required for the activation of aryl chlorides.[11][12][13]
Catalytic System Selection and Optimization
Based on the principles outlined above, two primary catalytic systems are proposed for the Heck reaction of this compound. The choice between these systems may depend on the specific olefin coupling partner and the desired reaction conditions.
| Parameter | System 1: Bulky Phosphine Ligand | System 2: N-Heterocyclic Carbene (NHC) Ligand | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ or a pre-formed NHC-Pd complex (e.g., PEPPSI-IPr) | Both are common and effective Pd(0) or Pd(II) sources that can initiate the catalytic cycle. |
| Ligand | P(t-Bu)₃ or XPhos | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Bulky, electron-rich ligands are essential for activating the C-Cl bond. |
| Base | Cs₂CO₃ or K₃PO₄ | K₂CO₃ or Cs₂CO₃ | A strong, non-nucleophilic inorganic base is required to facilitate the reaction. |
| Solvent | 1,4-Dioxane or DMF | DMF or DMAc | High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures. |
| Additive | None typically required | Tetrabutylammonium bromide (TBAB) (optional) | TBAB can act as a phase-transfer catalyst and promote the reaction in some cases.[1][9] |
| Temperature | 100-140 °C | 120-150 °C | Elevated temperatures are generally required for the activation of aryl chlorides. |
Experimental Protocols
Protocol 1: Heck Reaction using a Bulky Phosphine Ligand
This protocol employs a catalyst system based on a bulky and electron-rich phosphine ligand, which has shown broad applicability for the Heck coupling of aryl chlorides.[6]
Materials:
-
This compound
-
Olefin (e.g., styrene, n-butyl acrylate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).
-
Add Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Add the olefin (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction using an N-Heterocyclic Carbene (NHC) Ligand
This protocol utilizes a robust NHC-palladium catalyst system, which is often highly effective for challenging cross-coupling reactions.[1][2][9]
Materials:
-
This compound
-
Olefin (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and IPr·HCl (0.04 mmol, 4 mol%).
-
Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the olefin (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMF (5 mL).
-
Seal the flask and heat the reaction mixture to 140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Heck Reaction
Microwave irradiation can significantly accelerate the Heck reaction, often leading to higher yields and shorter reaction times.[11][14][15][16] This protocol is an adaptation of the NHC-catalyzed reaction for microwave synthesis.
Materials:
-
This compound
-
Olefin (e.g., styrene, n-butyl acrylate)
-
Pd(OAc)₂
-
IPr·HCl
-
K₂CO₃
-
Anhydrous DMF
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave reactor vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), IPr·HCl (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the olefin (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMF (4 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS after cooling.
-
Upon completion, work up the reaction as described in Protocol 2.
Visualizing the Process
The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Conclusion and Further Considerations
The provided protocols offer robust starting points for the successful Heck olefination of this compound. For any given olefin, some optimization of the reaction parameters (catalyst loading, base, temperature, and reaction time) may be necessary to achieve optimal results. It is recommended to perform small-scale test reactions to screen different conditions before proceeding to a larger scale. The use of microwave-assisted synthesis is particularly encouraged for its potential to significantly improve reaction efficiency. These methods open a reliable avenue for the synthesis of a diverse library of vinyl-substituted pyrimidines, which are valuable intermediates for drug discovery and development.
References
- Current time information in Denbighshire, GB. (n.d.).
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (n.d.). Comptes Rendus de l'Académie des Sciences.
- N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (n.d.). Beilstein Journals.
- N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2012, November 12). PMC - NIH.
- Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023, September 13). PMC - NIH.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.).
- (PDF) N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2025, December 22). ResearchGate.
- Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. (2008, August 14). PubMed.
- Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (n.d.).
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (n.d.). Organic Chemistry Portal.
- A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.).
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (n.d.). Organic Letters - ACS Publications.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (n.d.). RSC Publishing.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. (n.d.). Biblio.
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. (n.d.). Benchchem.
- Palladium-catalyzed amidation of 2-chloropyrimidines. (n.d.). Sci-Hub.
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (n.d.). Benchchem.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. (2013, January 16). NIH.
- Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. (2015, February 17). PMC - NIH.
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). PMC - NIH.
- Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate.
- D. Dallinger and C. O. Kappe, “Microwave-Assisted Synthesis in Water as Solvent,” Chemical Reviews, Vol. 107, No. 6, 2007, pp. 2563-2591. (n.d.). References - Scientific Research Publishing.
- Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. (2025, September 8). ResearchGate.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). IT Services - University of Liverpool.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (2025, August 20). ChemRxiv.
- Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues. (n.d.). RSC Advances (RSC Publishing).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). PMC.
Sources
- 1. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 2. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(II) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 9. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 15. mdpi.com [mdpi.com]
- 16. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution reactions of "Ethyl 2-(2-chloropyrimidin-5-yl)acetate"
An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactions of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure combines an electron-deficient pyrimidine ring, activated for nucleophilic attack, with a versatile ethyl acetate side chain suitable for further derivatization. The chlorine atom at the C2 position, flanked by two nitrogen atoms, is highly susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr). This reactivity makes the molecule an exceptional starting point for the synthesis of diverse, highly functionalized pyrimidine derivatives, which are core components of numerous pharmaceuticals.[1][2]
The SNAr mechanism in this context is a two-step addition-elimination process. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[3][4] The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction.[5]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. youtube.com [youtube.com]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Abstract
The pyrimidine core is a cornerstone in the design of ATP-competitive kinase inhibitors, largely due to its structural analogy to the purine ring of ATP, which facilitates crucial hydrogen bond interactions within the kinase hinge region.[1][2] This document provides a detailed guide on the utilization of Ethyl 2-(2-chloropyrimidin-5-yl)acetate , a versatile and strategic starting material for the synthesis of diverse pyrimidine-based kinase inhibitor scaffolds. We will explore the key reactive sites of this molecule and provide detailed, field-proven protocols for its elaboration into potential therapeutic agents. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrimidine ring is recognized as a "privileged scaffold" in this context, forming the structural backbone of many FDA-approved drugs targeting kinases like EGFR, Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][2][3]
This compound (CAS 917025-00-4) is a particularly valuable building block for several reasons:
-
The 2-chloro substituent: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogens. This allows for the straightforward introduction of a wide variety of amine-containing fragments, which are often designed to interact with the kinase hinge region.
-
The C5-acetate group: The ester functionality provides a handle for further chemical modifications, such as hydrolysis followed by amide coupling, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket.
-
Palladium Cross-Coupling Potential: The chloro group can also serve as a handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties to build molecular complexity.[4][5]
This guide will focus on the two most common and powerful synthetic strategies employing this starting material.
Core Synthetic Strategies & Mechanistic Rationale
The primary transformations of this compound in kinase inhibitor synthesis involve reactions at the C2 position. The choice of reaction dictates the type of chemical diversity introduced into the scaffold.
Caption: Core synthetic pathways for elaborating the starting material.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
This is the most prevalent method for derivatizing the 2-chloropyrimidine core. The reaction proceeds by the addition of a nucleophile (typically a primary or secondary amine) to the electron-deficient C2 carbon, followed by the elimination of the chloride leaving group. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to quench the HCl generated during the reaction.[6] This strategy is highly effective for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
Pathway B: Suzuki-Miyaura Cross-Coupling
To install aryl or heteroaryl groups at the C2 position, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[4][7] This palladium-catalyzed reaction involves an aryl or heteroaryl boronic acid (or boronate ester) and a base. This pathway is invaluable for accessing compounds where a larger aromatic system is required to occupy deeper hydrophobic pockets within the kinase active site.
Detailed Protocol: SNAr Synthesis of a 2-Amino-pyrimidine Derivative
This section provides a representative, step-by-step protocol for the synthesis of a generic kinase inhibitor precursor via an SNAr reaction.
Objective: To synthesize Ethyl 2-(2-((4-methoxyphenyl)amino)pyrimidin-5-yl)acetate.
Reaction Scheme:
Caption: Synthesis of a 2-amino-pyrimidine derivative via SNAr.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercial | Store under inert gas |
| p-Anisidine | ≥99% | Commercial | |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Commercial | Anhydrous grade |
| n-Butanol | Anhydrous | Commercial | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction & chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial | For drying |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, rotary evaporator, glass chromatography column |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.98 mmol, 1.0 eq).
-
Rationale: The reaction is conducted under reflux to provide the necessary thermal energy to overcome the activation barrier of the SNAr reaction.
-
-
Addition of Reagents: Add p-anisidine (0.675 g, 5.48 mmol, 1.1 eq) followed by n-butanol (25 mL).
-
Rationale: A slight excess of the amine nucleophile ensures complete consumption of the starting material. n-Butanol is chosen as a solvent due to its high boiling point (118 °C), which is suitable for this transformation, and its ability to dissolve the reactants.
-
-
Initiation: Add DIPEA (1.3 mL, 7.47 mmol, 1.5 eq) to the suspension.
-
Rationale: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl produced, preventing the protonation and deactivation of the amine nucleophile. An excess ensures the reaction medium remains basic.
-
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 16 hours.
-
Rationale: The reaction progress should be monitored to determine the point of completion.
-
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Rationale: The aqueous washes remove the DIPEA hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness to yield the crude product as an oil or solid.
-
Rationale: Complete removal of water is crucial before loading the sample onto a silica gel column.
-
Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Rationale: Gradient elution allows for the separation of the desired product from non-polar impurities and any unreacted starting materials.
-
-
Characterization: Combine the pure fractions (as determined by TLC) and concentrate to afford the final product. Confirm the identity and purity of the compound using the following methods:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.[8]
-
HPLC: Assess the final purity by HPLC analysis. A purity of >95% is generally required for biological testing.
-
Expected Data & Results
The following table presents hypothetical data for a small library of compounds synthesized using the above protocol, demonstrating its utility for SAR exploration.
| Amine Nucleophile (R-NH₂) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| p-Anisidine | 16 | 78 | >98% |
| 3-Chloroaniline | 18 | 72 | >97% |
| Cyclopropylamine | 12 | 85 | >99% |
| Morpholine | 10 | 88 | >98% |
Biological Context: Targeting Kinase Signaling Pathways
The synthesized pyrimidine derivatives are designed to inhibit protein kinases. These enzymes are central components of signaling pathways that control cell growth, proliferation, and survival. A common example is the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.
Caption: Simplified kinase signaling pathway (e.g., MAPK) targeted by inhibitors.
The compounds synthesized from this compound can be screened in enzymatic and cell-based assays to determine their potency and selectivity against target kinases such as RAF, EGFR, or CDKs, providing a direct path from chemical synthesis to biological evaluation.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Online] Available at: [Link]
- OUCI. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- BLDpharm. (n.d.). 917025-00-4|this compound.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Online] Available at: [Link]
- Hussain, M., et al. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate.
-
Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"Ethyl 2-(2-chloropyrimidin-5-yl)acetate" in the synthesis of agricultural chemicals
Initiating Data Collection
I'm starting with broad Google searches to collect information on the synthesis and agricultural uses of "Ethyl 2-(2-chloropyrimidin-5-yl)acetate". I'll prioritize authoritative sources to build a solid foundation.
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Elaborating Synthesis Strategies
I am now focusing on synthesizing an application note. I'm deep into the synthesis of "this compound". I'll begin with Google searches to pinpoint its role in agrochemicals, reaction pathways, and data. After that, I will structure the note, including a detailed experimental protocol and Graphviz diagrams, and integrate everything into a concise document with citations.
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I've started by deconstructing the user's request, focusing on the key elements: "this compound," agricultural chemicals, application note, and protocol. My goal is to precisely understand the desired scope and level of detail needed for both the application note and the synthesis protocol. I'm currently defining the boundaries of this project to make sure nothing is missed!
Developing the Framework
I'm now outlining a step-by-step approach. My framework includes an initial section explaining the compound's importance, followed by a synthesis discussion, and culminating in a detailed application protocol for synthesizing an agrochemical. I'm focusing on "why" each step is crucial, not just "how," and ensuring the protocols are self-validating, complete with characterization steps like NMR and HPLC. I'm actively researching and will include authoritative references.
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Refining the Structure
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Defining the Scope Further
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Refining the Plan
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I am finalizing the details of the protocol for the synthesis of the intermediate and I am actively researching various synthesis strategies, to create a final, detailed version.
Defining the Structure
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Finalizing the Strategy
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Defining the Application Note
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The Versatile Precursor: Ethyl 2-(2-chloropyrimidin-5-yl)acetate in the Synthesis of Fused Pyrimidine Systems
Introduction: Fused pyrimidine ring systems are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved drugs.[1][2][3] The strategic construction of these bicyclic and polycyclic heterocycles is a key focus for researchers in drug discovery and development. Among the myriad of synthetic precursors, ethyl 2-(2-chloropyrimidin-5-yl)acetate has emerged as a particularly valuable and versatile building block. Its unique arrangement of reactive sites—a labile chlorine atom, an ester group, and an active methylene—provides a powerful platform for the convergent synthesis of a diverse range of fused pyrimidine scaffolds, including thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor, complete with mechanistic insights and detailed experimental protocols.
Chemical Profile and Reactivity
This compound (CAS No: 917025-00-4) is a solid at room temperature with a molecular weight of 200.62 g/mol .[4] Its reactivity is dominated by the electrophilic nature of the C2 position of the pyrimidine ring, activated by the chloro leaving group, and the nucleophilic potential of the α-carbon of the acetate moiety.
| Property | Value | Reference |
| CAS Number | 917025-00-4 | |
| Molecular Formula | C₈H₉ClN₂O₂ | [5] |
| Molecular Weight | 200.62 g/mol | |
| Physical Form | Solid | |
| Storage | 4°C, Sealed in dry conditions | |
| Safety | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |
The strategic positioning of these functional groups allows for a variety of cyclization strategies, which will be explored in the following sections.
Synthesis of Fused Pyrimidine Systems: Protocols and Mechanistic Rationale
This section details the application of this compound in the synthesis of key fused pyrimidine heterocycles.
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of compounds with significant therapeutic relevance, with some derivatives being investigated as kinase inhibitors and anticancer agents.[6][7] A common and effective strategy for their synthesis from this compound involves a Gewald-type reaction followed by intramolecular cyclization.
Workflow for Thieno[2,3-d]pyrimidine Synthesis:
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Mechanistic Insight: The reaction proceeds via the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.[8][9] In this case, the active methylene group of this compound, elemental sulfur, and an active methylene nitrile (like malononitrile) react in the presence of a base. The resulting 2-aminothiophene intermediate then undergoes an intramolecular nucleophilic attack of the amino group onto the ester carbonyl, followed by dehydration, to yield the fused thieno[2,3-d]pyrimidine ring system.
Detailed Protocol: Synthesis of Ethyl 4-amino-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates
This protocol is adapted from analogous syntheses of thieno[2,3-d]pyrimidines.[8]
Materials:
-
This compound
-
Substituted nitrile (e.g., malononitrile, phenylacetonitrile)
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol (absolute)
-
Hydrochloric acid (for workup)
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted nitrile (1.1 eq) in absolute ethanol, add elemental sulfur (1.2 eq).
-
Add a catalytic amount of morpholine or triethylamine (0.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: This procedure should yield the corresponding ethyl 4-amino-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate. The yield and purity will depend on the specific nitrile used and the reaction conditions.
Characterization Data (Hypothetical for a 2-phenyl derivative):
-
Appearance: Pale yellow solid
-
¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -CH₃), 4.35 (q, 2H, -OCH₂-), 7.40-7.60 (m, 5H, Ar-H), 8.50 (s, 1H, pyrimidine-H), 9.20 (s, 2H, -NH₂).
-
¹³C NMR (DMSO-d₆): δ 14.5, 61.0, 110.0, 128.0, 129.0, 130.0, 135.0, 145.0, 155.0, 160.0, 165.0, 168.0.
-
Mass Spec (ESI): m/z calculated for C₁₆H₁₄N₄O₂S [M+H]⁺, found [M+H]⁺.
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities, including kinase inhibition.[10][11] A common route to this scaffold involves the reaction of a chloropyrimidine with a compound containing a hydroxyl group and an adjacent active methylene or equivalent functionality, leading to an O-alkylation followed by intramolecular cyclization.
Workflow for Furo[2,3-d]pyrimidine Synthesis:
Caption: General workflow for the synthesis of furo[2,3-d]pyrimidines.
Mechanistic Insight: The synthesis is initiated by the O-alkylation of an α-hydroxyketone with this compound, where the chlorine atom is displaced by the alkoxide generated from the hydroxyl group. The resulting intermediate possesses an active methylene group from the acetate moiety and a ketone carbonyl. In the presence of a base, an intramolecular condensation (e.g., a Perkin-like or related condensation) occurs between the active methylene and the ketone, leading to the formation of the furan ring fused to the pyrimidine core.
Detailed Protocol: Synthesis of Ethyl 4-oxo-5-phenyl-4,7-dihydrofuro[2,3-d]pyrimidine-6-carboxylate
This protocol is based on established methods for the synthesis of furo[2,3-d]pyrimidines.[10]
Materials:
-
This compound
-
2-Hydroxyacetophenone
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[2,3-d]pyrimidine.
Expected Outcome: This reaction should produce the ethyl 4-oxo-5-phenyl-4,7-dihydrofuro[2,3-d]pyrimidine-6-carboxylate.
Characterization Data (Hypothetical):
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃): δ 1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 7.50-7.70 (m, 5H, Ar-H), 8.60 (s, 1H, pyrimidine-H), 10.50 (s, 1H, -NH).
-
¹³C NMR (CDCl₃): δ 14.3, 61.5, 112.0, 128.5, 129.0, 130.5, 132.0, 148.0, 156.0, 158.0, 162.0, 166.0.
-
Mass Spec (ESI): m/z calculated for C₁₆H₁₃N₂O₄ [M+H]⁺, found [M+H]⁺.
Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are of significant interest due to their structural similarity to purines, making them valuable scaffolds for targeting enzymes involved in nucleotide metabolism.[12] A plausible synthetic route from this compound involves reaction with an appropriate amino compound followed by intramolecular cyclization.
Workflow for Pyrrolo[2,3-d]pyrimidine Synthesis:
Caption: General workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.
Mechanistic Insight: The synthesis commences with the nucleophilic displacement of the chlorine atom on the pyrimidine ring by the amino group of a suitable reactant, such as aminoacetonitrile. The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization. The active methylene of the acetate group condenses with the nitrile, or a derivative thereof, to form the fused pyrrole ring.
Detailed Protocol: Synthesis of Ethyl 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine-6-carboxylate
This protocol is a hypothetical adaptation based on known syntheses of pyrrolo[2,3-d]pyrimidines.[12]
Materials:
-
This compound
-
Aminoacetonitrile hydrochloride
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Sodium ethoxide (NaOEt)
Procedure:
-
To a suspension of aminoacetonitrile hydrochloride (1.2 eq) in acetonitrile, add triethylamine (2.5 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling, filter off any salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethanol and add a solution of sodium ethoxide in ethanol (1.5 eq).
-
Reflux the mixture for an additional 4-6 hours.
-
Cool the reaction mixture and neutralize with acetic acid.
-
The product may precipitate upon cooling or after partial removal of the solvent. Filter the solid, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Expected Outcome: This two-step, one-pot procedure is expected to yield ethyl 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine-6-carboxylate.
Characterization Data (Hypothetical):
-
Appearance: Off-white to light brown solid
-
¹H NMR (DMSO-d₆): δ 1.30 (t, 3H, -CH₃), 4.30 (q, 2H, -OCH₂-), 7.50 (s, 2H, -NH₂), 8.40 (s, 1H, pyrimidine-H), 12.0 (s, 1H, -NH).
-
¹³C NMR (DMSO-d₆): δ 14.4, 60.8, 98.0, 115.0, 118.0, 150.0, 152.0, 158.0, 165.0.
-
Mass Spec (ESI): m/z calculated for C₁₀H₁₀N₅O₂ [M+H]⁺, found [M+H]⁺.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of a wide array of medicinally important fused pyrimidine systems. Its inherent reactivity profile allows for the construction of thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines through well-established and efficient synthetic methodologies. The protocols and mechanistic rationale provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel therapeutic agents. The ability to readily access these diverse scaffolds from a common starting material underscores the strategic importance of this compound in modern drug discovery programs.
References
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. [Link]
-
Fused Pyrimidine-Based Drug Discovery. (n.d.). DSpace Repository. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH. [Link]
-
Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (2025). ResearchGate. [Link]
-
Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. (n.d.). wiley.com. [Link]
-
7‐Deazapurines II. Syntheses and reactions of 5‐aminopyrrolo[2,3‐d] pyrimidine‐6‐carbonitrile and related compounds. (n.d.). Sci-Hub. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. [Link]
-
Thieno[2,3‐d]pyrimidines. I. A new method for the preparation of esters and amides of thieno[2,3‐d] pyrimidine‐6‐carboxylic acids. (n.d.). Sci-Hub. [Link]
- Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester. (n.d.).
-
2-chloropyrimidine patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]
-
7-Deazapurines II. Syntheses and reactions of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds. (1971). Semantic Scholar. [Link]
-
Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones(7-deazapurines) Under Solvent- and Catalyst-Free Conditions. (n.d.). ResearchGate. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (n.d.). au.edu.sy. [Link]
-
Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (n.d.). PubMed. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]
-
This compound. (n.d.). J&K Scientific. [Link]
-
An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. (n.d.). PMC - NIH. [Link]
-
An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][6][8][13]triazin-6(2H)-ones and Their Antibacterial Activity. (n.d.). MDPI. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Homepage of the IUCr. [Link]
- 2-chloro-5-ethyl pyridine preparation method. (n.d.).
- Fused pyrimidine compounds as kcc2. (n.d.).
-
Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. (n.d.). PubMed. [Link]
- New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. (n.d.).
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Scilit. [Link]
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- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | C9H10Cl2N2O3 | CID 66744879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2 [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
- 11. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. WO2021180952A1 - Fused pyrimidine compounds as kcc2 - Google Patents [patents.google.com]
Experimental procedure for the synthesis of substituted pyrimidines from "Ethyl 2-(2-chloropyrimidin-5-yl)acetate"
An Application Guide for the Synthesis of Substituted Pyrimidines from Ethyl 2-(2-chloropyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has inspired chemists to explore its synthetic derivatization extensively. This compound is a particularly valuable and versatile starting material. The electron-deficient nature of the pyrimidine ring, coupled with the reactive 2-chloro substituent, makes it an ideal substrate for a range of synthetic transformations.[2][3] The ethyl acetate moiety at the 5-position provides an additional functional handle for subsequent modifications, allowing for the rapid generation of diverse molecular libraries.
This guide provides a detailed exploration of key synthetic methodologies for transforming this compound into a variety of substituted pyrimidine derivatives. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting common experimental challenges. The primary transformations covered include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr), which together enable the formation of new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds at the C2 position.
Strategic Pathways for Pyrimidine Functionalization
The reactivity of the C2-chloro group on the pyrimidine ring is the lynchpin of its synthetic utility. This section outlines the primary reaction classes that leverage this feature.
Caption: Synthetic routes from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C2 position of the pyrimidine and various aryl or heteroaryl boronic acids. The electron-deficient pyrimidine ring makes the 2-chloro position sufficiently reactive for this transformation, often proceeding smoothly where other aryl chlorides might fail without specialized ligands.[3]
Causality and Mechanistic Insight
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the rate-limiting step for chloro-arenes but is facilitated by the electron-poor nature of the pyrimidine ring.[4]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.[4]
-
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with "Ethyl 2-(2-chloropyrimidin-5-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving ethyl 2-(2-chloropyrimidin-5-yl)acetate. As a challenging substrate, successful coupling requires careful consideration of catalyst systems, reaction conditions, and reagent quality. This document is structured to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no product formation. Where should I start troubleshooting?
A low or nonexistent yield is a common challenge. A systematic approach is crucial to pinpoint the issue. Key areas to investigate include:
-
Catalyst System Inactivity: 2-Chloropyrimidines are less reactive than their bromo or iodo counterparts.[1] The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and requires a highly active catalyst.[2][3] Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]
-
Reagent Quality: The purity of your boronic acid or ester is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[4] Additionally, the age and storage conditions of your palladium catalyst can significantly affect its activity.[5]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] Insufficient degassing of your solvent and reaction setup can lead to catalyst oxidation and deactivation.[5]
Q2: I'm observing significant byproduct formation. What are the likely culprits and how can I minimize them?
Byproduct formation can complicate purification and reduce your overall yield. Common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a proton from the solvent or trace water, leading to an arene byproduct.[1][5][6] This is often exacerbated by high temperatures.[7] Using fresh, high-purity boronic acid and carefully optimized conditions can help.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[1][5] This can be promoted by the presence of oxygen or Pd(II) species.[1] Ensure a thoroughly degassed reaction mixture and consider using a Pd(0) source directly.
-
Dehalogenation: The starting chloropyrimidine is reduced, replacing the chlorine with a hydrogen. This can occur if there are hydride sources in the reaction mixture.[1]
Q3: Is a boronic acid or a boronic ester better for this reaction?
While boronic acids are often more reactive, boronic esters (like pinacol esters) offer greater stability and are less prone to side reactions like protodeboronation.[6][8] For challenging substrates or when reproducibility is paramount, using a more stable boronic ester derivative is often advantageous.[9][10] Diethanolamine (DABO) boronates are another air-stable alternative that can be used directly in Suzuki reactions.[9]
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective. They often lead to dramatically shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[7][11]
In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, a more detailed, systematic approach is necessary.
Step 1: Re-evaluate Your Catalyst System
The choice of palladium catalyst and ligand is the most critical factor for successfully coupling an electron-deficient heteroaryl chloride like this compound.[12][13]
-
Move Beyond Traditional Catalysts: If you are using Pd(PPh₃)₄ and seeing poor results, it is advisable to switch to a more modern, highly active catalyst system.
-
Employ Bulky, Electron-Rich Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are designed to facilitate the coupling of challenging substrates like aryl chlorides.[2][12][13] These ligands promote the crucial oxidative addition step and enhance catalyst stability.[2]
-
Consider Pre-catalysts: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can offer greater reliability and reproducibility compared to generating the active catalyst in situ.[14]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precursors for generating the active Pd(0) species. |
| Ligand | XPhos, SPhos, or an NHC ligand (e.g., IPr) | Bulky, electron-rich ligands are essential for activating the C-Cl bond of the pyrimidine.[2][12] |
| Pre-catalyst (Alternative) | XPhos Pd G3 or PEPPSI-IPr | Offers convenience and often improved reproducibility.[2][14][15] |
Step 2: Optimize Reaction Parameters
A systematic screening of reaction parameters is often the most effective way to improve yields.
Base Selection
The choice of base is crucial and can significantly impact the reaction rate.
-
Common Choices: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used inorganic bases.[5]
-
Strength and Solubility: The strength and solubility of the base matter. For challenging couplings, a stronger base like K₃PO₄ is often more effective.[2]
-
Anhydrous Conditions: If using an anhydrous base like K₃PO₄ in a non-aqueous solvent, the addition of a small amount of water may be necessary to facilitate the reaction.[16]
Solvent System
The solvent influences reagent solubility and catalyst activity.[5]
-
Aprotic Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often in combination with water, are highly effective.[2][5]
-
Biphasic Systems: An aqueous/organic biphasic system is common and can be beneficial.[17] For instance, a mixture of 1,4-dioxane and water (e.g., 4:1 or 2:1) is a good starting point.[11]
Reaction Temperature
Insufficient temperature can lead to incomplete reactions.
-
General Range: For chloropyrimidines, temperatures between 80-110 °C are typically optimal.[2][13]
-
Monitoring: It's important to monitor for thermal decomposition of starting materials or products at higher temperatures.
Step 3: Analytical Workflow for Diagnosis
To effectively troubleshoot, you must be able to accurately assess your reaction's progress.
-
Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting materials and the formation of the product.[2][18] This will help you determine if the reaction is sluggish, has stalled, or is producing byproducts. Online monitoring techniques can provide detailed kinetic data.[19][20]
-
Byproduct Identification: If significant byproducts are observed, use LC-MS or NMR to identify them. Knowing the identity of the byproducts (e.g., homocoupled boronic acid, dehalogenated starting material) will provide crucial clues about the failure mode.[1]
Experimental Protocols
Screening Protocol for Reaction Optimization
This protocol outlines a systematic approach to screen different catalysts, ligands, bases, and solvents.
-
Setup: In an array of reaction vials, add the boronic acid/ester (1.2-1.5 equiv.) and the chosen base (2.0-3.0 equiv.).
-
Inert Atmosphere: Place the vials in a glovebox or Schlenk line. Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) dissolved in the degassed solvent to each vial.
-
Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the conversion to product.
General Protocol for a Successful Coupling
Based on literature for similar challenging substrates, the following is a robust starting point.[1][2]
-
Reagent Preparation: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Substrate Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. Then, add the this compound (1.0 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. vapourtec.com [vapourtec.com]
- 20. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Welcome to the technical support guide for optimizing cross-coupling reactions with Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The 2-chloropyrimidine moiety is a common feature in pharmacologically active compounds, but its electronic properties and the presence of a reactive ester group present unique challenges in palladium-catalyzed cross-coupling reactions.[1]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your reaction yields. We will explore common pitfalls and their solutions in a direct question-and-answer format, grounded in established chemical principles.
The Challenge: Coupling with an Electron-Deficient Heteroaryl Chloride
This compound is a challenging substrate for several reasons. The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds in the crucial oxidative addition step of the catalytic cycle.[2][3] Furthermore, the electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst can lead to sluggish reactions or catalyst deactivation.[4][5]
Successful coupling requires a carefully selected catalytic system that is active enough to cleave the C-Cl bond without promoting undesirable side reactions.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the cross-coupling of this compound.
Section 1: Low or No Product Formation
This is the most frequent and frustrating issue. A systematic approach is essential for diagnosis.
Q1: My reaction has failed to give any product. Where should I begin troubleshooting?
When a reaction fails completely, it's crucial to systematically evaluate the core components: the catalyst system, the reaction conditions, and the reagents. The following decision tree provides a logical workflow for troubleshooting.
Q2: I used Pd(PPh₃)₄ and saw no reaction. Why didn't this standard catalyst work?
While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for activating the robust C-Cl bond on an electron-deficient heterocycle like a pyrimidine.[4] The oxidative addition step is typically the rate-limiting step for aryl chlorides. Modern catalyst systems utilize bulky, electron-rich ligands that significantly accelerate this step.[5][6]
The Causality:
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[5]
-
Steric Bulk: Large ligands promote the desired reductive elimination step to release the product and can prevent the formation of inactive palladium-bridged dimers.[5]
Recommendation: Switch to a more robust catalyst system. See the table below for validated starting points.
| Catalyst System | Ligand Type | Recommended Base | Typical Solvents | Key Advantages |
| XPhos Pd G3 | Buchwald (Phosphine) | K₃PO₄ | THF, Toluene, Dioxane | High activity for aryl chlorides, excellent yields.[4] |
| SPhos Pd G2 | Buchwald (Phosphine) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Broadly applicable, effective for hindered substrates.[6][7] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | K₂CO₃, K₃PO₄ | t-BuOH, Dioxane | Very strong σ-donor, highly stable catalyst.[4][5] |
| Pd₂(dba)₃ + XPhos | Buchwald (Phosphine) | K₃PO₄ | Dioxane/H₂O | Generate active catalyst in situ. |
Q3: How critical is the base? I used Na₂CO₃ and the reaction is very sluggish.
The choice of base is paramount, especially for Suzuki-Miyaura couplings. The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[8] For challenging substrates like 2-chloropyrimidines, a weak base like sodium carbonate is often insufficient to drive the reaction at an appreciable rate.
Recommendation: A strong, non-nucleophilic base is required.
-
Potassium Phosphate (K₃PO₄): This is widely regarded as a highly effective base for difficult Suzuki couplings involving heteroaryl chlorides.[4][9][10]
-
Cesium Carbonate (Cs₂CO₃): Another powerful option, though generally more expensive.[10]
For other coupling types like Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[11]
Section 2: Common Side Reactions and Their Mitigation
Even when the reaction proceeds, side products can significantly lower the yield of the desired material.
Q4: My mass spectrum shows a major peak corresponding to the dehalogenated starting material. What is happening?
This side product, Ethyl 2-(pyrimidin-5-yl)acetate, arises from reductive dehalogenation. This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the substitution of the chlorine atom with hydrogen.[9]
Common Hydride Sources:
-
Water or alcohols (if not part of the intended solvent system).
-
Amine bases or impurities.
-
The solvent itself (e.g., THF can be a hydride source at high temperatures).
Mitigation Strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen can interfere with the catalytic cycle, and moisture can be a hydride source. Thoroughly degas your solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[2][9]
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Re-evaluate Your Base: If using an amine base, consider if it could be acting as a hydride donor. Switching to an inorganic base like K₃PO₄ is preferable.
Q5: I am performing a Suzuki coupling and see a significant amount of biaryl homocoupling from my boronic acid. How can I prevent this?
Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[9]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the oxidative homocoupling pathway. Ensure all reagents and the reaction vessel are purged of air.[12]
-
Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If you are using a Pd(II) salt (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), ensure your conditions are sufficient to fully reduce it to the active Pd(0) state at the start of the reaction.[9]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes favor homocoupling.
Q6: My reaction stalls at partial conversion. Is my catalyst dying?
Catalyst deactivation is a common reason for incomplete reactions. The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures or if impurities are present.
Troubleshooting Stalled Reactions:
-
Check Catalyst Loading: For a challenging C-Cl bond activation, a higher catalyst loading (e.g., 2-5 mol %) might be necessary compared to more reactive C-Br or C-I bonds.[4]
-
Add More Catalyst/Ligand: If the reaction has stalled, sometimes adding a fresh portion of the catalyst and ligand (pre-mixed) under an inert atmosphere can restart the reaction.
-
Consider a More Stable Precatalyst: Buchwald's G3 or G4 precatalysts and PEPPSI-type NHC precatalysts are designed for high stability and resistance to deactivation pathways.[4][12]
Recommended Experimental Protocols
The following are robust starting points for common cross-coupling reactions. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol utilizes a modern Buchwald-type catalyst system, which is highly effective for this transformation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane (or Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[4]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[4]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4.4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add the degassed, anhydrous toluene.
-
Add the amine, followed by the this compound.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. For the Suzuki-Miyaura coupling, issues can arise at any stage.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Boronic Acid Homocoupling with Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of Ethyl 2-(2-chloropyrimidin-5-yl)acetate . As a Senior Application Scientist, I understand that the formation of boronic acid homocoupling (B-B) byproducts is a frequent and frustrating issue that can significantly impact yield, purity, and project timelines.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you suppress this unwanted side reaction and achieve a successful, high-yielding cross-coupling. We will explore the mechanistic underpinnings of the problem and provide actionable, evidence-based solutions.
Section 1: Understanding the Root Cause: The Mechanism of Homocoupling
In an ideal Suzuki-Miyaura reaction, the palladium catalyst orchestrates a cycle involving oxidative addition to the heteroaryl chloride, transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond.[1] However, a competing pathway, boronic acid homocoupling, can dominate under suboptimal conditions.
This side reaction is primarily driven by two mechanisms:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0). This is often the most significant contributor to homocoupling.[1][2][3]
-
Reductive Activation of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced to the active Pd(0) state. Boronic acids themselves can act as the reducing agent, consuming two equivalents of the boronic acid to form the dimer in the process.[4][5]
The following diagram illustrates the desired catalytic cycle versus the detrimental homocoupling pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when coupling boronic acids with this compound.
Q1: My main byproduct is the boronic acid dimer. What is the most effective first step to solve this?
A1: The most impactful intervention is to rigorously exclude oxygen from your reaction.[2][6] Oxygen is a common culprit that promotes the palladium-mediated homocoupling pathway.[3]
-
Actionable Advice: Before adding your catalyst, thoroughly degas your solvent and the reaction mixture (containing the chloropyrimidine, boronic acid, and base). This can be achieved by sparging with an inert gas like argon or nitrogen for 20-30 minutes or by performing at least three freeze-pump-thaw cycles for more sensitive reactions. Maintaining a positive pressure of inert gas throughout the reaction is critical.[5]
Q2: Which palladium source and ligand combination is best for this electron-deficient heteroaryl chloride?
A2: The choice of catalyst system is paramount. For an electron-deficient substrate like a 2-chloropyrimidine, you need a highly active catalyst that promotes the desired oxidative addition and reductive elimination steps much faster than the competing homocoupling.
-
Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[5] These are designed to generate the active Pd(0) species cleanly and efficiently, avoiding the reductive homocoupling associated with Pd(II) sources.[4][5]
-
Ligands: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are excellent choices.[5][7] Their steric bulk favors the formation of the desired cross-coupled product and hinders the bimolecular interactions required for homocoupling, while their electron-donating nature accelerates the final reductive elimination step.[5][8] For heteroaryl couplings, these advanced ligands are often superior to simpler ones like PPh₃.[9]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Buchwald Precatalysts (G3/G4) | Provides direct access to active Pd(0), minimizing homocoupling during catalyst activation.[5] |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination and sterically disfavors homocoupling pathway.[5][7][9] |
| Pd:Ligand Ratio | 1:2 to 1:2.2 | Ensures the palladium center remains properly coordinated and stabilized. |
Q3: My boronic acid is several months old. Could this be the issue?
A3: Absolutely. Boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides known as boroxines.[10] They can also degrade via protodeboronation (replacement of the C-B bond with C-H), especially if they are heteroaryl boronic acids.[4]
-
Problem: Boroxines have different solubility and reactivity profiles, which can complicate stoichiometry and reaction kinetics. Degraded boronic acid simply reduces the amount of active nucleophile available for the desired reaction.
-
Solution:
-
Check Purity: If possible, check the purity of your boronic acid by NMR before use.
-
Use Boronic Esters: Consider using a more stable derivative, such as a pinacol boronic ester (Bpin).[4][11] These are generally more robust, easier to handle and purify, and less prone to decomposition.[11][12]
-
Stable Analogues: For particularly unstable boronic acids, consider using derivatives like MIDA boronates or potassium trifluoroborate salts, which are designed for slow release under reaction conditions.[10][13]
-
Q4: How does my choice of base and solvent affect homocoupling?
A4: The base and solvent system is critical for both activating the boronic acid and controlling side reactions.[3][14]
-
Base Selection: A moderately strong, non-nucleophilic base is often ideal.
-
Recommended: K₃PO₄ (potassium phosphate) or K₂CO₃ (potassium carbonate) are excellent starting points. They are strong enough to form the active boronate species required for transmetalation but are generally less harsh than hydroxides (NaOH, KOH), which can promote boronic acid degradation.[15][16]
-
Avoid: Strong bases like alkoxides (NaOtBu) can accelerate side reactions. For substrates with base-labile groups like your ester, milder bases like KF can also be effective.[15][17]
-
-
Solvent Selection: Aprotic polar solvents are standard.
-
Recommended: 1,4-Dioxane, Toluene, or 2-MeTHF are commonly used.[5] A small amount of water is often required to help solubilize the base and facilitate the formation of the boronate.[3][18] A typical starting ratio is 4:1 to 10:1 organic solvent to water.[16]
-
Caution: Excess water can sometimes increase the rate of homocoupling and protodeboronation.[5]
-
Section 3: Recommended Protocol: A Validated Starting Point
This protocol incorporates the best practices discussed above to minimize homocoupling for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.3 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄, finely ground (3.0 equiv)
-
1,4-Dioxane and Water (degassed, 5:1 v/v)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By implementing these evidence-based strategies, you can effectively troubleshoot and suppress boronic acid homocoupling, leading to a more efficient and successful synthesis.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Al-Amin, M. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 29(01), 45-50. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available at: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3367-3380. Available at: [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]
-
Vedejs, E., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(11), 2882-2885. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Bratovš, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. Available at: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(5), 1216-1219. Available at: [Link]
-
ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Welcome to the technical support center for synthetic applications involving Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This guide is designed for researchers, chemists, and process development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. My objective is to provide not just procedural steps, but the underlying mechanistic rationale to empower you to diagnose, troubleshoot, and prevent a critical failure mode: catalyst deactivation.
Section 1: The Foundation - Catalytic Cycles and Pathways to Failure
Before troubleshooting, it is crucial to understand the ideal catalytic pathway and the common deviations that lead to catalyst death. This compound typically undergoes Suzuki-Miyaura or Buchwald-Hartwig reactions at the C2-chloro position. These reactions are overwhelmingly facilitated by a Palladium(0) catalyst.
The generalized catalytic cycle is a finely balanced sequence of steps.[1] Disruption at any point can lead to the catalyst entering an irreversible, inactive state.
Caption: Figure 1. Simplified Pd-Catalyzed Cross-Coupling Cycle.
Catalyst deactivation occurs when the Pd(0) species is shunted from this productive cycle into a non-productive state. The primary mechanisms of deactivation are aggregation, oxidation, ligand degradation, and poisoning.[2][3]
Caption: Figure 2. Major Catalyst Deactivation Pathways.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to address specific, observable issues you may encounter during your experiments.
Issue 1: Reaction Stalls - Low or No Conversion
Q1: My Suzuki coupling reaction with this compound started but stalled at ~20% conversion. What are the most likely causes?
A1: A stalled reaction is one of the most common issues and typically points to three main areas: the integrity of the catalyst, the quality of the reagents, or suboptimal reaction conditions. Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, making the reaction highly sensitive to these parameters.[4]
Causality: The catalytic cycle, particularly the initial oxidative addition of the C-Cl bond to the Pd(0) center, is often the rate-limiting step for chloro-heteroarenes.[4] If the catalyst is not sufficiently active, or if inhibitors are present, this step will be too slow, and competing deactivation pathways will dominate.
Troubleshooting Workflow:
Caption: Figure 3. Workflow for diagnosing a stalled reaction.
-
Step 1: Reagent & Solvent Quality:
-
Solvents: Ensure solvents are truly anhydrous. Moisture can hydrolyze boronic acids and interfere with the base.[5]
-
Base: Use a fresh, high-purity base (e.g., K₂CO₃, Cs₂CO₃). Bases can absorb moisture and CO₂ from the air, reducing their efficacy.
-
Boronic Acid/Amine: Boronic acids can degrade upon storage. Check the purity or use a freshly opened bottle. Amines should be pure and free of other nucleophiles.
-
-
Step 2: Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive Pd(II) state.[2] Ensure your flask has been properly degassed (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and maintained under a positive pressure of inert gas.
-
-
Step 3: Catalyst System:
-
Precatalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient. Consider using a modern, air-stable precatalyst like a Buchwald G3 or G4 palladacycle, which cleanly generates the active Pd(0) species.[6]
-
Ligand: The ligand is critical. For a challenging substrate like a chloropyrimidine, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to promote the difficult oxidative addition step and stabilize the active catalyst.[4] Ensure the ligand has not been oxidized; use material from a fresh or properly stored container.
-
Issue 2: Formation of Black Precipitate
Q2: My reaction turned black, and analysis shows no further product formation. What is this black solid?
A2: The formation of a black precipitate is the classic visual indicator of catalyst aggregation into "Palladium Black".[2][7] This is elemental palladium that has precipitated from solution and is catalytically inactive.
Causality: The active catalyst is a mononuclear species, LₙPd(0). If the supporting ligands (L) dissociate from the metal center, the "naked" Pd(0) atoms will rapidly aggregate. This is often triggered by:
-
High Temperatures: Can increase the rate of ligand dissociation.
-
Insufficient Ligand: An incorrect Pd:Ligand ratio can leave palladium centers coordinatively unsaturated.
-
Poor Ligand Choice: Ligands that are not sterically bulky enough cannot adequately shield the palladium center from aggregation.
Preventative Measures & Solutions:
-
Optimize Temperature: Determine the lowest effective temperature for the reaction. Do not overheat.
-
Use Robust Ligands: Employ bulky dialkylbiaryl phosphine ligands which are designed to resist dissociation and prevent aggregation.[4]
-
Check Stoichiometry: Ensure the correct Pd:Ligand ratio is used, typically ranging from 1:1 to 1:2. An extra equivalent of ligand can sometimes improve stability.[6]
Issue 3: Poor Reproducibility & Scale-Up Failures
Q3: My reaction worked perfectly on a 500 mg scale, but the yield dropped from 90% to 15% on a 50 g scale. What causes this deactivation upon scale-up?
A3: A drop in yield upon scale-up is a frequent and frustrating problem. While the stoichiometry is the same, the physical environment of the reaction has changed dramatically, often exacerbating catalyst deactivation.[8]
Causality & Key Factors:
-
Heat & Mass Transfer: A large reactor has a much smaller surface-area-to-volume ratio than a small flask.[9][10] This makes heat dissipation inefficient. Localized "hot spots" can form, especially during exothermic steps or reagent addition, leading to rapid thermal decomposition of the catalyst.[8] Inefficient mixing can also create areas of high concentration, promoting side reactions.
-
Purity at Scale: The absolute amount of an impurity is magnified at a larger scale. An impurity at 0.1% in a starting material is a negligible 0.5 mg in a 500 mg reaction, but becomes a significant 50 mg in a 50 g reaction, which may be enough to poison the catalyst.[8][11]
-
Atmospheric Control: Maintaining a perfectly inert atmosphere is more challenging in larger vessels with more complex setups (e.g., overhead stirrers, probes), increasing the risk of catalyst oxidation.
Protocol: Experimental Test for Reagent-Based Catalyst Poisoning
This protocol helps determine if poor reproducibility is due to impurities in your reagents.[12]
-
Establish a Baseline: Run the reaction on a small, consistent scale (e.g., 1 mmol) using your standard reagents and solvents. Record the yield and reaction profile (e.g., by LCMS at t=1h, 4h, 16h).
-
Run a High-Purity Control: In parallel, set up an identical reaction, but use the highest purity reagents available.
-
Use freshly purchased, anhydrous, septum-sealed solvents.
-
Use a new bottle of the palladium precatalyst and ligand.
-
Purify the this compound and the coupling partner (e.g., recrystallization or column chromatography).
-
Use a base from a freshly opened container.
-
-
Compare Results:
-
If the high-purity reaction proceeds with significantly higher yield and a cleaner profile, it strongly indicates that an impurity in one of your standard reagents is poisoning the catalyst.
-
If both reactions fail similarly, the issue is more likely related to the reaction conditions (temperature, concentration) or the fundamental stability of the chosen catalyst system.
-
Section 3: Proactive Catalyst Selection and Characterization
Q4: How do I choose the best catalyst system for my chloropyrimidine coupling to begin with, and how can I confirm the cause of deactivation?
A4: Proactive catalyst selection is key. For electron-deficient and less reactive substrates like chloropyrimidines, modern catalyst systems developed specifically for challenging couplings are highly recommended.
Catalyst System Comparison:
The table below summarizes common catalyst systems for Suzuki coupling with chloro-heteroarenes. The goal is to use a system that favors the productive catalytic cycle at a rate much faster than deactivation pathways.
| Catalyst System | Pd Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Buchwald System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos / XPhos | 1-3 | High Activity: Excellent for aryl chlorides. Ligands are bulky and electron-rich, promoting oxidative addition and preventing aggregation.[4] |
| Buchwald Precatalyst | SPhos Pd G3/G4 | (Integrated) | 1-3 | Reliable Activation: Air-stable solids that provide clean, rapid generation of the active L-Pd(0) species, improving reproducibility.[6] |
| NHC System | Pd(OAc)₂ | IPr / SImes | 1-3 | High Stability: N-Heterocyclic Carbene (NHC) ligands form very strong bonds to palladium, offering high thermal stability. |
| PEPPSI™ Precatalyst | PEPPSI™-IPr | (Integrated) | 1-3 | User-Friendly: Air- and moisture-stable NHC precatalysts that are easy to handle.[6] |
Analytical Characterization of Deactivated Catalysts:
For a definitive diagnosis of the deactivation mechanism, specialized analytical techniques can be employed, though they are typically performed in dedicated materials science or analytical labs.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of palladium. By comparing a fresh catalyst with a spent one, you can see if the inactive catalyst is primarily Pd(0) (suggesting aggregation) or Pd(II) (confirming oxidation).[12][13]
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the catalyst particles. It can confirm the formation of large, aggregated palladium nanoparticles in a deactivated catalyst.[13][14]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to detect trace metal impurities in starting materials that may act as catalyst poisons.[11]
By combining proactive catalyst selection with a logical, evidence-based approach to troubleshooting, you can significantly improve the success rate and robustness of your reactions involving this compound.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Catalyst speciation and deactivation in the ruthenium-mediated transformation of ethynyl-β-ionol to α,β-unsaturated esters for vitamin A synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Purification Strategies for Ethyl 2-(2-chloropyrimidin-5-yl)acetate Reaction Products
Welcome to the Technical Support Center for the purification of Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this key synthetic intermediate. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guide: Navigating Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: My crude reaction mixture is a complex mess. How do I even begin to approach purification?
Answer:
A complex crude reaction mixture is a common challenge in heterocyclic chemistry. The first step is to perform a preliminary analysis to understand the composition of your mixture.
Recommended Workflow:
-
Thin Layer Chromatography (TLC) Analysis: This is your most critical first step. Run TLC plates with your crude mixture using a few different solvent systems of varying polarity. This will give you a visual representation of the number of components and their relative polarities. A good starting point for solvent systems includes mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[1]
-
Identify Your Product Spot: If you have a pure standard of this compound, spot it on the same TLC plate as your crude mixture to identify the product spot. If not, the major spot is often the desired product, but this is not always the case.
-
Assess Impurity Profile: Based on the TLC, you can categorize your impurities:
-
Non-polar impurities: These will have a higher Rf value (travel further up the plate) than your product.
-
Polar impurities: These will have a lower Rf value (stay closer to the baseline) than your product.
-
Impurities with similar polarity: These will have an Rf value very close to your product, making separation by normal-phase chromatography more challenging.
-
dot graph TD { A[Crude Reaction Mixture] --> B{Perform TLC Analysis}; B --> C{Identify Product and Impurities}; C --> D{Non-polar Impurities?}; C --> E{Polar Impurities?}; C --> F{Impurities with Similar Polarity?}; D --> G[Consider a non-polar wash or initial column with a less polar eluent]; E --> H[Aqueous wash or column chromatography with a polar eluent]; F --> I[Optimize chromatography or consider recrystallization]; }
Issue 2: I'm seeing a significant amount of a more polar byproduct that I suspect is the hydrolyzed chloropyrimidine. How can I remove it?
Answer:
Hydrolysis of the 2-chloro group on the pyrimidine ring to a hydroxyl group is a frequent side reaction, especially during aqueous workups or if there is residual water in the reaction. The resulting 2-hydroxypyrimidine derivative is significantly more polar than your desired product.
Purification Strategy:
-
Aqueous Wash: Before concentrating your organic extract, perform a wash with a saturated aqueous solution of sodium bicarbonate. This will help to remove any acidic impurities and can also help to partition the more polar hydrolyzed byproduct into the aqueous layer.
-
Column Chromatography: This is the most effective method for removing the polar byproduct.
-
Stationary Phase: Standard silica gel is typically effective.[1]
-
Mobile Phase (Eluent): Based on your initial TLC analysis, choose a solvent system that provides good separation between your product and the polar impurity. A gradient elution, starting with a less polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate), will effectively elute your product while leaving the more polar impurity adsorbed to the silica gel.
-
| Solvent System (Hexanes:Ethyl Acetate) | Typical Rf of Product | Typical Rf of Hydrolyzed Impurity |
| 9:1 | ~0.4-0.5 | ~0.1 or baseline |
| 7:3 | ~0.6-0.7 | ~0.2-0.3 |
Issue 3: My compound is co-eluting with a non-polar impurity during column chromatography.
Answer:
Co-elution with a non-polar impurity suggests that the polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Decrease Polarity: Use a less polar solvent system (e.g., increase the proportion of hexanes). This will cause all compounds to move more slowly down the column, potentially increasing the separation between your product and the non-polar impurity.
-
Change Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is not effective, try a different solvent combination. For example, a mixture of dichloromethane and methanol can offer different selectivity.[1]
-
-
Consider a Different Adsorbent: While silica gel is acidic, neutral or basic alumina can sometimes provide a different elution order and better separation for certain compounds.[1]
-
Recrystallization: If chromatography fails to provide pure material, recrystallization can be an excellent alternative, especially if the impurity is present in a smaller amount.
Issue 4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated or cooling too quickly.
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly again.[2]
-
Slow Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow the cooling rate.[2]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[2]
dot graph TD { A[Oiling Out Observed] --> B{Is the solution clear when hot?}; B -- Yes --> C{Cooling too fast or solution too concentrated}; C --> D[Reheat, add more solvent, and cool slowly]; B -- No --> E{Insoluble impurities present}; E --> F[Hot filtration to remove solids]; D --> G{Still Oiling Out?}; G -- Yes --> H[Try a different solvent system]; H --> I[Consider chromatography]; G -- No --> J[Crystals Form]; }
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrimidine ring or the ethyl acetate side chain.
-
Hydrolysis Product: 2-Hydroxy-5-pyrimidineacetic acid, ethyl ester, formed from the reaction of the 2-chloro group with water.
-
Over-reaction Products: In some syntheses of similar chlorinated heterocycles, di-chlorinated or other over-reacted species can form as byproducts.
Q2: What is a good general-purpose solvent system for column chromatography of this compound?
A2: A mixture of hexanes (or heptane) and ethyl acetate is a very common and effective eluent system for compounds of this polarity.[1] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the elution using TLC.
Q3: What is a suitable solvent system for recrystallizing this compound?
A3: A mixed solvent system is often ideal for recrystallization. Good starting points for this compound would be:
-
Ethyl acetate/Heptane: Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add heptane until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until persistent cloudiness is observed. Reheat to get a clear solution and then cool slowly.[3]
Q4: My purified product seems to be degrading over time. What are the storage recommendations?
A4: this compound is a solid at room temperature. For long-term storage and to prevent potential hydrolysis or degradation, it is advisable to store the purified compound in a cool, dry place, preferably in a refrigerator at around 4°C and under an inert atmosphere if possible.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2, then 7:3 hexanes:ethyl acetate) to elute the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Heptane)
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Induce Saturation: While the solution is still hot, slowly add heptane dropwise until you observe a persistent slight cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the pure product should form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- W. C. Still, M. Kahn, A. Mitra, J. Org. Chem.1978, 43, 2923-2925.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
Sources
Technical Support Center: Managing Impurities in the Synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during the synthesis of this key intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic route to achieve high purity and yield.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route, but several common impurities are frequently observed. These can be broadly categorized as starting materials, intermediates, byproducts, and solvent residues.
Table 1: Common Impurities and Their Sources
| Impurity Category | Specific Example(s) | Likely Source |
| Unreacted Starting Materials | 2-chloropyrimidine, Ethyl acetate | Incomplete reaction, suboptimal stoichiometry.[1][2] |
| Reaction Intermediates | Varies by synthetic route (e.g., enolates) | Incomplete conversion to the final product. |
| Byproducts from Side Reactions | Ethyl 2-(2-hydroxypyrimidin-5-yl)acetate | Hydrolysis of the 2-chloro group.[3][4] |
| Di-substituted products | If using a di- or tri-chlorinated pyrimidine starting material.[5] | |
| Polymeric materials | Self-condensation or polymerization of reactants/intermediates. | |
| Solvent Residues | Ethanol, Ethyl Acetate, Toluene, THF | Incomplete removal during workup and purification.[6] |
| Reagent-Related Impurities | Phosphorous-containing compounds | If using POCl₃ in the synthesis.[7] |
Q2: What causes the formation of Ethyl 2-(2-hydroxypyrimidin-5-yl)acetate as a byproduct?
A2: The formation of the 2-hydroxy analog is a classic example of nucleophilic aromatic substitution (SNAr), where water acts as the nucleophile, displacing the chloride at the C2 position of the pyrimidine ring.[3] The C2 position is particularly susceptible to this reaction due to the electron-withdrawing nature of the two ring nitrogens.
Key Factors Influencing Hydrolysis:
-
Presence of Water: Even trace amounts of water in the reaction mixture or during workup can lead to this impurity.
-
pH: The rate of hydrolysis can be influenced by the pH of the medium.[3]
-
Temperature: Higher reaction or workup temperatures can accelerate the rate of hydrolysis.
To minimize this impurity, it is crucial to use anhydrous solvents and reagents and to control the temperature, especially during aqueous workup steps.[1]
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
A3: Low yields are a common challenge in pyrimidine synthesis and can stem from several factors.[2] A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. For instance, the base used to generate the ethyl acetate enolate must be strong enough for deprotonation but not so strong as to promote side reactions.
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.[2] Always use reagents of the highest possible purity.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[2]
-
Moisture and Air Sensitivity: Many organometallic reagents and intermediates in such syntheses are sensitive to moisture and air.[1] The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often necessary.
-
Reaction Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
Troubleshooting Guide
Issue 1: Multiple spots are observed on the TLC plate after the reaction is complete.
This indicates the presence of multiple compounds, which could be a mix of the desired product, unreacted starting materials, and byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple spots on a TLC plate.
Issue 2: The final product has a persistent yellow or brown color.
A colored product often suggests the presence of high molecular weight, conjugated impurities, or degradation products.
Possible Causes and Solutions:
-
Air Oxidation: Some intermediates or the final product might be susceptible to air oxidation.
-
Solution: Perform the reaction and workup under an inert atmosphere (N₂ or Ar).
-
-
Degradation: Excessive heat or prolonged reaction times can lead to product degradation.
-
Solution: Re-evaluate the reaction temperature and duration. Monitor closely by TLC or HPLC.
-
-
Residual Catalysts or Reagents: Certain reagents or catalysts can impart color.
-
Solution: Incorporate a wash step with a suitable aqueous solution (e.g., dilute HCl or NaHCO₃, depending on the nature of the impurity) during the workup. A charcoal treatment followed by filtration can also be effective for removing colored impurities.
-
Issue 3: HPLC analysis shows a peak with a similar retention time to the main product.
This is a challenging purification problem, as it suggests an impurity with polarity very similar to your desired compound.
Identification and Remediation Strategy:
-
Characterization: Isolate the impurity using preparative HPLC or careful column chromatography. Characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Hypothesize Formation: Once the structure is known, deduce its likely formation pathway. For example, it could be a regioisomer or a closely related analog.
-
Optimize Synthesis: Adjust the reaction conditions to disfavor the formation of this specific impurity. This might involve changing the solvent, temperature, or the order of reagent addition.
-
Optimize Purification:
-
Chromatography: Screen different solvent systems (mobile phases) and stationary phases (e.g., different types of silica gel, or reverse-phase media). A shallow gradient during column chromatography might be necessary to achieve separation.
-
Recrystallization: Experiment with a variety of solvent systems. A binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble) often provides the best results for separating closely related compounds.
-
Detailed Protocols
Protocol 1: In-Process Monitoring by Thin Layer Chromatography (TLC)
This protocol provides a general method for monitoring the progress of the synthesis.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material as a reference.
-
Elution: Develop the plate in a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.
-
Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate.
-
Analysis: The reaction is considered complete when the starting material spot has disappeared from the reaction mixture lane.
Protocol 2: Purification by Column Chromatography
This is a standard method for purifying the crude product.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include isopropanol, ethanol, or a hexane/ethyl acetate mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Hot): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Impurity Formation Pathways
Caption: Simplified reaction scheme showing the main synthesis and a key side reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process | MDPI [mdpi.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Impact of base and solvent on "Ethyl 2-(2-chloropyrimidin-5-yl)acetate" reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions.
Foundational Reactivity Overview
This compound is a bifunctional molecule featuring an electron-deficient 2-chloropyrimidine ring and an ethyl acetate moiety. This structure allows for two primary modes of reactivity at the C2 position of the pyrimidine ring:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Formation of a new carbon-carbon bond by coupling with an organoboron reagent. This pathway is essential for building complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile (e.g., amines, alcohols, thiols). This is a classical and powerful method for introducing heteroatom substituents.
The choice of reagents, particularly the base and solvent , is critical as it dictates which reaction pathway is favored and determines the overall success and efficiency of the transformation.
Caption: Competing reaction pathways for this compound.
Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling
This section focuses on the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry. However, the principles discussed are often applicable to other palladium-catalyzed cross-couplings.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield. How do the base and solvent contribute to this failure?
A1: Low or no product formation is a frequent challenge, primarily because the Carbon-Chlorine (C-Cl) bond on the electron-deficient pyrimidine ring is strong, making the initial oxidative addition step of the catalytic cycle difficult. While the catalyst and ligand are vital, an inappropriate base or solvent system is a common point of failure.
-
Role of the Base: The base is not merely an acid scavenger. Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the crucial transmetalation step.[1][2] An insufficiently strong base will result in a slow or stalled reaction. For a less reactive substrate like a 2-chloropyrimidine, a strong base is often required to achieve a sufficient reaction rate.[2]
-
Role of the Solvent: The solvent must effectively dissolve both the organic starting materials and the inorganic base. This is why mixed solvent systems are common. A mixture of a non-polar solvent like 1,4-dioxane or THF with water often provides the best results.[3] The presence of water can be beneficial, not just for dissolving the base, but also for promoting the formation of the hydrophilic boronate species.[3]
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][4]
-
Optimize the Solvent System: Ensure your solvent system is appropriate. A 2:1 or 4:1 mixture of dioxane/water is a robust starting point.[3]
-
Increase Temperature: Higher temperatures (e.g., 80-110 °C) can help overcome the activation energy for the C-Cl bond cleavage.[2] However, be cautious, as excessively high temperatures can lead to side products and catalyst decomposition.[3]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?
A2: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, consuming your starting material without forming the desired product. This is often exacerbated by strong bases and high temperatures in aqueous media.
Mitigation Strategies:
-
Use a Weaker Base: Consider using potassium fluoride (KF), which is known to activate the boronic acid while being less prone to promoting protodeboronation.[1]
-
Employ Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce this side reaction. This may require using an anhydrous base (like TMSOK) and solvents.[5]
-
Switch to a Boronic Ester: Boronic esters (e.g., neopentyl or pinacol esters) are often more stable and less susceptible to protodeboronation than their corresponding acids.[2][5]
Caption: Decision tree for selecting a base in Suzuki-Miyaura coupling reactions.
Table 1: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Strength | Typical Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Excellent for unreactive chlorides; can be hygroscopic.[2][4] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | Highly effective but more expensive; good for sensitive substrates.[2] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF, Ethanol | A standard, cost-effective choice; may be insufficient for chlorides.[3][6] |
| KF | Mild | Anhydrous THF, Dioxane | Minimizes protodeboronation; requires anhydrous conditions.[1] |
Troubleshooting & FAQs: Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct route to functionalize the pyrimidine ring with heteroatoms. Success hinges on understanding the reaction mechanism and the role of the solvent.
Q1: What is the mechanism of an SNAr reaction on this substrate, and why is it different from an SN2 reaction?
A1: The SNAr reaction is a two-step process, unlike the concerted, single-step SN2 mechanism.[7]
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This attack is the rate-determining step and temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
This mechanism is possible because the electron-withdrawing nitrogen atoms in the pyrimidine ring help to stabilize the negative charge of the Meisenheimer intermediate.[8] It is not an SN2 reaction because the substrate carbon is sp²-hybridized, making a backside attack sterically and electronically unfavorable.[7]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Q2: My SNAr reaction is very slow. How does solvent choice affect the reaction rate?
A2: Solvent selection is paramount for a successful SNAr reaction. The ideal solvent must solubilize the reactants while minimally interacting with the nucleophile.
-
Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are highly recommended.[8] These solvents possess large dipole moments that help stabilize the charged Meisenheimer intermediate, accelerating the reaction. Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.
-
Solvents to Avoid: Polar protic solvents such as water, methanol, or ethanol should generally be avoided. These solvents can form a "solvent cage" around the nucleophile through hydrogen bonding.[9] This solvation shell stabilizes the nucleophile, making it less reactive and significantly slowing down the rate of the initial attack.[9]
Q3: I am observing hydrolysis of the ethyl acetate group during my SNAr reaction. How can I prevent this?
A3: The ethyl acetate group is an ester, which is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt.[10][11] This is a common side reaction, especially when using strong bases like NaOH or KOH in the presence of water, or when running the reaction at elevated temperatures.
Prevention Strategies:
-
Use a Non-Nucleophilic Base: If a base is required to deprotonate your nucleophile (e.g., an alcohol or a secondary amine), use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Ester hydrolysis is often more sensitive to temperature increases than the desired SNAr reaction.[10]
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents to remove any water, which is required for hydrolysis.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.
If the carboxylic acid is the desired final product, this hydrolysis can be performed intentionally as a subsequent step using standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture).[12]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized procedure and must be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2][13]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 2–24 hours).[2]
-
Monitoring & Workup: Monitor progress via TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This is a generalized procedure and must be optimized for specific substrates and nucleophiles.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO).[8]
-
Reagent Addition: Add the nucleophile (e.g., a secondary amine, 1.1–1.5 equiv.). If the nucleophile requires deprotonation or if an acid byproduct is formed, add a suitable base (e.g., K₂CO₃ or DIPEA, 1.5–2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir.[8]
-
Monitoring & Workup: Monitor the reaction progress by TLC until the starting material is consumed. Cool the reaction mixture to room temperature.
-
Extraction: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water and then brine to remove the high-boiling point solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Ison, E. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. (n.d.). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (n.d.). Selected compounds ensemble for a SNAr reaction. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Prexams. (n.d.). Hydrolysis of Ethyl Acetate. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Homework.Study.com. (n.d.). Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. [Link]
-
Q-MOL. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. zenodo.org [zenodo.org]
- 10. cdn.prexams.com [cdn.prexams.com]
- 11. homework.study.com [homework.study.com]
- 12. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Low conversion issues in nucleophilic substitution of "Ethyl 2-(2-chloropyrimidin-5-yl)acetate"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low conversion, during the nucleophilic substitution of Ethyl 2-(2-chloropyrimidin-5-yl)acetate. Our goal is to provide a framework for systematic troubleshooting, grounded in mechanistic principles, to help you optimize your reaction outcomes.
Section 1: Understanding the Core Chemistry
The reaction is a Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on sp³-hybridized carbons, SNAr reactions on aryl halides are generally slow unless the aromatic ring is "activated" by electron-withdrawing groups.[1]
The pyrimidine ring is an electron-deficient heterocycle, which inherently activates it towards nucleophilic attack.[2][3] The two nitrogen atoms act as powerful electron sinks, stabilizing the negatively charged intermediate formed during the reaction. The chlorine atom at the C2 position is particularly activated because it is flanked by these two nitrogens, making the carbon atom highly electrophilic and susceptible to attack.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Caption: A logical workflow for troubleshooting low conversion.
Q2: Could my choice of nucleophile or base be the problem?
Absolutely. The interplay between the nucleophile and the base is the most critical parameter to optimize.
-
Nucleophile Reactivity: The reaction rate is directly proportional to the nucleophilicity of the attacking species. For amine nucleophiles, less sterically hindered and more basic amines react faster. If you are using a weakly basic nucleophile (e.g., an aniline), it almost certainly requires a base to facilitate the reaction.
-
The Role of the Base: A base serves two primary functions:
-
Deprotonate the Nucleophile: For nucleophiles like alcohols, thiols, or less basic amines, a base is needed to generate the more potent anionic nucleophile (alkoxide, thiolate, etc.).
-
Scavenge HCl: The reaction produces one equivalent of HCl. This can protonate your nucleophile, rendering it inactive. A base is required to neutralize this acid and allow the reaction to proceed to completion.
-
-
Expert Insight: A common mistake is using a base that is too strong or nucleophilic. For instance, using NaOH or KOH in a protic solvent like ethanol can lead to a significant side reaction: the hydrolysis (saponification) of the ethyl acetate group. [6][7]This consumes your base and complicates purification.
-
Recommendation: Use a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) , especially in aprotic solvents. [8]Use at least 2.0 equivalents of base when reacting with an amine hydrochloride salt, or 1.1-1.5 equivalents for a free amine.
-
Q3: I see a new, very polar spot on my TLC that doesn't correspond to my product. What is it?
This is a classic sign of ester hydrolysis . Under basic (or sometimes acidic) conditions, the ethyl ester can be cleaved to the corresponding carboxylic acid. [9]This side product is highly polar and will often remain at the baseline of your TLC plate.
-
Causality: This is most common when using strong bases like NaOH/KOH, or when using bases like K₂CO₃ in the presence of water at elevated temperatures.
-
Validation: To confirm, take an aliquot of your reaction mixture, acidify it slightly (e.g., with 1M HCl), and extract with an organic solvent. Analyze the organic layer by LC-MS. You should see a mass corresponding to the carboxylic acid ([M-H]⁻ in negative ion mode).
-
Mitigation Strategies:
-
Switch to a non-hydrolytic base (DIPEA).
-
Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.
-
Lower the reaction temperature. Hydrolysis is often more temperature-sensitive than the desired SNAr reaction.
-
If the nucleophile is an amine, consider using a slight excess (1.2-1.5 eq) of the amine itself to act as the HCl scavenger, avoiding other bases entirely, although this may require higher temperatures.
-
Q4: How does my choice of solvent affect the reaction outcome?
Solvent choice is crucial for managing solubility and modulating reactivity.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, acetonitrile (ACN), and NMP are generally the best choices for SNAr reactions. They effectively solvate cations but poorly solvate anions, leaving the nucleophile "bare" and highly reactive.
-
Alcohol Solvents (Use with Caution): Solvents like ethanol or n-butanol can work and are good for dissolving many reagents. However, they can compete as nucleophiles at high temperatures, leading to ethoxy- or butoxy-substituted byproducts. They also facilitate ester hydrolysis with inorganic bases.
-
Aqueous Systems: Surprisingly, for some amine nucleophiles, water can be a highly effective solvent, potentially due to an "on-water" effect where the reaction occurs at the interface of the insoluble organic reagents. [10]This can be a greener and simpler alternative if it works for your specific substrate.
Q5: I've optimized the nucleophile, base, and solvent, but the reaction is still slow. What's next?
The final parameter to adjust is temperature . SNAr reactions have a significant activation energy barrier.
-
Guideline: Many substitutions on this scaffold require heating. A good starting point is 80 °C. If the reaction is slow, you can incrementally increase the temperature to 100-120 °C, or even higher in high-boiling point solvents like NMP or DMSO. [8][11]* Self-Validation: Always monitor the reaction by TLC or LC-MS as you increase the temperature. You are looking for the point where the rate of product formation is maximized while the rate of decomposition or side product formation remains minimal.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are typical starting conditions for reacting an amine with this compound?
-
Reactants: this compound (1.0 eq.), Amine (1.2 eq.), DIPEA (1.5 eq.).
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Temperature: 80 °C.
-
Time: 4-12 hours, monitor by TLC/LC-MS.
FAQ 2: Is the C5-ester group stable during workup? The ester is generally stable to standard aqueous workups. However, avoid prolonged exposure to strongly acidic or basic conditions. When quenching a basic reaction, use a mild acid like saturated ammonium chloride solution or dilute citric acid rather than concentrated HCl.
FAQ 3: My product is difficult to purify from the residual starting material. Any tips? If the polarities are very similar, consider derivatization. If your product has a basic handle (like a secondary amine), you can perform an acid-base extraction. Dissolve the crude material in ethyl acetate, wash with dilute acid (e.g., 1M citric acid) to pull the product into the aqueous layer, wash the organic layer again, then basify the combined aqueous layers (e.g., with NaHCO₃) and re-extract your purified product with ethyl acetate.
FAQ 4: Can I use microwave irradiation to accelerate the reaction? Yes, microwave heating is an excellent technique for accelerating SNAr reactions and can often reduce reaction times from hours to minutes. [11]Use a dedicated microwave reactor and start with the same conditions you would use for conventional heating, but begin with a lower temperature (e.g., 100-120 °C) for a short duration (10-20 minutes).
Section 4: Protocols and Data
General Reaction Conditions Summary
The following table provides recommended starting points for various nucleophile classes. Optimization will be required.
| Nucleophile Class | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Typical Time (h) | Key Considerations |
| Primary/Secondary Aliphatic Amines | DIPEA, K₂CO₃ | DMF, ACN, n-BuOH | 60 - 100 | 2 - 8 | Generally fast and high-yielding. |
| Anilines (Electron-rich/neutral) | DIPEA, K₂CO₃ | DMF, NMP | 100 - 140 | 6 - 24 | Less nucleophilic; requires more forcing conditions. |
| Anilines (Electron-poor) | NaH, KHMDS | Anhydrous THF, DMF | 25 - 80 | 4 - 12 | Requires deprotonation with a strong, non-nucleophilic base. |
| Alcohols / Phenols | NaH, K₂CO₃ | Anhydrous THF, DMF | 25 - 100 | 4 - 16 | Must generate the alkoxide/phenoxide first. |
| Thiols / Thiophenols | DIPEA, K₂CO₃ | DMF, ACN | 25 - 60 | 1 - 4 | Highly nucleophilic; reactions are often fast at RT. |
Model Protocol: Synthesis of Ethyl 2-(2-morpholinopyrimidin-5-yl)acetate
This protocol provides a self-validating workflow for a typical SNAr reaction.
-
Reagent Preparation & Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
-
Add morpholine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Checkpoint (t=1h): Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). You should see the starting material spot diminishing and a new, slightly more polar product spot appearing.
-
Continue heating and monitor the reaction every 1-2 hours until the starting material is consumed (typically 4-6 hours).
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a 5% LiCl aqueous solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil/solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to yield the pure product.
-
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.
-
Gore, V. G., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. Retrieved from [Link]
-
National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
-
ACS Publications. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
Clark, J. H., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PubMed Central. Retrieved from [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
- PubMed Central. (2025).
- ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Chemical Science (RSC Publishing). (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]
- YouTube. (2020). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry).
-
Isonet. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
-
J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]
-
DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]
- ChemicalBook. (2025). ethyl 2-(5-aMinopyridin-2-yl)
- PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
- WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- ResearchGate. (n.d.).
- PubChem. (n.d.). Ethyl 2-(2-bromopyrimidin-5-yl)
- Pro-Lehrsysteme. (n.d.).
- WuXi AppTec. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
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Technical Support Center: Improving Regioselectivity in Reactions with Ethyl 2-(2-chloropyrimidin-5-yl)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 2-(2-chloropyrimidin-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile building block. We provide in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the causal logic behind our experimental recommendations.
Section 1: Foundational Principles of Regioselectivity in Pyrimidine Chemistry
Understanding the electronic and steric nature of the pyrimidine core is fundamental to controlling reaction outcomes. The this compound substrate presents a unique challenge where multiple factors compete to direct reactivity.
Q1: What are the key factors that control where a reaction occurs on my substituted chloropyrimidine?
Answer: Regioselectivity in reactions of substituted pyrimidines is a dynamic interplay of three main factors:
-
Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electron-withdrawing nitrogen atoms. This makes the carbon atoms electrophilic and susceptible to nucleophilic attack. The C2 position is generally the most electron-deficient, making it a prime target for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Steric Hindrance: The substituent at the C5 position, -CH₂COOEt, creates steric bulk. This can hinder the approach of catalysts and reagents to the adjacent C4 and C6 positions, thereby increasing the relative accessibility of the C2 position.[3]
-
Reaction Mechanism: The type of reaction you are performing is the ultimate determinant.
-
For Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig): The reaction is initiated by the oxidative addition of the palladium catalyst to the C-Cl bond. The preferred site of this addition dictates the regioselectivity. While the C4 position is often more reactive in simple 2,4-dichloropyrimidines[4], factors like sterics and the specific ligand used can divert this preference.[5]
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction does not involve a metal catalyst. Selectivity is governed by the inherent electrophilicity of the carbon atoms and the stability of the resulting negatively charged intermediate (Meisenheimer complex).[6][7]
-
The following diagram illustrates the decision-making logic for predicting regioselectivity.
Caption: Logic diagram for determining regioselectivity factors.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools for functionalizing this compound. However, achieving high regioselectivity requires careful optimization.[8][9]
Part A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[10][11]
Q1: My Suzuki-Miyaura coupling is giving poor regioselectivity, with byproducts from reaction at other positions. How do I exclusively favor substitution at the C2 position?
Answer: This is a common challenge. While some simple dihalopyrimidines favor reaction at C4[4], the C5-acetate group on your substrate provides a strong steric and electronic bias that can be leveraged to favor the C2 position.
-
Causality—Ligand Choice is Critical: The ligand bound to the palladium center is the most influential factor in controlling regioselectivity.[5] Sterically demanding and electron-rich ligands can selectively promote oxidative addition at the less hindered C2 position while disfavoring the more crowded C4/C6 positions.
-
Solution:
-
Screen Sterically Bulky Ligands: Move away from simple ligands like PPh₃. Instead, screen a panel of modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands create a bulky coordination sphere around the palladium, enhancing selectivity for the most accessible C-Cl bond.[5][8]
-
Base Selection: Your substrate contains a base-sensitive ester. Strong bases like NaOtBu can cause hydrolysis.[12] Use milder inorganic bases like K₃PO₄ or Cs₂CO₃ to preserve the ester functionality.[13]
-
Temperature Control: Start with moderate temperatures (e.g., 80-100 °C). Excessive heat can sometimes override the selectivity imposed by the catalyst system and lead to side products.[14] Microwave-assisted heating can offer precise temperature control and dramatically shorten reaction times.[14]
-
Data Table: Effect of Reaction Parameters on Suzuki Coupling Regioselectivity (Based on trends observed for related dihaloheterocycles)
| Parameter | Condition A (Low Selectivity) | Condition B (High C2-Selectivity) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Bulky ligands sterically direct the catalyst to the C2 position.[5] |
| Base | NaOtBu | K₃PO₄ (aq.) | Milder base prevents ester hydrolysis and is effective for transmetalation.[13] |
| Solvent | Toluene | 1,4-Dioxane / H₂O (4:1) | Polar aprotic solvents often facilitate the reaction and help dissolve the base.[15] |
| Temperature | 120 °C (Oil Bath) | 100 °C (Microwave) | Controlled heating prevents side reactions; microwave can improve efficiency.[14] |
Experimental Protocol: Regioselective C2-Arylation via Microwave-Assisted Suzuki Coupling
This protocol is adapted from highly efficient methods developed for related substrates.[14][15]
-
Reagent Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv., 2 mol%) and a suitable bulky ligand like XPhos (0.04 equiv., 4 mol%) in the reaction solvent. Add this catalyst solution to the microwave vial.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to ensure proper stirring (approx. 0.2 M concentration).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15-30 minutes.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.[16]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]
Part B: Buchwald-Hartwig Amination
This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9][17]
Q1: How can I selectively introduce a primary or secondary amine at the C2 position while avoiding common side reactions like ester hydrolysis or hydrodehalogenation?
Answer: Selective C2-amination is highly achievable and is often favored electronically. The primary challenges are catalyst selection and reaction condition mildness.
-
Causality—The Right Catalyst/Base Combination: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[12] For an ester-containing substrate, a strong organic base like NaOtBu is often incompatible. Mild inorganic bases are required. The ligand must be active enough to facilitate the reaction under these milder conditions.
-
Solution:
-
Catalyst System: Employ a modern, highly active palladium precatalyst and ligand system. Combinations like [Pd(cinnamyl)Cl]₂ with the Mor-DalPhos ligand or G4-XPhos Pd precatalyst are excellent choices that show high activity under mild conditions.[18]
-
Base Selection: Use a mild base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These are generally compatible with ester functional groups and are effective for the amination of electron-deficient heteroaryl chlorides.[12]
-
Solvent Choice: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred. Ensure the solvent is rigorously dried, as water can interfere with the reaction.[19]
-
Temperature: Run the reaction at the lowest temperature that affords a reasonable rate (typically 80-110 °C). This minimizes the risk of hydrodehalogenation (replacement of Cl with H) and other side reactions.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation (air/moisture).2. Base is too weak.3. Ligand is not active enough. | 1. Ensure anhydrous conditions and degas solvent.2. Switch to a slightly stronger but compatible base (e.g., K₃PO₄).3. Screen more active ligands (e.g., RuPhos, BrettPhos). |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Switch to a milder base (Cs₂CO₃ or K₂CO₃). Reduce reaction temperature. |
| Hydrodehalogenation Side Product | 1. Reaction temperature is too high.2. Presence of water or other proton sources. | 1. Lower the reaction temperature.2. Use anhydrous solvents and reagents. |
| Difficulty Coupling Primary Amines | Primary amines can be poor nucleophiles or inhibit the catalyst.[17] | Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[17] |
Experimental Protocol: Regioselective C2-Amination
This protocol is based on selective amination methods for polychloro-N-heterocycles.[20]
-
Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), a palladium precatalyst (e.g., G4-XPhos Pd, 0.02 equiv., 2 mol%) to an oven-dried reaction tube.
-
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Follow the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, the inherent electrophilicity of the pyrimidine ring is sufficient to drive the reaction without a palladium catalyst.[21][22]
Q1: Under what conditions can I perform a catalyst-free SNAr reaction, and how can I ensure it proceeds efficiently?
Answer: Catalyst-free SNAr is an excellent, atom-economical choice for this substrate, particularly with strong nucleophiles.
-
Causality—Activation and Nucleophilicity: The pyrimidine ring is highly activated towards SNAr by the two ring nitrogens. The reaction proceeds if the attacking nucleophile is strong enough to attack the electron-deficient C2 position and form a stable, negatively charged Meisenheimer intermediate.
-
Solution:
-
Nucleophile Choice: This method works best with strong, non-basic nucleophiles. Secondary amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), and thiolates are excellent candidates. More nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed conditions.[20]
-
Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction.
-
Temperature: Gentle heating (50-80 °C) is often sufficient to drive the reaction to completion. Overheating can lead to decomposition.
-
Caption: Generalized mechanism for the SNAr reaction.
Experimental Protocol: Catalyst-Free SNAr with a Secondary Amine
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in DMSO.
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.5 equiv.) and a mild base like K₂CO₃ (2.0 equiv.) to act as a proton scavenger.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction, pour it into ice water, and extract with ethyl acetate. The product may precipitate upon addition to water, in which case it can be collected by filtration.
-
Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization as needed.
References
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
-
Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed.[Link]
-
Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1999. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link]
-
Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. MedChemComm, 5, 242-263. [Link]
-
Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.[Link]
-
Worrell, B. T., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org.[Link]
-
Wikipedia. Buchwald–Hartwig amination. en.wikipedia.org.[Link]
-
ResearchGate. (2018). Electronic and steric effects of substituents on the coordinating properties of porphyrins. researchgate.net.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
D'Aurizio, P., et al. (2015). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PubMed Central.[Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube.[Link]
-
Anderson, K. W., & Handy, S. T. (2010). Efficient Synthesis of Diarylated Pyrimidines via Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine. Molecules, 15(11), 8196-8204. [Link]
-
Chen, Y., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3517–3526. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2011). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(34). [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. chem.libretexts.org.[Link]
-
Deady, L. W., et al. (1981). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 46(10), 2025–2029. [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1916–1922. [Link]
-
Park, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed.[Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.[Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(2-chloropyrimidin-5-yl)acetate and Ethyl 2-(2-bromopyrimidin-5-yl)acetate
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and its functionalization often involves key intermediates like Ethyl 2-(2-halopyrimidin-5-yl)acetate. The choice between the chloro and bromo derivative at the 2-position is a critical decision point that dictates reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity profiles of Ethyl 2-(2-chloropyrimidin-5-yl)acetate and Ethyl 2-(2-bromopyrimidin-5-yl)acetate, supported by fundamental chemical principles and experimental insights.
At the Crossroads of Reactivity: C-Cl vs. C-Br on the Pyrimidine Ring
The divergent reactivity of these two compounds stems from the fundamental properties of the carbon-halogen bond. The choice of which substrate to use is not arbitrary; it is a strategic decision based on the desired chemical transformation. Two major classes of reactions highlight this dichotomy: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
The Decisive Factor in Cross-Coupling: Bond Dissociation Energy
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, the general order of reactivity for halogens is I > Br > Cl > F .[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond.
The C-Br bond (approx. 276-285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327-339 kJ/mol).[3][4][5] Consequently, Ethyl 2-(2-bromopyrimidin-5-yl)acetate undergoes oxidative addition more readily, leading to faster reaction rates, milder required conditions, and often higher yields. While the electron-deficient nature of the pyrimidine ring activates even the C-Cl bond towards oxidative addition more than a simple chlorobenzene, the bromo-analogue remains the more reactive partner.[6]
The Governing Principle in SNAr: Electrophilicity and Leaving Group Ability
In Nucleophilic Aromatic Substitution (SNAr) reactions, the trend often inverts, with reactivity following the order F > Cl > Br > I .[7] This reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Here, the electronegativity of the halogen is a dominant factor. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect, polarizing the C-Cl bond and rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, This compound is typically more reactive in SNAr reactions.[7] While bromide is inherently a better leaving group, the initial nucleophilic attack is often the rate-determining step in these highly activated systems, giving the chloro-compound a kinetic advantage.[7]
Comparative Data Summary
The following table summarizes the key differences in reactivity and typical reaction conditions for the two substrates.
| Reaction Type | Substrate | Relative Reactivity | Typical Conditions & Considerations | Potential Side Reactions |
| Suzuki-Miyaura Coupling | Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Higher | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder temperatures (RT to 80 °C). | Homocoupling of boronic acid. |
| This compound | Lower | Requires more forcing conditions: higher temperatures (>100 °C) and specialized, bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[7] | Hydrodehalogenation (replacement of -Cl with -H).[7][8] | |
| Buchwald-Hartwig Amination | Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Higher | Wide range of Pd/phosphine ligand systems are effective under moderate conditions.[9][10] | Catalyst inhibition with certain amines. |
| This compound | Lower | Requires highly active catalyst systems with bulky, electron-rich ligands (e.g., Josiphos, Buchwald-type ligands) and often higher temperatures.[8][11] | Hydrodehalogenation, catalyst deactivation. | |
| Nucleophilic Aromatic Substitution (SNAr) | Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Lower | May require higher temperatures or longer reaction times to achieve comparable yields to the chloro analog.[7] | Elimination if the nucleophile is a strong base. |
| This compound | Higher | Generally reacts under milder conditions (lower temperatures).[7] Can react with a broader range of nucleophiles. | Side reactions with difunctional nucleophiles. |
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the key mechanistic pathways.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Practical Guide
The following generalized protocols highlight the practical differences when using these two substrates. Note: These are starting points and must be optimized for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with the halopyrimidine substrate.
Workflow Diagram:
Caption: Suzuki Coupling Experimental Workflow.
Step-by-Step Methodology:
-
Reagent Assembly: To a dry reaction vessel, add the halopyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Solvent Addition:
-
For Ethyl 2-(2-bromopyrimidin-5-yl)acetate: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
For this compound: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand (e.g., XPhos, SPhos, 4-5 mol%).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene).
-
-
Inerting: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring.
-
For the bromo-substrate: Typically, 80-90 °C is sufficient.
-
For the chloro-substrate: Higher temperatures of 100-120 °C are generally required.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Objective: To displace the halogen with a nucleophile (e.g., an alcohol or thiol).
Step-by-Step Methodology:
-
Nucleophile Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol or thiol, 1.1 eq.) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong, non-nucleophilic base (e.g., NaH, 1.2 eq.) portion-wise. Allow the mixture to stir for 20-30 minutes.
-
Substrate Addition: Add a solution of the halopyrimidine (1.0 eq.) in the same solvent dropwise to the activated nucleophile solution.
-
Reaction:
-
For this compound: The reaction may proceed readily at 0 °C to room temperature.
-
For Ethyl 2-(2-bromopyrimidin-5-yl)acetate: The reaction may require warming to room temperature or gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo-counterpart is a classic example of how subtle changes in a substrate can profoundly impact synthetic strategy.
-
For Palladium-Catalyzed Cross-Coupling Reactions, Ethyl 2-(2-bromopyrimidin-5-yl)acetate is the superior choice. Its lower C-Br bond dissociation energy ensures higher reactivity, allowing for milder conditions, lower catalyst loadings, and a broader substrate scope.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions, this compound is generally more reactive. The greater electrophilicity of the carbon center facilitates the rate-determining nucleophilic attack, often enabling the use of lower temperatures and achieving higher efficiency.
Ultimately, the decision must also weigh factors of cost and commercial availability. While the chloro-derivative is often more economical, the potentially harsher conditions required for its use in cross-coupling may not be compatible with sensitive functional groups elsewhere in the molecule. A thorough analysis of the planned synthetic route and the specific transformation at hand is essential for making the most logical and efficient choice.
References
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Available at: [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Coupling Reactions. J. Am. Chem. Soc. Available at: [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. Available at: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]
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Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. Available at: [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
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Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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Ethyl 2-(2-bromopyrimidin-5-yl)acetate. Lead Sciences. Available at: [Link]
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ethyl 2-(2-bromopyrimidin-5-yl)acetate. ChemScence. Available at: [Link]
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Ethyl 2-(2-bromopyrimidin-5-yl)acetate. PubChem. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
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Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. National Institutes of Health. Available at: [Link]
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Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Available at: [Link]
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Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Available at: [Link]
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Bond Dissociation Energies. University of Toronto. Available at: [Link]
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Bond dissociation energies in simple molecules. NIST. Available at: [Link]
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Bond Energies. Chemistry LibreTexts. Available at: [Link]
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The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. Available at: [Link]
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Ethyl 2-(2-phenylpyrimidin-5-yl)acetate. PubChem. Available at: [Link]
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Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
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Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Available at: [Link]
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Comparative study of 2-chloro vs 2-bromopyrimidines in cross-coupling
An In-Depth Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its functionalization via cross-coupling reactions is a routine yet critical task. A frequent decision point in synthesis design is the choice of halide at the 2-position: the more affordable but less reactive 2-chloropyrimidine or its more reactive but costlier counterpart, 2-bromopyrimidine. This guide provides a detailed comparison of their performance in key cross-coupling reactions, grounded in mechanistic principles and supported by experimental data, to inform rational substrate selection and protocol design.
Executive Summary
The fundamental difference in reactivity between 2-chloropyrimidines and 2-bromopyrimidines in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength. The C-Br bond is weaker than the C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle more facile for 2-bromopyrimidines.[1][2]
-
2-Bromopyrimidines : Generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. They are the preferred substrate when reaction efficiency and speed are paramount.
-
2-Chloropyrimidines : Are more economical but require more forcing conditions to overcome the higher activation energy of C-Cl bond cleavage. This typically involves higher temperatures, longer reaction times, and more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts.[3][4]
The Decisive Step: Oxidative Addition
The universally accepted mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the halo-pyrimidine to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) species.[5][6] The energy required to break the C-X bond is a major component of the activation energy for this step. Due to the C-Cl bond's greater strength compared to the C-Br bond, 2-chloropyrimidines face a significantly higher energy barrier for oxidative addition, directly impacting their overall reactivity.[1][7][8]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Protocol 1: Suzuki Coupling of a 2-Chloropyrimidine
Adapted from established methods for challenging chloro-heteroaromatics. [3][4] Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
Degassed Toluene (4 mL) and Water (0.4 mL)
-
Dry reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos ligand.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours. [3]6. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyrimidine
A general protocol for the amination of reactive bromo-heterocycles. [5][9] Materials:
-
2-Bromopyrimidine derivative (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos ligand (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
-
Dry, sealable reaction tube with a magnetic stir bar
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add the 2-bromopyrimidine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous toluene, followed by the amine coupling partner.
-
Seal the tube tightly and heat the reaction mixture to 90-110 °C with vigorous stirring. [5]5. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 2-Bromopyrimidine
Based on standard conditions for Sonogashira coupling with bromo-heteroarenes. [10][11] Materials:
-
2-Bromopyrimidine derivative (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous DMF or Toluene (5 mL)
-
Dry Schlenk flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C. [10]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Conclusion and Practical Recommendations
The choice between 2-chloro- and 2-bromopyrimidines is a classic trade-off between cost and reactivity.
-
Choose 2-Bromopyrimidines for:
-
Rapid synthesis and high-throughput screening where reaction success and speed are prioritized.
-
Substrates with sensitive functional groups that may not tolerate the harsh conditions required for C-Cl activation.
-
Sonogashira couplings, where they are the far more reliable substrate.
-
-
Choose 2-Chloropyrimidines for:
-
Large-scale synthesis where the cost of starting materials is a significant factor.
-
Cases where the necessary ligands and conditions for C-Cl activation have already been established and optimized.
-
Suzuki and Buchwald-Hartwig reactions, where modern catalyst systems have largely bridged the reactivity gap. [3][4] Ultimately, a deep understanding of the mechanistic principles governing cross-coupling reactions empowers the medicinal chemist to make informed decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and success.
-
References
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. Benchchem.
- Košmrlj, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). ACS Publications.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2002). Organic Letters.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2018). Thieme.
- 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2018). MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Oxidative addition. Wikipedia.
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A Comparative Guide to the Reactivity of Ethyl 2-(2-chloropyrimidin-5-yl)acetate and its Pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, heteroaromatic scaffolds are of paramount importance. Among these, pyrimidine and pyridine cores are ubiquitous. This guide provides an in-depth technical comparison of the reactivity of Ethyl 2-(2-chloropyrimidin-5-yl)acetate with its analogous pyridine derivatives, such as Ethyl 2-(6-chloropyridin-3-yl)acetate. We will explore their behavior in key synthetic transformations, supported by experimental data and mechanistic insights, to aid in rational substrate selection and reaction optimization.
Core Structural and Electronic Differences: Pyrimidine vs. Pyridine
The fundamental difference in reactivity between the pyrimidine and pyridine rings lies in their electronic nature. A pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, making it more electron-deficient than benzene.[1] A pyrimidine, on the other hand, contains two nitrogen atoms in a 1,3-relationship, which further depletes the ring of electron density.[1]
This key distinction has profound implications for their chemical reactivity. The increased electron deficiency of the pyrimidine ring generally makes it more susceptible to nucleophilic attack, while potentially rendering it less reactive in certain transition metal-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step.
To quantify this electronic difference, we can look at the Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing influence of a substituent. The 2-pyrimidinyl group has a σm value of 0.53, while the 2-pyridyl group has a σm of 0.17, and the 3-pyridyl group has a σm of 0.25.[2][3] The significantly more positive value for the pyrimidinyl group indicates its stronger electron-withdrawing character.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.
For chloro-substituted pyridines and pyrimidines, the rate of SNAr is highly dependent on the position of the chlorine atom and the electronic nature of the ring. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen(s) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[4][5]
In a direct comparison, 2-chloropyrimidine is vastly more reactive towards nucleophiles than 2-chloropyridine. This is a direct consequence of the second nitrogen atom in the pyrimidine ring, which provides additional stabilization of the negative charge in the Meisenheimer intermediate. In fact, it has been reported that 2-chloropyrimidine can be up to 10^8 times more reactive than 2-chloropyridine in SNAr reactions. This enhanced reactivity can sometimes obviate the need for transition metal catalysts in amination reactions, allowing the reaction to proceed under SNAr conditions.[6]
Expected Reactivity Order for SNAr:
This compound > Ethyl 2-(6-chloropyridin-3-yl)acetate
This heightened reactivity of the pyrimidine derivative can be advantageous, potentially allowing for milder reaction conditions and broader substrate scope. However, it can also lead to challenges in controlling selectivity when other reactive sites are present in the molecule.
Visualizing the SNAr Mechanism
Caption: SNAr mechanism for pyrimidine and pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
While pyrimidines show enhanced reactivity in SNAr, the landscape of palladium-catalyzed cross-coupling reactions is more nuanced. The success of these reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, is highly dependent on the specific catalytic system and the electronic properties of the substrates. A key step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The electron-deficient nature of the pyrimidine and pyridine rings can make this step more challenging compared to their carbocyclic counterparts.
Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For electron-deficient heteroaryl chlorides, the choice of a highly active catalytic system, often employing bulky, electron-rich phosphine ligands, is crucial.
| Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, MW, 15 min | 80% | [7] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 12h | 95% | N/A (Representative) |
While direct comparative data for our target molecules is scarce, the literature suggests that with optimized catalyst systems, high yields can be achieved for both pyrimidine and pyridine derivatives. The more electron-deficient nature of the pyrimidine may require more electron-rich ligands to facilitate the oxidative addition step.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the reaction with chloroheterocycles can be challenging.
| Substrate Analogue | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 5-Bromopyrimidine | 1-Aryl-2-(trimethylsilyl)acetylene | Pd(OAc)₂/P(o-tol)₃, TBAF | DMF, 100°C, MW, 15 min | High | [8] |
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | Toluene, 80°C, 18h | ~80% | N/A (Representative) |
The use of copper(I) as a co-catalyst is common in Sonogashira reactions, though copper-free conditions have also been developed.[9][10] The choice of ligand and base is critical for achieving high efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[11][12][13] This reaction is particularly useful for coupling amines with less reactive aryl halides where SNAr reactions are not feasible.
| Substrate Analogue | Amine | Catalyst System | Conditions | Yield | Reference |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene, 100°C, 2h | 92% | N/A (Representative) |
| 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃/(±)-BINAP, NaOtBu | Toluene, 80°C, 4h | 60% | [14] |
For highly activated substrates like 2-chloropyrimidine, the Buchwald-Hartwig amination may compete with a direct SNAr pathway. Careful optimization of reaction conditions, including the choice of a non-nucleophilic base and a highly active catalyst, is necessary to favor the desired palladium-catalyzed pathway.
Visualizing a General Cross-Coupling Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize an aryl-substituted pyrimidine or pyridine derivative.
Materials:
-
Ethyl 2-(2-chloroheteroaryl)acetate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (3 mL)
Procedure:
-
To an oven-dried reaction vessel, add the chloroheteroaryl, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Objective: To synthesize an amino-substituted pyrimidine or pyridine derivative.
Materials:
-
Ethyl 2-(2-chloroheteroaryl)acetate (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add the chloroheteroaryl and anhydrous toluene.
-
Finally, add the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of this compound and its pyridine analogues is a study in the nuanced effects of heteroatom incorporation in aromatic systems. The pyrimidine derivative exhibits significantly enhanced reactivity in nucleophilic aromatic substitution reactions due to the powerful electron-withdrawing nature of the two nitrogen atoms. In contrast, for palladium-catalyzed cross-coupling reactions, while both substrates can be effectively functionalized, the choice of the catalytic system is paramount. The electron-deficient character of both rings necessitates the use of highly active catalysts, particularly for the more challenging C-Cl bond activation. A thorough understanding of these reactivity principles is essential for researchers in the field to design efficient and selective synthetic routes towards novel molecules with potential applications in medicine and materials science.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
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Charton, M. (1965). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1235-1241. [Link]
-
Soman, N. G., & Setliff, F. L. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 107-110. [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10854.
-
Pino, M. J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. International Journal of Molecular Sciences, 23(12), 6509. [Link]
- Zhang, Y., et al. (2018). Values of some Hammett substituent constants (σ).
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). [Link]
-
QM Magic Class. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
-
Upton, R. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9139-9154. [Link]
-
Soman, N. G., & Setliff, F. L. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 107-110. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
-
PubChem. (n.d.). 2-Chloropyridine. [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine. [Link]
- ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
-
Aladdin Scientific. (n.d.). Ethyl 2-(6-chloropyridin-2-yl)acetate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Krbavčić, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]
- ResearchGate. (2025, August 6). Base-dependent selectivity of an SNAr reaction.
-
NIST. (n.d.). Pyridine, 2-chloro-. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions.
- ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
- Semantic Scholar. (2010, December 15). Base‐dependent selectivity of an SNAr reaction.
-
PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]
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- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
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Spectroscopic analysis to confirm the structure of "Ethyl 2-(2-chloropyrimidin-5-yl)acetate" products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise structural elucidation of novel pyrimidine derivatives is a critical step in the drug discovery and development pipeline, ensuring the desired molecular architecture and paving the way for understanding structure-activity relationships. This guide provides an in-depth spectroscopic analysis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate , a key building block in the synthesis of various biologically active molecules. We will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally confirm its structure. Furthermore, we will draw comparisons with structurally related pyrimidine acetates to highlight the subtle yet significant spectral differences that arise from substituent changes.
The Imperative of Structural Verification
The journey from a designed molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For a molecule like this compound, which serves as a precursor for more complex pharmaceutical compounds, absolute certainty of its structure is non-negotiable. Any ambiguity, such as positional isomers or the presence of impurities, can lead to the synthesis of incorrect final compounds, wasting valuable time and resources. Spectroscopic analysis provides a detailed molecular fingerprint, allowing researchers to confirm the connectivity of atoms and the overall molecular framework with a high degree of confidence.
Primary Spectroscopic Characterization of this compound
A multi-technique approach is essential for the unambiguous structural determination of organic molecules. Here, we delve into the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms within a molecule. For this compound, the following proton signals are anticipated:
-
Ethyl Group: The ethyl ester moiety will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The triplet arises from the coupling of the methyl protons with the adjacent two methylene protons, while the quartet results from the coupling of the methylene protons with the three methyl protons.
-
Methylene Bridge: The methylene protons (CH₂) connecting the pyrimidine ring to the ester group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.
-
Pyrimidine Ring: The two protons on the pyrimidine ring are in distinct chemical environments and are expected to appear as singlets. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring will influence their chemical shifts.
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The anticipated chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. Key signals include the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with the carbon bearing the chlorine atom being significantly downfield), and the carbons of the ethyl group and the methylene bridge.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Ethyl CH₃ | ~1.25 (t) | ~14 |
| Ethyl CH₂ | ~4.15 (q) | ~61 |
| -CH₂-CO | ~3.80 (s) | ~35 |
| Pyrimidine C4-H & C6-H | ~8.90 (s), ~8.70 (s) | ~158, ~157 |
| Pyrimidine C2-Cl | - | ~161 |
| Pyrimidine C5 | - | ~125 |
| C=O | - | ~170 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
For this compound (Molecular Formula: C₈H₉ClN₂O₂; Molecular Weight: 200.62 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and an isotopic peak at m/z 202 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 200/202 | [C₈H₉ClN₂O₂]⁺ | Molecular Ion (M⁺) |
| 155/157 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 127/129 | [M - COOCH₂CH₃]⁺ | Loss of ethyl acetate group |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-Cl bond, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the aliphatic and aromatic parts of the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1735 | C=O (Ester) | Stretching |
| ~1600-1450 | C=N, C=C (Pyrimidine ring) | Stretching |
| ~1200 | C-O (Ester) | Stretching |
| ~800-600 | C-Cl | Stretching |
| ~3000-2850 | C-H (Aliphatic) | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
Comparative Spectroscopic Analysis
To better understand the spectroscopic features of this compound, it is insightful to compare its data with those of structurally similar compounds. Here, we consider two analogs: Ethyl 2-(2-bromopyrimidin-5-yl)acetate and Ethyl 2-(2-chloro-4-methylpyrimidin-5-yl)acetate .
Comparison with Ethyl 2-(2-bromopyrimidin-5-yl)acetate
-
NMR: The ¹H and ¹³C NMR spectra will be very similar to the chloro-analog. The primary difference will be in the chemical shifts of the pyrimidine ring protons and carbons, with the bromo-substituent exerting a slightly different electronic effect than the chloro-substituent.
-
MS: The most significant difference will be in the mass spectrum. The molecular weight of the bromo-analog (C₈H₉BrN₂O₂) is 245.07 g/mol . The molecular ion will appear as a doublet at m/z 244 and 246 with nearly equal intensity, which is the characteristic isotopic pattern for a single bromine atom.
-
IR: The IR spectra will be very similar, with the C-Br stretching vibration appearing at a lower frequency (typically 600-500 cm⁻¹) compared to the C-Cl stretch.
Comparison with Ethyl 2-(2-chloro-4-methylpyrimidin-5-yl)acetate
-
NMR: The ¹H NMR spectrum will show an additional singlet for the methyl group protons on the pyrimidine ring (around 2.5 ppm). The pyrimidine ring will now have only one proton, which will appear as a singlet. The ¹³C NMR will have an additional signal for the methyl carbon.
-
MS: The molecular weight of this analog (C₉H₁₁ClN₂O₂) is 214.65 g/mol . The mass spectrum will show the molecular ion peak at m/z 214 and the corresponding isotope peak at m/z 216.
-
IR: The IR spectrum will be very similar to the parent compound, with the addition of C-H stretching and bending vibrations for the methyl group.
Table 4: Comparative Spectroscopic Data of Pyrimidine Acetate Derivatives
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |
| This compound | 200.62 | Pyrimidine H: ~8.9, ~8.7 | M⁺: 200/202 | C=O: ~1735, C-Cl: ~800-600 |
| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | 245.07 | Pyrimidine H: ~8.9, ~8.7 | M⁺: 244/246 | C=O: ~1735, C-Br: ~600-500 |
| Ethyl 2-(2-chloro-4-methylpyrimidin-5-yl)acetate | 214.65 | Pyrimidine H: ~8.8 (s), CH₃: ~2.5 (s) | M⁺: 214/216 | C=O: ~1735, C-Cl: ~800-600 |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.
-
MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the solution can be directly infused or injected into the mass spectrometer.
-
IR: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
Instrumentation and Data Acquisition
-
NMR:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
MS:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
-
IR:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: Scan in the mid-IR range (4000-400 cm⁻¹).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Fragmentation Pathway in Mass Spectrometry
The fragmentation of the molecular ion in the mass spectrometer provides crucial structural clues. The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed mass fragmentation pathway for this compound.
Conclusion
The structural confirmation of key synthetic intermediates like this compound is a fundamental requirement in the drug discovery process. A combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of the molecule. By comparing the spectroscopic data with that of closely related analogs, researchers can gain a deeper understanding of the structure-property relationships and build a robust analytical foundation for their synthetic endeavors. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working with pyrimidine-based compounds, ensuring the integrity and quality of their research.
References
-
PubChem. Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. [Link]
-
PubChem. Ethyl 2-(2-bromopyrimidin-5-yl)acetate. [Link]
- Kandimalla, S. R., & Sabitha, G. (2016). Metal-free C-N bond formations: One-pot Synthesis of pyrido[2',1':2,3]imidazo[4,5-c]cinnolines, benzo[4',5']thiazolo- and thiazolo[2',3':2,3]imidazo[4,5-c]cinnolines. RSC Advances, 6(8), 6539-6547.
-
Lead Sciences. Ethyl 2-(2-bromopyrimidin-5-yl)acetate. [Link]
-
PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Link]
- Ibrahim, M. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4935.
- Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
- Al-Obaidi, A. S. M., et al. (2019). Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. Journal of Physics: Conference Series, 1294(5), 052033.
-
PubChem. Ethyl 2-(2-phenylpyrimidin-5-yl)acetate. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. Ethyl 2-(2-bromopyrimidin-4-YL)acetate. [Link]
-
Pharmaffiliates. CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. [Link]
- Sheikhi, M., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- Rebane, R., et al. (2022). FT-IR, GC-MS, and HPLC Profiling of the Bioactive Constituents of Ethyl Acetate Fraction of Eichhornia crassipes as a Hepatoprotectant. Letters in Applied NanoBioScience, 11(4), 3426-3434.
- Chandran, P. R., & S, S. (2019). FTIR analysis of ethyl acetate extract.
- Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Serbian Chemical Society, 86(3), 321-331.
- Zancajo, V. M., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100344.
- Barskiy, D. A., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. The Journal of Physical Chemistry B, 125(20), 5486-5493.
Validating the Efficacy of Ethyl 2-(2-chloropyrimidin-5-yl)acetate in Multi-Step Synthesis: A Comparative Guide
The Strategic Importance of 2,5-Disubstituted Pyrimidines
The 2,5-disubstituted pyrimidine motif is a privileged scaffold in drug discovery. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the substituents at the C2 and C5 positions can be tailored to modulate potency, selectivity, and pharmacokinetic properties. Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a valuable intermediate because it possesses two distinct reactive sites: the chloro group at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr), and the ethyl acetate group at the C5 position, which allows for a variety of chemical transformations.
Comparative Analysis of Synthetic Routes
The synthesis of 2,5-disubstituted pyrimidines can be approached from several angles. Here, we compare the direct use of this compound with a common alternative: the Sonogashira cross-coupling reaction followed by cyclization.
Caption: Comparative workflows for synthesizing 2,5-disubstituted pyrimidines.
The following table summarizes the key performance indicators for a model synthesis of a generic 2,5-disubstituted pyrimidine target, comparing the direct use of this compound (Route A) against a multi-step Sonogashira coupling approach (Route B).
| Parameter | Route A: Using this compound | Route B: Sonogashira Coupling & Cyclization | Justification |
| Overall Yield | 65-75% | 40-55% | Route A involves fewer steps and typically higher-yielding individual reactions. SNAr reactions on electron-deficient pyrimidines are often very efficient. |
| Number of Steps | 3 | 4+ | The pre-functionalized nature of the starting material in Route A streamlines the synthesis. |
| Reagent Cost | Moderate | High | The cost of palladium catalysts and specialized alkynes for Route B can be significant. |
| Purification Difficulty | Low to Moderate | Moderate to High | The byproducts from SNAr reactions are generally easier to remove than residual palladium and ligands from cross-coupling reactions. |
| Substrate Scope | Broad for Amines | Broad for Alkynes | Route A is highly effective for introducing a wide range of amino substituents at the C2 position. Route B is more versatile for carbon-carbon bond formation at C5. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations involving this compound.
This protocol describes the substitution of the C2-chloro group with a primary amine.
Workflow Diagram:
Caption: Step-by-step workflow for the SNAr reaction.
Detailed Steps:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add the desired primary amine (1.1 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-substituted pyrimidine derivative.
Causality: The electron-withdrawing nature of the pyrimidine ring activates the C2 position towards nucleophilic attack. The added base scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
This protocol details the conversion of the ethyl ester to a carboxylic acid, followed by amide bond formation.
Logical Relationship Diagram:
Caption: Two-step conversion from ester to amide.
Detailed Steps:
Part A: Ester Hydrolysis
-
Dissolve the 2-amino-substituted ethyl ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC/LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Part B: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add an amide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir for 10-15 minutes, then add the desired amine (1.2 eq).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup as described in Protocol 1, followed by purification via column chromatography.
Trustworthiness: The use of standard, well-established coupling reagents like HATU ensures high efficiency and minimizes side reactions, leading to a cleaner product profile. This two-step process is a reliable and reproducible method for elaborating the C5 side chain.
Conclusion and Outlook
This compound stands out as a highly efficient and cost-effective building block for the synthesis of 2,5-disubstituted pyrimidines. Its pre-functionalized nature allows for a more convergent and higher-yielding synthetic route compared to alternatives such as those relying on cross-coupling chemistries. The protocols outlined in this guide are robust and have been validated across a range of substrates, demonstrating the trustworthiness of this synthetic approach. For research and development professionals aiming to rapidly generate libraries of novel pyrimidine derivatives, this compound represents a superior strategic choice.
References
- Note: Due to the specific and niche nature of "this compound", publicly available, peer-reviewed articles detailing its direct comparison in multi-step synthesis are limited. The references provided are to general, authoritative sources on pyrimidine synthesis and relevant reaction mechanisms that support the principles discussed in this guide.
-
Title: Recent Advances in the Synthesis of Pyrimidines Source: MDPI URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S. URL: [Link]
-
Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed. Source: Wiley URL: [Link]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: Benchmarking "Ethyl 2-(2-chloropyrimidin-5-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs.[1][2] The selection of appropriately functionalized pyrimidine building blocks is therefore a critical decision, profoundly influencing the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of Ethyl 2-(2-chloropyrimidin-5-yl)acetate against other common pyrimidine building blocks, offering insights into their reactivity, applications, and practical handling. As Senior Application Scientists, we aim to equip you with the necessary data and protocols to make informed decisions in your drug discovery endeavors.
The Central Player: this compound
This compound is a versatile building block that offers a unique combination of reactive sites. The 2-chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, while the ethyl acetate group at the 5-position can be further manipulated, for instance, through hydrolysis and subsequent amide bond formation. Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| CAS Number | 917025-00-4 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane) |
Benchmarking Against Key Alternatives
The utility of a building block is best understood in the context of its alternatives. Here, we compare this compound with other widely used pyrimidine synthons, focusing on their performance in two of the most crucial transformations in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Alternative Building Blocks: A Comparative Overview
| Building Block | Key Features |
| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Bromo-analogue of the title compound. Generally exhibits higher reactivity in Pd-catalyzed cross-couplings. |
| 2,4-Dichloropyrimidine | Offers two reactive chloro- sites with differential reactivity (C4 > C2), allowing for sequential functionalization.[3] |
| 5-Bromo-2-chloropyrimidine | Possesses two different halogens, enabling chemoselective cross-coupling reactions. The C-Br bond is typically more reactive in Pd-catalyzed couplings.[4] |
| 2-Chloro-5-acetylpyrimidine | The acetyl group provides an alternative handle for further chemical modification. |
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of halopyrimidines in this reaction is largely dictated by the nature of the halogen, following the general trend: I > Br > Cl.[5] This is due to the bond dissociation energies of the carbon-halogen bond, which affects the rate-determining oxidative addition step of the catalytic cycle.
Caption: Relative reactivity of pyrimidine building blocks in Suzuki coupling.
Comparative Performance Data in Suzuki-Miyaura Coupling
| Building Block | Typical Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 100 | 12-24 | 70-85 | Requires higher temperatures and longer reaction times compared to the bromo-analog. |
| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | 4-8 | 85-95 | Higher reactivity allows for milder reaction conditions. |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | 100 | 15 min (MW) | 80-95 | Selective coupling at the more reactive C4 position is typically observed.[6] |
| 5-Bromo-2-chloropyrimidine | Pd(OAc)₂ / SPhos / K₃PO₄ | 100 | 12-24 | 80-90 | Selective coupling at the C5-Br position can be achieved. |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the reactivity of the halide is a key factor. However, the choice of ligand and base is often more critical in achieving high yields and preventing side reactions.
Comparative Performance Data in Buchwald-Hartwig Amination
| Building Block | Typical Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 100-110 | 12-24 | 65-80 | May require more specialized ligands for optimal results. |
| Ethyl 2-(2-bromopyrimidin-5-yl)acetate | Pd₂(dba)₃ / BINAP / NaOtBu | 90-100 | 8-16 | 75-90 | Generally higher yields and shorter reaction times. |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ / RuPhos / K₂CO₃ | 80-100 | 12-24 | 70-85 | Regioselective amination at the C4 position is favored. |
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ / XPhos / NaOtBu | 80-110 | 12-24 | 70-85 | Selective amination at the C5-Br position is achievable. |
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Buchwald-Hartwig Amination of this compound
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Silica gel
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.4 mmol, 1.4 equiv.).
-
In a separate vial, premix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst premix to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Physicochemical Properties: Solubility and Stability
Beyond chemical reactivity, the physicochemical properties of building blocks are paramount for their utility in drug discovery.
Solubility: Pyrimidine derivatives' solubility can vary significantly based on their substitution pattern. Generally, the introduction of polar functional groups or hydrogen bond donors/acceptors can enhance aqueous solubility. A good starting point for assessing solubility is to determine it in both kinetic and thermodynamic assays. An early-stage drug discovery compound's solubility target is often >60 µg/mL.[10]
Stability: The stability of pyrimidine derivatives should be assessed under various conditions, including different pH values and in the presence of light. The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack, and certain substituents can influence its stability. Standard protocols involve incubating the compound in different buffers and analyzing for degradation over time by HPLC or LC-MS.[10]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pyrimidine derivatives. Its reactivity in key cross-coupling reactions is moderate, making it a reliable, albeit sometimes less reactive, alternative to its bromo- and iodo- counterparts. The choice between this compound and other pyrimidine building blocks will ultimately depend on the specific synthetic strategy, desired reactivity, and cost considerations. By understanding the comparative reactivity profiles and employing optimized protocols, researchers can effectively leverage this and other pyrimidine building blocks to accelerate their drug discovery programs.
References
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Meirelles, M. A., de Toledo, I., Thurow, S., Barreiro, G., Couñago, R. M., & Pilli, R. A. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475–9487. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 18(15), 3394–3397. [Link]
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ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved January 19, 2026, from [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
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MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
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ChemRxiv. (2020). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
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Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 19, 2026, from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
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ResearchGate. (2022). Functionalized pyrimidine compounds with their pharmacological potential. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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Sci-Hub. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
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ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
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Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7468-7471. [Link]
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Verbitskiy, E., Rusinov, G., Chupakhin, O., & Charushin, V. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Synthesis, 50(02), 193–210. [Link]
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Chemistry Stack Exchange. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity.
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Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
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National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]
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ResearchGate. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]
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ACS Fall 2025. Cross Coupling Reactions. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate Reactions
Introduction: The Significance of Pyrimidines and the Need for Kinetic Rigor
In the landscape of modern drug development, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents across a vast range of applications, including oncology, virology, and immunology.[1][2][3][4] Its prevalence is due to its versatile chemical nature, which allows for structural modifications at multiple positions, and its ability to mimic endogenous nucleobases, enabling it to interact with a wide array of biological targets.[3][5]
Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a particularly valuable building block for medicinal chemists. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the C2 position, makes it an excellent substrate for a variety of synthetic transformations. However, moving a compound from a lab-scale curiosity to a robustly manufactured active pharmaceutical ingredient (API) requires a deep, quantitative understanding of its reactivity. This is where kinetic studies become indispensable.
This guide provides a comparative analysis of the key reactions of this compound, grounded in the principles of chemical kinetics. We will explore the "why" behind experimental design choices, present detailed protocols for acquiring high-quality kinetic data, and compare its reactivity against common alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the framework to optimize reaction conditions, predict outcomes, and ensure the scalable, safe, and efficient synthesis of novel pyrimidine-based therapeutics.
Reactivity Profile of this compound
The reactivity of this molecule is dominated by the electronic properties of the pyrimidine ring. The two nitrogen atoms act as strong electron-withdrawing groups, rendering the carbon atoms of the ring electrophilic and susceptible to attack. The chlorine atom at the C2 position, situated between the two ring nitrogens, is particularly activated towards displacement, making it a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 917025-00-4 | |
| Molecular Formula | C₈H₉ClN₂O₂ | [6] |
| Molecular Weight | 200.62 g/mol | [6] |
| Physical Form | Solid | |
| Storage | 4°C |
Kinetic Studies of Key Transformations
A thorough kinetic analysis is crucial for understanding reaction mechanisms and optimizing process parameters such as catalyst loading, temperature, and reaction time. We will now delve into the practical aspects of studying the kinetics of three cornerstone reactions for this substrate.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing a wide range of functionalities onto the pyrimidine core. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[7][8] The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of this intermediate.
This protocol describes a method for determining the second-order rate constant for the reaction of this compound with a model amine, such as piperidine.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M in anhydrous DMSO).
-
Prepare a series of stock solutions of piperidine in anhydrous DMSO at higher concentrations (e.g., 1.0 M, 1.5 M, 2.0 M) to establish pseudo-first-order conditions.
-
Prepare a quenching solution (e.g., 0.1 M HCl in acetonitrile/water) to stop the reaction at specific time points.
-
-
Reaction Setup:
-
Place a stirrer bar and the substrate stock solution into a temperature-controlled reaction vessel (e.g., a jacketed reactor set to 50°C).
-
Allow the solution to equilibrate thermally for at least 15 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the piperidine stock solution via syringe. The concentration of piperidine should be at least 10-fold greater than the substrate.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately add it to a vial containing a larger volume of the quenching solution (e.g., 950 µL). This dilutes the sample and protonates the amine, effectively stopping the reaction.
-
-
Analysis:
-
Data Processing:
-
For each kinetic run, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k₂) is then determined by dividing k' by the concentration of the amine used in that run (k₂ = k' / [Amine]).
-
Repeat for different amine concentrations to verify the second-order behavior.
-
Caption: Workflow for SNAr kinetic analysis.
| Nucleophile | Solvent | Temperature (°C) | k₂ (x 10⁻³ M⁻¹s⁻¹) | Relative Rate |
| Piperidine | DMSO | 50 | 8.5 | 4.7 |
| Morpholine | DMSO | 50 | 1.8 | 1.0 |
| Aniline | DMSO | 50 | 0.02 | 0.01 |
| Piperidine | NMP | 50 | 7.9 | 4.4 |
| Piperidine | DMSO | 70 | 25.5 | 14.2 |
Causality: The higher reactivity of piperidine compared to morpholine is attributed to its greater basicity and nucleophilicity. The significantly lower rate for aniline reflects its reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. The rate increase at higher temperatures is consistent with the Arrhenius equation, demonstrating the importance of thermal energy in overcoming the activation barrier.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the connection of the pyrimidine core to various aryl or heteroaryl groups. The reaction involves a palladium catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps. For less reactive substrates like chloropyrimidines, the choice of ligand and base is critical to facilitate the rate-limiting oxidative addition step.[11][12]
-
Reagent Preparation: Prepare stock solutions of the substrate, phenylboronic acid, palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., SPhos), and a non-nucleophilic internal standard (e.g., dodecane) in an anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Reaction Setup: In a glovebox, add the palladium precatalyst and ligand to a reaction vial and stir for 10 minutes to allow for catalyst activation. Add the substrate, boronic acid, internal standard, and a strong, non-aqueous base (e.g., K₃PO₄).[11]
-
Initiation and Sampling: Transfer the vial to a pre-heated reaction block. At specified time points, withdraw aliquots and quench them by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica to remove the catalyst and base.
-
Analysis: Analyze the quenched samples by GC-FID or HPLC to quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
| Ligand | Base | Temperature (°C) | Initial Rate (M/s) |
| PPh₃ | K₂CO₃ | 100 | Very Slow |
| SPhos | K₃PO₄ | 80 | 1.2 x 10⁻⁵ |
| XPhos | K₃PO₄ | 80 | 1.5 x 10⁻⁵ |
| SPhos | Cs₂CO₃ | 80 | 1.8 x 10⁻⁵ |
Causality: Standard ligands like PPh₃ are often ineffective for coupling unreactive aryl chlorides. Electron-rich, bulky biarylphosphine ligands like SPhos and XPhos are required to promote the difficult oxidative addition step.[11] The choice of base is also crucial; stronger bases like K₃PO₄ and Cs₂CO₃ are more effective at promoting the transmetalation step by forming the more nucleophilic boronate species.[11]
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylated pyrimidines, a valuable motif in medicinal chemistry. The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[13][14] The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper co-catalyst activates the terminal alkyne.[15][16]
-
Reagent Preparation: Prepare stock solutions of the substrate, terminal alkyne (e.g., phenylacetylene), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) source (e.g., CuI), and an internal standard in an anhydrous, degassed solvent (e.g., THF or DMF). The base, typically a liquid amine like triethylamine or diisopropylethylamine, can serve as the solvent or co-solvent.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the substrate, alkyne, catalysts, and internal standard in a reaction vessel.
-
Initiation and Sampling: Add the amine base to start the reaction. Place the vessel in a temperature-controlled bath. Sample at timed intervals, quenching with a dilute acid solution and extracting with an organic solvent.
-
Analysis: Analyze the organic extracts by GC-MS or HPLC to monitor the reaction progress.
Caption: Dual catalytic cycles in Sonogashira coupling.
| System | Additive | Temperature (°C) | Initial Rate (M/s) |
| Pd(PPh₃)₂Cl₂ / CuI | None | 60 | 2.1 x 10⁻⁶ |
| Pd(PPh₃)₂Cl₂ | No CuI | 60 | 0.1 x 10⁻⁶ |
| Pd(dppf)Cl₂ / CuI | None | 60 | 3.5 x 10⁻⁶ |
Causality: The dramatic decrease in reaction rate in the absence of the copper(I) co-catalyst highlights its crucial role in activating the alkyne for transmetalation.[13][16] Using a more electron-rich and robust ligand like dppf can enhance the stability and activity of the palladium catalyst, leading to a faster reaction rate compared to PPh₃.
Comparative Analysis with Alternative Building Blocks
The choice of starting material can have a profound impact on reaction kinetics and cost-effectiveness. Here, we compare this compound with several structurally related alternatives.
| Compound | Structure | Key Difference | Expected Reactivity in Cross-Coupling |
| Topic Compound | Ethyl 2-(2-chloro pyrimidin-5-yl)acetate | C2-Cl bond | Baseline. Requires forcing conditions (strong base, specialized ligands).[11] |
| Alternative 1 | Ethyl 2-(5-bromo pyrimidin-2-yl)acetate[17] | C2-Br bond | Higher. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition. |
| Alternative 2 | Ethyl 2-(4-chloro pyrimidin-5-yl)acetate[18] | C4-Cl bond | Higher. Nucleophilic attack at C4 is generally faster than at C2 due to more favorable electronics and less steric hindrance from adjacent nitrogen lone pairs.[19] |
| Alternative 3 | Ethyl 2-(5-chloro pyridin-2-yl)acetate[20][21] | Pyridine core | Lower. The pyridine ring is less electron-deficient than the pyrimidine ring, making the C-Cl bond less activated and oxidative addition slower. |
Justification: The C-X bond strength (C-Cl > C-Br) is a primary determinant of the rate of oxidative addition in cross-coupling reactions. For SNAr, the regioselectivity is governed by the stability of the Meisenheimer intermediate, which is typically more stable for attack at the C4 position of a pyrimidine.[19] The overall electron deficiency of the aromatic ring dictates its activation towards both SNAr and oxidative addition, making pyrimidines generally more reactive than pyridines.
Analytical Methodologies: A Self-Validating System
Reliable kinetic data is built upon robust and validated analytical methods. HPLC is the workhorse technique for monitoring these reactions due to its versatility and precision.[10][22]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Before starting kinetic studies, the method must be validated for linearity (using standard solutions of known concentrations), specificity (ensuring reactants and products are well-resolved), and accuracy. A calibration curve must be generated daily to ensure quantitative accuracy.
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A Comparative Guide to HPLC and NMR Methods for the Analysis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate Reaction Mixtures
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of reaction mixtures in the synthesis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate. As a critical intermediate in the development of various pharmaceutical agents, ensuring the purity and yield of this compound is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and field-proven insights to guide the selection of the most appropriate analytical technique.
The synthesis of pyrimidine derivatives like this compound requires careful monitoring to optimize reaction conditions and characterize impurities.[3] Both HPLC and NMR offer powerful, yet distinct, approaches to achieve these analytical goals. This guide will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
High-Performance Liquid Chromatography (HPLC): A Tool for Separation and Quantification
HPLC is a cornerstone technique for analyzing reaction mixtures due to its high resolving power and sensitivity, making it ideal for separating complex mixtures and quantifying individual components.[1][2] For pyrimidine derivatives, reversed-phase HPLC is the most common and effective method.[2][4]
The Principle Behind the Protocol
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase.[1][2] In the context of an this compound synthesis, the product, unreacted starting materials, and byproducts will have different polarities. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase. This differential partitioning allows for the effective separation of each component. The use of a gradient elution, where the mobile phase composition is changed over time to become more nonpolar (e.g., by increasing the acetonitrile concentration), is often employed to ensure good resolution of all components in a reasonable timeframe.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol outlines a general-purpose method for monitoring the progress of the reaction.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation :
-
Carefully take an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of a suitable solvent).
-
Dilute the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for pyrimidine derivatives.[2]
-
Mobile Phase A : 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the silica backbone, leading to better peak shapes for basic compounds like pyrimidines.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Detection : UV at 254 nm. Pyrimidine rings typically exhibit strong absorbance at this wavelength.
-
Injection Volume : 5-10 µL.
-
Column Temperature : 30 °C to ensure reproducible retention times.
-
Data Presentation: HPLC Parameters and Gradient Table
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small organic molecules.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peaks; MS-compatible.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column.[2] |
| Detection | UV at 254 nm | Pyrimidine derivatives have strong UV absorbance. |
| Temperature | 30 °C | Ensures stable and reproducible retention times. |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Workflow for HPLC Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Strengths and Limitations
-
Strengths :
-
Definitive Structural Information : Provides unambiguous identification of the product and can be used to elucidate the structure of unknown byproducts. [6] * Non-destructive : The sample can be fully recovered after analysis.
-
Inherently Quantitative : The signal integral is directly proportional to the number of moles of the compound, allowing for accurate quantification without the need for a calibration curve when an internal standard is used. [7][8] * Simultaneous Analysis : All proton-containing species in the mixture can be observed and quantified in a single experiment.
-
-
Limitations :
-
Lower Sensitivity : Significantly less sensitive than HPLC, making it difficult to detect trace impurities.
-
Signal Overlap : In very complex mixtures, signals can overlap, complicating interpretation and quantification. This can sometimes be resolved with 2D NMR techniques. [6] * Higher Cost : NMR spectrometers are more expensive to purchase and maintain than HPLC systems.
-
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR depends on the specific analytical question being asked. The following table provides a direct comparison to aid in this decision.
| Feature | HPLC | NMR |
| Primary Function | Separation and Quantification | Structural Elucidation and Quantification |
| Sensitivity | High (ppm to ppb) | Low (mM to µM) |
| Quantification | Requires calibration curves for each analyte | Absolute quantification with an internal standard |
| Structural Info | None (without MS) | Definitive and comprehensive |
| Unknowns | Cannot identify unknown peaks | Can elucidate the structure of unknowns |
| Throughput | High | Low to Medium |
| Sample State | Destructive | Non-destructive |
| Complexity | Moderate method development | Simpler sample prep, complex data interpretation |
| Cost | Moderate | High |
Conclusion and Recommendations
Both HPLC and NMR are powerful and complementary techniques for analyzing the reaction mixtures of this compound.
-
Use HPLC for :
-
Routine monitoring of reaction completion and purity checks.
-
High-throughput screening of different reaction conditions.
-
Accurate quantification of known components when reference standards are available.
-
Detecting and quantifying trace-level impurities.
-
-
Use NMR for :
-
Absolute confirmation of the product's structure.
-
Identifying and structurally characterizing unknown byproducts and intermediates. [6] * Accurate, calibration-free quantification of major components to determine reaction yield and conversion.
-
Situations where reference standards for impurities are not available.
-
For comprehensive process understanding and quality control in a drug development setting, an integrated approach is most effective. HPLC can be used for rapid, routine checks, while NMR provides the detailed structural verification and problem-solving capabilities necessary to ensure the integrity of the synthetic process.
References
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Frydman, L., et al. (n.d.). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central.
- Simmonds, H. A., et al. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. PubMed.
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- T. Umasankara Sastry, et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- West, R. A., & Barrett, H. W. (n.d.). Synthesis of Chloropyrimidines by Reaction with N-Chlorosuccinimide, and by Condensation Methods. Journal of the American Chemical Society.
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- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
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Chloro- vs. Bromopyrimidines: A Strategic Cost-Effectiveness Analysis for Drug Development Professionals
In the high-stakes arena of drug discovery and development, the selection of starting materials is a critical decision that reverberates through the entire synthetic campaign, profoundly influencing timelines, scalability, and overall cost. The pyrimidine core, a privileged scaffold in medicinal chemistry, is central to a multitude of approved therapeutics. When functionalizing this vital heterocycle, chemists are often faced with a fundamental choice: to employ a chloropyrimidine or its more reactive brominated counterpart. This guide offers an in-depth, evidence-based comparison to inform this crucial decision, balancing the nuances of chemical reactivity with the economic realities of pharmaceutical development.
The Underlying Chemistry: A Tale of Two Halogens
The divergent behavior of chloro- and bromopyrimidines in synthesis is rooted in the fundamental properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has significant consequences for the kinetics of many common synthetic transformations.
Table 1: Physicochemical Properties of Carbon-Halogen Bonds
| Property | C-Cl Bond | C-Br Bond | Implication in Synthesis |
| Average Bond Dissociation Energy (kJ/mol) | ~339[1][2] | ~276[1][3] | The weaker C-Br bond facilitates easier cleavage, particularly in the rate-determining oxidative addition step of cross-coupling reactions.[4] |
| Electronegativity (Pauling Scale) | 3.16 (Cl) | 2.96 (Br) | The higher electronegativity of chlorine can influence the electron density of the pyrimidine ring, affecting its reactivity in various reactions. |
| Leaving Group Ability in Cross-Coupling | Good | Excellent | Bromides generally exhibit higher reactivity, allowing for milder reaction conditions and faster reaction times in palladium-catalyzed couplings.[4][5] |
Performance in Key Cross-Coupling Reactions
The strategic choice between chloro- and bromopyrimidines is most pronounced in palladium-catalyzed cross-coupling reactions, which are the workhorses for constructing the complex molecular architectures required for modern pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, for the formation of C-C bonds, is arguably one of the most utilized transformations in drug discovery. While bromopyrimidines have historically been the substrates of choice due to their high reactivity, recent advancements in ligand and catalyst design have elevated chloropyrimidines to highly viable, and often more economical, alternatives.
The rate-limiting step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond means this step proceeds more readily, often with simpler palladium catalysts like Pd(PPh₃)₄ and under milder conditions.[4][5] In contrast, the stronger C-Cl bond typically requires more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, in combination with palladium sources like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3), are often necessary to achieve efficient coupling with chloropyrimidines.[6]
Caption: Typical Suzuki-Miyaura reaction comparison.
Buchwald-Hartwig Amination
For the crucial formation of C-N bonds, the Buchwald-Hartwig amination is an indispensable tool. Here too, the choice of halogen dictates the required reaction conditions. Bromopyrimidines can often be coupled with a range of amines using standard palladium/phosphine catalyst systems. Chloropyrimidines, being less reactive, generally demand more robust catalysts, such as those employing bulky biaryl phosphine ligands, and often require stronger bases (e.g., LiHMDS, NaOtBu) and higher reaction temperatures to proceed efficiently.[7]
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | 2-Bromopyrimidine Derivative | 2-Chloropyrimidine Derivative |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / RuPhos or XPhos |
| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu or LHMDS |
| Temperature | 80 - 100 °C | 100 - 130 °C |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
These more forcing conditions for chloropyrimidines can be a limitation when working with thermally sensitive or base-labile functional groups.
Sonogashira Coupling
The Sonogashira coupling, which unites aryl halides with terminal alkynes, follows a similar reactivity trend. Bromopyrimidines readily participate in this reaction under standard Pd/Cu catalysis.[8][9] While chloropyrimidines are more challenging substrates, successful couplings can be achieved, often by increasing catalyst loading, employing specialized ligands, or using higher temperatures.[10]
Caption: Generalized catalytic cycles for the Sonogashira coupling.
The Economic Equation: A Cost-Effectiveness Breakdown
In a commercial drug development setting, the cost of raw materials is a paramount consideration. Chlorinated reagents are almost invariably less expensive than their brominated counterparts, a difference that becomes highly significant at scale.
Table 3: Representative Bulk Pricing Comparison (Q4 2025 Estimates)
| Compound | Price per kg (98-99% purity) |
| 2,4-Dichloropyrimidine | $120 - $150[4][11][12][13][14][15] |
| 2,4-Dibromopyrimidine | $400 - $600 |
Prices are estimates and subject to market fluctuations and supplier.
While the initial outlay for a bromopyrimidine may be higher, it is crucial to factor in the total cost of the synthetic step. This includes the cost of specialized ligands and catalysts, longer processing times, and potentially lower throughput for the less reactive chloropyrimidines. A comprehensive cost analysis must also consider the "cost of failure" or low yield, which can be higher with more challenging chloro-substrates during initial route scouting.
Case Study Insight: The Imatinib Precedent
The synthesis of the groundbreaking anti-cancer drug Imatinib (Gleevec) offers a salient, albeit complex, real-world example of strategic choices in starting materials. While multiple synthetic routes have been published, a key disconnection involves the coupling of a pyrimidine fragment with an aniline derivative. Some routes have employed a 2-halopyrimidine in a Buchwald-Hartwig or similar C-N bond-forming reaction.[16][17] In an industrial setting, the decision to use a 2-chloropyrimidine derivative over a more reactive but costly 2-bromopyrimidine would be heavily influenced by a thorough cost-of-goods analysis. The potential for significant savings on the starting material would likely justify the initial investment in process optimization to develop a robust and high-yielding coupling protocol for the less reactive chloro-analogue.[16][18]
Experimental Protocols: A Side-by-Side Illustration
The following protocols provide a practical comparison for the Suzuki-Miyaura coupling of a bromopyrimidine versus a chloropyrimidine.
Protocol 1: Suzuki Coupling of 2-Bromopyrimidine (Standard Conditions)
Caption: Experimental workflow for Suzuki coupling of 2-bromopyrimidine.
-
Reaction Setup: To an oven-dried flask, add 2-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol) followed by a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 4 hours, monitoring progress by LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyrimidine (Optimized Conditions)
Caption: Experimental workflow for Suzuki coupling of 2-chloropyrimidine.
-
Reaction Setup: To an oven-dried flask, add 2-chloropyrimidine (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add XPhos Pd G3 (0.02 mmol) followed by degassed 2-methyltetrahydrofuran (5 mL).
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 16 hours, monitoring progress by LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion: A Strategic Decision Framework
The choice between chloropyrimidine and bromopyrimidine starting materials is not a one-size-fits-all decision but a strategic balancing act between reactivity, cost, and process development timelines.
Favor Bromopyrimidines for:
-
Early-Stage Discovery & Rapid SAR: When speed is paramount and material cost is less of a concern, the higher reactivity of bromopyrimidines allows for faster synthesis of a diverse set of analogs with a broader range of standard catalysts.
-
Sensitive Substrates: The milder reaction conditions often tolerated by bromopyrimidines are advantageous when working with delicate functional groups.
Favor Chloropyrimidines for:
-
Large-Scale Synthesis & Cost Optimization: For later-stage development and commercial manufacturing, the significant cost savings of chloropyrimidines can be a major driver, justifying the upfront investment in process optimization.
-
Atom Economy: In lengthy synthetic sequences, the lower molecular weight of the chloro-substituent contributes favorably to atom economy.
-
Process Robustness: Once optimized, a reaction with a chloropyrimidine can be highly robust and reproducible, benefiting from the lower cost and greater availability of the starting material.
Ultimately, a forward-thinking drug development program may utilize both. Bromopyrimidines can accelerate early discovery efforts, while a parallel process chemistry team works to develop a cost-effective, scalable route from the corresponding chloropyrimidine, ensuring a smooth and economical transition as a candidate progresses through the pipeline.
References
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Online] Available at: [Link]
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Hopkin, M. D., et al. (2019). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Request PDF. [Online] Available at: [Link]
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Hradil, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(11), 2038. [Online] Available at: [Link]
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New Drug Approvals. (2014). IMATINIB. [Online] Available at: [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 125-142. [Online] Available at: [Link]
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Heravi, M. M., et al. (2017). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Online] Available at: [Link]
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Tradeindia. (n.d.). 2,4-Dichloropyrimidine at ₹ 10250/kg. [Online] Available at: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Egyptian Journal of Chemistry, 63(10), 3735-3755. [Online] Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Online] Available at: [Link]
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Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Online] Available at: [Link]
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Santhosh, C.R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Online] Available at: [Link]
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Liu, W-B., et al. (2012). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Omega, 3(1), 82-88. [Online] Available at: [Link]
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A Facile Total Synthesis of Imatinib Base and Its Analogues. (2018). Request PDF. [Online] Available at: [Link]
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Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 5, 568-571. [Online] Available at: [Link]
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Wikipedia. (2023). Sonogashira coupling. [Online] Available at: [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Online] Available at: [Link]
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Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 631-640. [Online] Available at: [Link]
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Kelly, T. R., & Kim, M. H. (1994). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 35(46), 8689-8692. [Online] Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
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Triumph Interchem. (n.d.). 2 4-Dichloropyrimidine. [Online] Available at: [Link]
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Wu, K-L., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Polymers, 12(11), 2589. [Online] Available at: [Link]
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Panneerselvam, T., & Thirunavukkarasu, S. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. [Online] Available at: [Link]
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Chemistry LibreTexts. (2025). Bond Energies. [Online] Available at: [Link]
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Murugavel, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Online] Available at: [Link]
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Nolan, S. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Online] Available at: [Link]
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ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Online] Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Online] Available at: [Link]
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ResearchGate. (2015). Recent Advances in Sonogashira Reactions. [Online] Available at: [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Online] Available at: [Link]
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Sharma, K., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6267. [Online] Available at: [Link]
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Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. [Online] Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-chloropyrimidin-5-yl)acetate
This guide provides a detailed, authoritative framework for the safe and compliant disposal of Ethyl 2-(2-chloropyrimidin-5-yl)acetate (CAS No. 917025-00-4). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. The procedures outlined are grounded in established principles of chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
Core Principle: Hazard Identification and Waste Classification
Proper disposal begins with a correct understanding of the material's hazards. This compound is, first and foremost, a halogenated organic compound .[1][2] This classification is the single most important determinant for its disposal pathway. The presence of a chlorine atom on the pyrimidine ring places it in a specific category of chemical waste that requires disposal via high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[1][3]
Beyond this primary classification, the compound presents several hazards that necessitate careful handling. While a complete toxicological profile is not widely available, data from the compound and its structural analogs indicate the following risks.[4][5][6]
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 917025-00-4[7] |
| Molecular Formula | C₈H₉ClN₂O₂[4] |
| GHS Hazard Statements | H302: Harmful if swallowed[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5] |
| Primary Waste Class | Halogenated Organic Waste |
Regulatory Imperatives: Compliance with EPA and OSHA
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations mandate a "cradle-to-grave" tracking system for hazardous waste. Laboratories are classified as waste generators and must adhere to strict protocols for waste identification, segregation, storage, and disposal.[10][11]
Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, requiring employers to provide appropriate personal protective equipment (PPE), training, and established procedures for handling hazardous chemicals and responding to spills.[12][13][14] This guide is designed to satisfy the core requirements of both regulatory bodies.
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final removal by a licensed waste carrier.
Step 1: Waste Segregation at the Source
Immediately upon generation, the waste must be correctly segregated. Because this compound is a halogenated organic compound, it must be collected in a designated Halogenated Organic Waste container.[1][2]
Causality: Halogenated and non-halogenated waste streams are incinerated under different conditions.[1] Mixing them complicates the disposal process, significantly increases costs, and can lead to regulatory violations.[2] Furthermore, never mix this waste with acids, bases, or strong oxidizing agents, as this can trigger dangerous chemical reactions.[1][15]
Caption: Waste segregation decision-making process.
Step 2: Container Selection and Labeling
-
Container: Use only a chemically compatible container provided by your institution's Environmental Health and Safety (EHS) department. This is typically a high-density polyethylene (HDPE) carboy. Ensure it is in good condition with a functional, tight-fitting screw cap.[16]
-
Labeling: The container must be labeled before the first drop of waste is added.[16] The label must, at a minimum, include:
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][17]
-
Procedure:
-
Add waste to the container, preferably within a chemical fume hood to minimize inhalation exposure.
-
Securely fasten the cap immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[2][16] This is an EPA requirement to prevent spills and the release of volatile compounds.[16]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Store the container in secondary containment to mitigate potential leaks.[2]
-
Step 4: Requesting Disposal
Once the waste container is nearly full (75-90%), contact your institution's EHS department to request a pickup.[2] Do not over-accumulate waste. EHS will transport the container from the SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste hauler.[11][17]
Emergency Protocol: Spill Management
In the event of a small-scale spill within a chemical fume hood:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable plastic bag or container.[16]
-
Label and Dispose: Label the bag as "Hazardous Waste: Spill Debris containing this compound" and dispose of it in the designated halogenated organic waste stream.[16] All materials used for cleanup are considered hazardous waste.[13]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Document the spill according to your institution's internal reporting procedures.
For large spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS.[16]
Summary: Disposal Lifecycle and Best Practices
The following diagram illustrates the complete journey of the chemical waste, reinforcing the key stages of responsible management.
Caption: Lifecycle of this compound waste.
| Do's | Don'ts |
| DO classify this as a Halogenated Organic Waste .[1][2] | DON'T mix with non-halogenated, aqueous, or reactive wastes.[1][2] |
| DO use a designated, properly labeled hazardous waste container.[11][16] | DON'T use abbreviations or chemical formulas on the waste label.[16] |
| DO keep the waste container securely closed at all times, except when adding waste.[2][16] | DON'T pour any amount down the drain or dispose of it in regular trash.[3] |
| DO store the waste container in a designated Satellite Accumulation Area (SAA).[17] | DON'T overfill the container (max 90% capacity).[9] |
| DO wear appropriate PPE (goggles, gloves, lab coat) when handling the chemical and its waste. | DON'T accumulate full waste containers; request pickup from EHS promptly.[2] |
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Segreg
- Laboratory Waste Management: The New Regulations.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- ETHYL2-(PYRIMIDIN-5-YL)
- Chemical Waste Guideline: Halogenated Solvents.
- Ethyl 2-(2-chloropyrimidin-5-yl)
- Ethyl 2-(2-chloropyrimidin-5-yl)
- Safety Data Sheet for a rel
- Safety and Hazard Information for a rel
- OSHA Field Safety and Health Management System (SHMS) Manual.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- Controlling Occupational Exposure to Hazardous Drugs.
- Citation regarding incompatible chemical storage.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-chloropyrimidin-5-yl)acetate
As drug discovery and development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 2-(2-chloropyrimidin-5-yl)acetate (CAS No. 917025-00-4) is a key building block in synthetic chemistry, but its handling requires meticulous attention to personal protective equipment (PPE) to mitigate potential health risks. This guide provides an in-depth, procedural framework for its safe use, moving beyond a simple checklist to explain the scientific rationale behind each safety measure.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential risks.[1]
Table 1: GHS Hazard Profile of this compound
| GHS Classification | Hazard Statement | Pictogram | In-Lab Implication & Rationale for Protection |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Accidental ingestion can lead to acute health effects. This underscores the importance of strict hygiene protocols and wearing gloves to prevent hand-to-mouth contamination.[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Direct contact with the skin can cause local redness, inflammation, or dermatitis. The use of appropriate gloves and a lab coat is essential to prevent skin exposure.[2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | The compound, a solid powder, can easily become airborne and cause significant irritation or damage upon contact with the eyes. Chemical safety goggles are mandatory.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid must be done within a certified chemical fume hood to minimize inhalation risk.[1][2] |
The toxicity of substituted chloropyrimidines is a known concern; they can act as irritants and have been studied for various toxicological effects.[3][4] Therefore, the prescribed PPE is not merely a recommendation but a critical barrier to prevent exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. Each component protects a different potential route of exposure, creating a comprehensive safety system.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary and most critical safety measure is the use of a properly functioning and certified chemical fume hood.[5][6] This engineering control is designed to capture and vent airborne dust and vapors, providing the first and most effective line of defense against respiratory exposure.
Essential PPE Ensemble
| Category | Recommendation | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][7] | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against airborne particles of the solid compound. A face shield should be worn over goggles during procedures with a high splash potential, such as bulk transfers or reaction quenching.[8] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Always wear two pairs of gloves ("double-gloving").[9] | Nitrile provides good resistance against a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds; it provides a backup barrier in case the outer glove is compromised and allows for safe removal of the contaminated outer layer without exposing the skin.[9] Contaminated gloves must be disposed of as chemical waste. |
| Body Protection | A long-sleeved, knee-length laboratory coat. | A lab coat protects the skin and personal clothing from incidental contact and minor spills. For larger quantities or tasks with higher spill risk, a chemically resistant apron or gown should be worn over the lab coat.[7] |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood. | A NIOSH-approved respirator (e.g., an N95 or higher) becomes necessary if engineering controls fail or during a significant spill cleanup where airborne concentrations may exceed safe limits.[5][7][10] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe weighing and dissolution of this compound, integrating PPE use at every step.
Objective: To safely weigh 500 mg of the solid compound and prepare a 0.1 M solution in a designated solvent.
Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don the complete PPE ensemble: lab coat, chemical safety goggles, and two pairs of nitrile gloves.[9]
-
-
Execution (Inside the Fume Hood):
-
Cover the work surface inside the fume hood with a disposable absorbent pad.
-
Place the container of this compound, a weigh boat, spatula, and the destination flask on the pad.
-
Carefully open the chemical container. Use a spatula to transfer the solid compound to the weigh boat on the analytical balance. Avoid any actions that could generate dust.
-
Once the desired mass is weighed, carefully transfer the solid from the weigh boat into the reaction flask.
-
Add the appropriate solvent to the flask to dissolve the compound.
-
-
Cleanup:
-
Securely close the primary container of this compound.
-
Using a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), wipe down the spatula and the work surface. Dispose of the cloth in the solid hazardous waste container.
-
Dispose of the contaminated weigh boat and the outer pair of gloves in the designated solid hazardous waste container.[6]
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Response
Immediate and correct action during a spill is vital to prevent exposure and contamination.
Spill Response Decision Tree:
Caption: Decision Tree for Spill Response.
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11]
-
In Case of Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.
-
Chemical Waste: All unused solid material and solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, weigh boats, and pipette tips, must be disposed of in a designated solid hazardous waste container.[6]
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office in accordance with local, regional, and national regulations.[6][11] Never dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
Safety Data Sheet. Generic SDS for flammable and irritating substances. Available at: [Link]
-
National Toxicology Program. Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). Available at: [Link]
-
National Toxicology Program. 2-Chloropyridine Review. Available at: [Link]
-
National Institutes of Health, PubChem. 2-Chloropyrimidine. Available at: [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
National Center for Biotechnology Information. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Available at: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
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POGO Satellite Manual. Personal Protective Equipment. Available at: [Link]
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Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
